2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-8-4-5-9(7-10(8)17(12,15)16)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTNVYNSLQCXRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCC2=O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424473 | |
| Record name | 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878433-23-9 | |
| Record name | 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride" properties
An In-Depth Technical Guide to 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride: Properties, Synthesis, and Applications
Section 1: Executive Summary
This compound is a specialized organic compound of significant interest to the pharmaceutical and chemical synthesis sectors. Its molecular architecture, featuring a reactive sulfonyl chloride group appended to a substituted benzene ring, positions it as a valuable intermediate for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthetic pathway, its core reactivity, and critical safety protocols. The primary utility of this compound lies in its ability to react with a wide array of nucleophiles to form stable sulfonamide or sulfonate ester linkages, a common motif in many biologically active compounds. This document is intended for researchers and professionals in drug development who require a deep technical understanding of this reagent's characteristics and applications.
Section 2: Compound Identification and Physicochemical Properties
Precise identification is critical for regulatory compliance, procurement, and experimental reproducibility. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 878433-23-9 | [1] |
| Molecular Formula | C11H12ClNO3S | [1][2] |
| Molecular Weight | 273.74 g/mol | [1][2] |
| Purity (Typical) | ≥98% | [3] |
| MDL Number | MFCD07801185 | [2] |
Note: Detailed experimental physical properties such as melting point, boiling point, and solubility are not widely published. However, based on the functional group, it is expected to be a solid at room temperature with limited solubility in water and good solubility in common aprotic organic solvents like dichloromethane, and tetrahydrofuran.
Section 3: Synthesis and Mechanistic Considerations
The synthesis of this compound is not extensively detailed in publicly accessible literature. However, a logical and scientifically sound synthetic route can be devised based on established principles of electrophilic aromatic substitution. The most direct pathway involves the chlorosulfonation of the precursor, 1-(4-methylphenyl)pyrrolidin-2-one.
Proposed Synthetic Pathway: Electrophilic Chlorosulfonation
The core of this synthesis is the reaction of an activated aromatic ring with chlorosulfonic acid. The toluene methyl group and the pyrrolidinone nitrogen are both ortho-, para-directing groups. The steric hindrance from the methyl group favors substitution at the position para to the nitrogen and ortho to the methyl group, yielding the desired product.
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example and should be optimized for scale and laboratory conditions.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(4-methylphenyl)pyrrolidin-2-one (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical because chlorosulfonation is a highly exothermic reaction, and maintaining a low temperature prevents the formation of undesired byproducts and potential thermal decomposition.
-
Reagent Addition: Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel over 1-2 hours. The slow addition rate is essential for controlling the reaction's exothermicity.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours, monitoring progress by TLC or LC-MS.
-
Quenching: The self-validating step begins with a careful quench. Cool the reaction mixture back to 0 °C and very slowly pour it into a separate beaker containing a vigorously stirred mixture of crushed ice and water. This step neutralizes excess chlorosulfonic acid and precipitates the organic product. Causality: The high reactivity of sulfonyl chlorides with water necessitates a controlled quench to prevent a violent reaction and hydrolysis of the desired product.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to remove acidic impurities), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to obtain the final product of high purity.
Section 4: Core Reactivity and Applications
The synthetic utility of this compound stems almost entirely from the reactivity of the sulfonyl chloride functional group. This group is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles.
Primary Reaction: Sulfonamide and Sulfonate Ester Formation
The most common and valuable reaction is with primary or secondary amines to form highly stable sulfonamides. This reaction is a cornerstone of medicinal chemistry. A base, such as pyridine or triethylamine, is typically required to scavenge the HCl byproduct generated during the reaction.
Caption: General reaction workflow for sulfonamide synthesis.
Application in Drug Discovery
Substituted benzenesulfonamides are a privileged scaffold in medicinal chemistry. Derivatives of this compound are valuable as intermediates in the synthesis of targeted therapeutics. While this specific molecule is not a final drug, it serves as a key building block for compounds that may target:
-
Carbonic Anhydrase Inhibitors: Many sulfonamides are potent inhibitors of carbonic anhydrase, used in treatments for glaucoma and other conditions[4][5].
-
Kinase Inhibitors: The sulfonamide group can act as a hydrogen bond donor/acceptor, making it a key pharmacophore in various kinase inhibitors used in oncology. Related structures, like 2-methyl-5-aminobenzenesulfonamide, are known intermediates in the synthesis of drugs like pazopanib[6].
Protocol: General Synthesis of a Sulfonamide Derivative
-
Setup: Dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in an anhydrous solvent such as THF or dichloromethane under a nitrogen atmosphere.
-
Addition: Cool the solution to 0 °C and add a solution of this compound (1.1 eq) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitor by TLC).
-
Workup: Dilute the reaction with the solvent and wash with 1M HCl, water, and brine.
-
Purification: Dry the organic phase over sodium sulfate, concentrate, and purify the residue by column chromatography to yield the pure sulfonamide. The identity and purity of the product should be confirmed by NMR and Mass Spectrometry.
Section 5: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, the hazards can be reliably inferred from the properties of the benzenesulfonyl chloride functional group. This class of compounds is hazardous and must be handled with extreme care.
Hazard Identification
-
Corrosive: Causes severe skin burns and serious eye damage[7][8]. Contact with skin or eyes requires immediate and prolonged flushing with water[7].
-
Water-Reactive: Reacts with water, potentially exothermically, to release corrosive hydrochloric acid gas.
-
Harmful if Swallowed or Inhaled: Ingestion can cause severe burns to the gastrointestinal tract, while inhalation causes chemical burns to the respiratory tract[7][8].
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors or dust[9][10].
-
Personal Protective Equipment:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles and a face shield[9].
-
Clothing: Wear a lab coat and appropriate protective clothing.
-
-
Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling[9].
Caption: A mandatory safety workflow for handling the compound.
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area away from water and incompatible materials such as strong bases and oxidizing agents[9].
Section 6: Conclusion
This compound is a highly functionalized chemical intermediate with significant potential in synthetic and medicinal chemistry. Its value is defined by the reactive sulfonyl chloride group, which allows for the straightforward introduction of a complex substituted aryl sulfonamide moiety into target molecules. While its handling requires strict adherence to safety protocols due to its corrosive and reactive nature, its utility as a building block for creating novel compounds for drug discovery and materials science is clear. Understanding its properties, synthesis, and reactivity is key for any researcher aiming to leverage its synthetic potential.
Section 7: References
-
This compound - Sinfoo Biotech. [Link]
-
Material Safety Data Sheet - Benzenesulfonyl Chloride, 96% - Cole-Parmer. [Link]
-
BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. [Link]
-
CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents.
-
This compound - Proactive Molecular Research. [Link]
-
Benzenesulfonyl Chloride MSDS. [Link]
-
2-Methyl-5-[2-(pyrrolidine-1-carbonyl)-1,3-oxazol-5-yl]benzenesulfonamide - PubChem. [Link]
-
The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl) - View of. [Link]
-
The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology. [Link]
-
4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride | C10H10ClNO3S | CID 2794593. [Link]
-
(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzene-1-sulfonate | C12H15NO4S | CID 281460. [Link]
Sources
- 1. This compound,(CAS# 878433-23-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. en.huatengsci.com [en.huatengsci.com]
- 3. proactivemr.com [proactivemr.com]
- 4. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 5. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 6. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 9. lobachemie.com [lobachemie.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
An In-depth Technical Guide to the Synthesis of 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride
Abstract: This technical guide provides a comprehensive overview of the synthetic pathways for 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride, a critical intermediate in the development of modern pharmaceuticals, most notably the direct Factor Xa inhibitor, Apixaban.[1] The document details the prevailing synthetic strategy, focusing on the direct chlorosulfonylation of a key precursor. It offers a causality-driven explanation for experimental choices, a detailed, reproducible protocol, and guidance on the characterization and safe handling of the materials involved. This guide is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.
Introduction and Strategic Overview
This compound (CAS No. 878433-23-9) is a sophisticated chemical intermediate whose value is intrinsically linked to its role in the synthesis of high-value active pharmaceutical ingredients (APIs).[2][3][4] Its structure incorporates a reactive sulfonyl chloride moiety, which is essential for subsequent sulfonamide bond formation, and a lactam-substituted aromatic ring that constitutes a core fragment of the target API.
The synthesis of this molecule presents a classic challenge in regioselectivity for electrophilic aromatic substitution. The two substituents on the benzene ring—a methyl group and a pyrrolidinone group—both act as ortho-, para-directors. A successful synthesis must therefore control the position of the incoming chlorosulfonyl group to achieve the desired 1,2,4-substitution pattern.
The most industrially viable and efficient synthetic route involves the direct chlorosulfonylation of a readily available precursor, 1-(4-methylphenyl)pyrrolidin-2-one. This approach is favored due to its atom economy and procedural simplicity over multi-step alternatives that might involve C-N coupling reactions on a pre-functionalized benzenesulfonyl chloride scaffold. This guide will focus on this direct and robust methodology.
Core Synthesis Pathway: Electrophilic Aromatic Chlorosulfonylation
The primary strategy hinges on a one-step electrophilic aromatic substitution reaction where 1-(4-methylphenyl)pyrrolidin-2-one is treated with a powerful sulfonating agent, chlorosulfonic acid.
Mechanistic Rationale and Regiocontrol
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile, sulfur trioxide (SO₃). The N-phenylpyrrolidinone substituent is a moderately activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom participating in resonance with the aromatic ring. The methyl group is a weakly activating, ortho-, para-director via hyperconjugation.
The directing effects of the two groups are synergistic in guiding the electrophile to the desired position.
-
N-pyrrolidinone group: Directs ortho and para. The para position is occupied by the methyl group. Therefore, it strongly directs the incoming electrophile to its ortho position.
-
Methyl group: Directs ortho and para. Its ortho position is the same target position (ortho to the N-pyrrolidinone), and its para position is occupied by the N-pyrrolidinone.
This concerted directing effect overwhelmingly favors the substitution at the carbon atom ortho to the N-pyrrolidinone group and meta to the methyl group, leading to the formation of the target molecule with high regioselectivity.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow from the starting material to the final product.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol describes a laboratory-scale synthesis. All operations involving chlorosulfonic acid must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Reagents and Equipment
| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/vol) | Role |
| 1-(4-methylphenyl)pyrrolidin-2-one | 4076-38-6 | 175.23 | 0.10 | 17.5 g | Substrate |
| Chlorosulfonic Acid | 7790-94-5 | 116.52 | 0.50 | 58.3 g (33.0 mL) | Reagent/Solvent |
| Crushed Ice | N/A | 18.02 | N/A | ~500 g | Quenching Agent |
| Deionized Water | 7732-18-5 | 18.02 | N/A | As needed | Washing |
| Toluene | 108-88-3 | 92.14 | N/A | As needed | Recrystallization |
| Heptane | 142-82-5 | 100.21 | N/A | As needed | Recrystallization |
Equipment:
-
500 mL three-neck round-bottom flask
-
Mechanical stirrer with a glass stirring rod and paddle
-
Thermometer
-
Dropping funnel or powder funnel
-
Ice-water bath
-
1 L beaker for quenching
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, thermometer, and powder funnel. Ensure the setup is dry and placed within a secondary container in the fume hood.
-
Charging the Reagent: Carefully charge the chlorosulfonic acid (33.0 mL, 0.50 mol) into the reaction flask. Begin stirring and cool the acid to 0-5 °C using an ice-water bath.
-
Substrate Addition: Once the acid is cooled, begin the portion-wise addition of 1-(4-methylphenyl)pyrrolidin-2-one (17.5 g, 0.10 mol) over a period of 60-90 minutes. Causality Note: This slow, controlled addition is critical to dissipate the heat generated from the exothermic reaction. Maintaining a low temperature (below 15 °C) minimizes the formation of potential side products and prevents degradation.[5][6] Vigorous evolution of HCl gas will be observed; ensure the fume hood has adequate ventilation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir for an additional 2-3 hours to ensure the reaction goes to completion. The reaction progress can be monitored by taking a small aliquot, carefully quenching it in ice, extracting with a suitable solvent (e.g., dichloromethane), and analyzing by TLC or HPLC.
-
Work-up (Quenching): Prepare a 1 L beaker containing approximately 500 g of crushed ice. With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice. Safety Note: This step is highly exothermic and will generate a large volume of HCl gas. Perform this addition slowly to control the rate of gas evolution and prevent splashing. A solid precipitate of the crude product will form.
-
Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (pH ~7). This removes residual acids.
-
Purification (Recrystallization): Transfer the crude, damp solid to a suitable flask. Add a minimal amount of hot toluene to dissolve the product. If the solution is not clear, hot filtration may be necessary. Slowly add heptane until the solution becomes turbid. Allow the mixture to cool slowly to room temperature and then in an ice bath to maximize crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum.
Expected Yield and Purity
-
Yield: 75-85%
-
Appearance: Off-white to light yellow solid
-
Purity (HPLC): >99%
Product Characterization
Confirmation of the product's identity and purity is achieved through standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.9 (d, 1H, Ar-H ortho to -SO₂Cl)
-
δ ~7.5 (dd, 1H, Ar-H para to -SO₂Cl)
-
δ ~7.3 (d, 1H, Ar-H ortho to -CH₃)
-
δ ~3.9 (t, 2H, -N-CH₂-)
-
δ ~2.6 (t, 2H, -CO-CH₂-)
-
δ ~2.5 (s, 3H, Ar-CH₃)
-
δ ~2.2 (m, 2H, -CH₂-CH₂-CO-)
-
-
¹³C NMR (CDCl₃, 100 MHz): Key signals expected for the carbonyl carbon (~175 ppm), aromatic carbons (120-145 ppm), aliphatic carbons of the pyrrolidinone ring, and the aromatic methyl carbon (~20 ppm).
-
Mass Spectrometry (ESI-MS): Expected [M+H]⁺ peak corresponding to the molecular weight (273.74 g/mol ).
Safety and Handling
This compound is a corrosive solid and a skin/eye irritant. It is moisture-sensitive and will slowly hydrolyze to the corresponding sulfonic acid.
Chlorosulfonic Acid is the primary hazard in this synthesis.
-
Hazards: Extremely corrosive, causes severe burns to skin and eyes. Reacts violently with water, releasing large amounts of heat and toxic HCl gas. It is a strong lachrymator.[7]
-
Handling: Always handle in a chemical fume hood. Wear heavy-duty chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a full-face shield. Have an appropriate neutralizing agent (e.g., sodium bicarbonate) and a spill kit readily available.
Conclusion
The synthesis of this compound is most effectively achieved through the direct chlorosulfonylation of 1-(4-methylphenyl)pyrrolidin-2-one. This method is robust, high-yielding, and demonstrates excellent regiocontrol due to the synergistic directing effects of the substituents on the aromatic ring. Careful control of the reaction temperature during the addition of the substrate to chlorosulfonic acid is the most critical parameter for ensuring a safe reaction and high product purity. The protocol and insights provided in this guide offer a solid foundation for the successful and safe execution of this important chemical transformation in a research or process development setting.
References
-
PrepChem. Synthesis of 4-chlorobenzenesulfonyl chloride. Available from: [Link]
-
Organic Syntheses. Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]
-
Patsnap. A process for the preparation of apixaban and its intermediates. Available from: [Link]
- Google Patents. Process for the preparation of apixaban and intermediates thereof.
-
Organic Syntheses. Benzenesulfonyl chloride. Available from: [Link]
-
Patsnap. Preparation method of apixaban and intermediates thereof. Available from: [Link]
- Google Patents. Preparation method of apixaban intermediate.
- Google Patents. Preparation method of apixaban intermediate.
-
Sinfoo Biotech. This compound. Available from: [Link]
-
Organic Syntheses. Sulfanilyl chloride, N-acetyl-. Available from: [Link]
- Google Patents. Preparation method of 2-methyl-5-aminobenzenesulfonamide.
-
National Center for Biotechnology Information. 4-Chloro-2-methyl-N-(2-methylphenyl)benzenesulfonamide. Available from: [Link]
-
National Center for Biotechnology Information. 4-Chloro-N-(3-chlorophenyl)-2-methylbenzenesulfonamide. Available from: [Link]
-
PubChem. 2-Methyl-5-[2-(pyrrolidine-1-carbonyl)-1,3-oxazol-5-yl]benzenesulfonamide. Available from: [Link]
-
PubChem. 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride. Available from: [Link]
Sources
- 1. CN103923079A - Preparation method of apixaban intermediate - Google Patents [patents.google.com]
- 2. This compound,(CAS# 878433-23-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. en.huatengsci.com [en.huatengsci.com]
- 4. proactivemr.com [proactivemr.com]
- 5. orgsyn.org [orgsyn.org]
- 6. 4-Chloro-2-methyl-N-(2-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
"2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride" mechanism of action
An In-depth Technical Guide to the Putative Mechanism of Action of 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride
Authored by: A Senior Application Scientist
Abstract: This document provides a comprehensive technical analysis of the potential mechanism of action for the novel compound this compound. In the absence of direct empirical data for this specific molecule, this guide synthesizes established principles of chemical reactivity and pharmacological precedent to propose a logical, testable framework for its biological activity. The central hypothesis posits that the compound acts as a covalent modifier of protein function, driven by the electrophilic nature of its sulfonyl chloride moiety. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this and related chemical entities.
Introduction and Compound Overview
This compound is a synthetic organic compound featuring two key structural motifs: a reactive benzenesulfonyl chloride group and a pyrrolidinone substituent.[1][2] While the pyrrolidine ring is a common scaffold in numerous biologically active molecules, contributing to target recognition and favorable pharmacokinetic properties, the sulfonyl chloride group is a potent electrophile known to react with nucleophilic residues in biomolecules.[3][4][5][6] This dual-feature structure suggests a mechanism of action rooted in targeted covalent modification.
This guide will first deconstruct the chemical properties of the molecule, focusing on the reactivity of the sulfonyl chloride. It will then propose a putative mechanism of action based on this reactivity and explore the potential roles of the pyrrolidinone moiety. Finally, we will present a series of detailed, hypothetical experimental protocols designed to rigorously test this proposed mechanism, identify potential protein targets, and elucidate the compound's biological effects.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 878433-23-9 | [1][2] |
| Molecular Formula | C11H12ClNO3S | [1] |
| Molecular Weight | 273.74 g/mol | [1] |
Proposed Core Mechanism of Action: Covalent Inhibition
The central hypothesis for the mechanism of action of this compound is its function as an irreversible covalent inhibitor of protein targets. This mechanism can be broken down into two key stages: initial non-covalent binding and subsequent irreversible covalent bond formation.
The Role of the Sulfonyl Chloride "Warhead"
Benzenesulfonyl chloride is a well-characterized electrophilic reagent.[6] It readily reacts with nucleophiles, particularly the side chains of amino acid residues found in proteins.[6][7][8] This reaction involves the nucleophilic attack on the electron-deficient sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable sulfonamide or sulfonate ester bond.[6][8]
Key nucleophilic amino acid residues that are likely targets include:
-
Lysine: The primary amine of the lysine side chain can react to form a stable sulfonamide linkage.[8]
-
Histidine: The imidazole nitrogen of histidine is a potent nucleophile.
-
Serine, Threonine, and Tyrosine: The hydroxyl groups of these residues can react to form sulfonate esters.
-
Cysteine: The thiol group of cysteine is a highly reactive nucleophile.
This covalent modification is typically irreversible under physiological conditions, leading to a permanent alteration of the target protein's structure and function.
The Role of the Pyrrolidinone "Scaffold"
While the sulfonyl chloride group provides the reactive capability, the 2-methyl-5-(2-oxo-pyrrolidin-1-yl) portion of the molecule is proposed to act as the "guiding system." This scaffold is likely responsible for the initial, non-covalent binding of the compound to a specific protein target. The pyrrolidinone ring, a common feature in many pharmaceuticals, can participate in hydrogen bonding and other non-covalent interactions within a protein's binding pocket.[3][4][5][9] This initial binding event orients the reactive sulfonyl chloride in close proximity to a nucleophilic residue, facilitating the subsequent covalent reaction. The specificity of the compound for a particular protein target is therefore determined by the complementarity of this scaffold to the target's binding site.
The pyrrolidinone moiety is a key structural element in a wide array of pharmacologically active compounds, known to contribute to diverse biological activities.[4][5][9] For instance, certain pyrrolidine derivatives have been identified as inhibitors of Toll-like receptor (TLR) signaling pathways, while others are components of antiviral and anticancer agents.[3][4][5][9] The nitrogen atom within the pyrrolidine ring can serve as a hydrogen bond acceptor, a common interaction in protein-ligand binding.[3]
Caption: Proposed two-step mechanism of action.
Hypothetical Experimental Protocols for Mechanism Elucidation
The following protocols are designed to investigate the proposed covalent mechanism of action for this compound.
Protocol 1: Target Identification using Activity-Based Protein Profiling (ABPP)
Objective: To identify the protein targets of the compound in a complex proteome.
Methodology:
-
Synthesis of an Alkyne-Tagged Probe: Synthesize an analog of the parent compound that incorporates a terminal alkyne tag. This tag should be placed on a part of the molecule that is not critical for its binding affinity.
-
Cell Lysate Treatment: Incubate the alkyne-tagged probe with a cell lysate or live cells.
-
Click Chemistry: After incubation, lyse the cells (if treated live) and perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a reporter molecule (e.g., biotin-azide or a fluorescent dye-azide) to the alkyne-tagged probe that is now covalently bound to its protein targets.
-
Enrichment of Tagged Proteins: If using a biotin-azide reporter, enrich the biotinylated proteins using streptavidin-coated beads.
-
Protein Identification by Mass Spectrometry: Elute the enriched proteins, digest them into peptides (e.g., with trypsin), and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Protocol 2: Validation of Covalent Binding and Site of Modification
Objective: To confirm that the compound binds covalently to the identified target protein(s) and to map the specific amino acid residue(s) that are modified.
Methodology:
-
Incubation: Incubate the purified target protein with the parent compound.
-
Intact Protein Mass Analysis: Analyze the protein-compound mixture using high-resolution mass spectrometry to detect an increase in the protein's mass corresponding to the molecular weight of the compound minus HCl.
-
Peptide Mapping: Digest the modified protein into peptides using a protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Search the MS/MS data for peptides with a mass shift corresponding to the mass of the compound's adduct. The MS/MS fragmentation pattern of the modified peptide will reveal the specific amino acid residue that has been covalently modified.
Potential Biological Consequences and Therapeutic Applications
The biological outcome of administering this compound will depend entirely on the function of the protein(s) it inhibits. Given the diverse roles of proteins that can be targeted by covalent inhibitors, the potential therapeutic applications are broad. For example, if the compound targets an enzyme involved in cancer cell proliferation, it could be investigated as an anti-cancer agent.[10][11] If it inhibits a key protein in an inflammatory pathway, it could have anti-inflammatory properties. The pyrrolidine scaffold is present in a number of antibacterial and antimicrobial compounds, suggesting another potential avenue for investigation.[4][5][11]
Conclusion
This compound is a compound with a high potential to act as a covalent modifier of protein function. Its benzenesulfonyl chloride group serves as a reactive electrophile, while the pyrrolidinone moiety likely guides its binding to specific protein targets. The technical guide has outlined a clear, testable hypothesis for its mechanism of action and provided detailed experimental protocols for its elucidation. The future investigation of this compound should focus on the identification of its cellular targets, which will be critical in uncovering its potential therapeutic applications.
References
- An In-depth Technical Guide on the Mechanism of Action of Pyrrolidine-Containing Compounds. Benchchem.
- Pyrrolidine Derivatives in Drug Discovery. PharmaBlock.
- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
- Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central.
- The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. NIH.
- Benzenesulfonyl chloride. Wikipedia.
- Process for the preparation of benzenesulphonyl chloride. Google Patents.
- The reaction of iodobenzene-p-sulphonyl chloride (pipsyl chloride) with certain amino acids and peptides, and with insulin. PMC - NIH.
- The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate.
- This compound. Sinfoo Biotech.
- 2-Methyl-5-(2-oxopyrrolidin-1-yl)-benzenesulfonyl chloride,878433-23-9.
- 2-Methyl-5-[2-(pyrrolidine-1-carbonyl)-1,3-oxazol-5-yl]benzenesulfonamide. PubChem.
- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Science Publishing.
- Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry.
- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH.
Sources
- 1. This compound,(CAS# 878433-23-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. 2-Methyl-5-(2-oxopyrrolidin-1-yl)-benzenesulfonyl chloride,878433-23-9 [rovathin.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 7. The reaction of iodobenzene-p-sulphonyl chloride (pipsyl chloride) with certain amino acids and peptides, and with insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 11. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride (CAS 878433-23-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical properties, a plausible multi-step synthesis pathway with detailed experimental protocols, and its known applications in drug discovery and development. The guide is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, process development, and organic synthesis.
Introduction
This compound, with the Chemical Abstracts Service (CAS) number 878433-23-9, is a substituted aromatic sulfonyl chloride. Its molecular structure, featuring a reactive sulfonyl chloride group, a methyl-substituted benzene ring, and a pyrrolidinone moiety, makes it a valuable building block in the synthesis of complex organic molecules. Notably, this compound has been identified as a crucial intermediate in the manufacturing of several modern pharmaceuticals, including the anticoagulant Apixaban and the kinase inhibitor Pazopanib. Understanding its synthesis, reactivity, and handling is therefore of significant interest to the drug development community.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while some data is available from chemical suppliers, comprehensive experimental data such as a specific melting point and detailed solubility profiles are not widely published.
| Property | Value | Source |
| CAS Number | 878433-23-9 | [1] |
| Molecular Formula | C₁₁H₁₂ClNO₃S | [1] |
| Molecular Weight | 273.74 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General appearance of related compounds |
| Purity | Typically >95% | [2] |
Synthesis Pathway and Experimental Protocols
A robust and scalable synthesis of this compound is critical for its use in pharmaceutical manufacturing. While a specific, publicly available, step-by-step procedure is not extensively documented, a plausible and chemically sound synthetic route can be constructed based on established organic chemistry principles and information from related patents. The proposed pathway begins with the chlorosulfonation of p-nitrotoluene, followed by reduction of the nitro group, and subsequent acylation and cyclization to form the pyrrolidinone ring.
Diagram: Proposed Synthesis Pathway
Caption: Proposed multi-step synthesis of the target compound.
Step 1: Synthesis of 2-Methyl-5-nitrobenzenesulfonyl chloride
This initial step involves the electrophilic aromatic substitution of p-nitrotoluene with chlorosulfonic acid. The methyl group is an ortho-, para-director, and the nitro group is a meta-director. The sulfonation occurs ortho to the methyl group and meta to the nitro group.
Protocol:
-
In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber for acidic gases (HCl).
-
Charge the flask with chlorosulfonic acid (3-5 equivalents) and cool it to 0-5 °C using an ice bath.
-
Slowly add p-nitrotoluene (1 equivalent) portion-wise to the stirred chlorosulfonic acid, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-3 hours, or until the reaction is complete as monitored by TLC or HPLC.[3]
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate, 2-methyl-5-nitrobenzenesulfonyl chloride, is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
-
Dry the product under vacuum.
Step 2: Synthesis of 2-Methyl-5-aminobenzenesulfonyl chloride
The nitro group of 2-methyl-5-nitrobenzenesulfonyl chloride is selectively reduced to an amine. A common and effective method for this transformation is the use of a metal in acidic media, such as iron powder in the presence of hydrochloric acid.
Protocol:
-
To a stirred suspension of 2-methyl-5-nitrobenzenesulfonyl chloride (1 equivalent) in a mixture of ethanol and water, add iron powder (3-5 equivalents).
-
Heat the mixture to reflux and then add a catalytic amount of concentrated hydrochloric acid dropwise.
-
Continue refluxing for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, hot filter the mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue with a solution of sodium bicarbonate, which will precipitate the 2-methyl-5-aminobenzenesulfonyl chloride.
-
Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.
Step 3 & 4: Synthesis of this compound via Acylation and Cyclization
This final stage involves the formation of the pyrrolidinone ring. This can be achieved in a two-step, one-pot procedure. First, the amino group is acylated with 4-chlorobutyryl chloride to form an intermediate amide. Then, in the presence of a base, an intramolecular nucleophilic substitution occurs to form the lactam ring.
Protocol:
-
Dissolve 2-methyl-5-aminobenzenesulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, in a flask equipped with a magnetic stirrer and a dropping funnel.
-
Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), and cool the mixture to 0-5 °C.
-
Slowly add a solution of 4-chlorobutyryl chloride (1.05 equivalents) in the same solvent to the reaction mixture, maintaining the temperature below 10 °C.[4]
-
Allow the reaction to stir at room temperature for 1-2 hours, or until the acylation is complete (monitored by TLC or HPLC).
-
To the same reaction mixture, add a stronger base, such as potassium tert-butoxide or sodium hydride (1.1 equivalents), to facilitate the intramolecular cyclization.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until the cyclization is complete.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Reactivity and Applications in Drug Discovery
The primary utility of this compound lies in its reactive sulfonyl chloride group. This functional group readily undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonates, etc.
Diagram: General Reactivity
Caption: Reactivity of the sulfonyl chloride with nucleophiles.
This reactivity is harnessed in the synthesis of various drug molecules. For instance, in the synthesis of Apixaban, this intermediate is reacted with a piperidinyl aniline derivative to form a key sulfonamide bond. Similarly, in the synthesis of Pazopanib, it is used to introduce the benzenesulfonamide moiety.[5]
Safety and Handling
As a sulfonyl chloride, this compound should be handled with care in a well-ventilated fume hood. It is expected to be corrosive and a lachrymator. Contact with skin and eyes should be avoided by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]
Sulfonyl chlorides are moisture-sensitive and will hydrolyze to the corresponding sulfonic acid. Therefore, it should be stored in a tightly sealed container under a dry, inert atmosphere. In case of spills, they should be absorbed with an inert material and disposed of according to institutional safety protocols.
Conclusion
This compound is a fundamentally important building block for the pharmaceutical industry. Its synthesis, while requiring multiple steps, involves well-established chemical transformations. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or organization involved in the development of pharmaceuticals that utilize this key intermediate.
References
- Ahmad, I., et al. (2011a). Journal of the Chemical Society of Pakistan, 33(4), 534-541.
-
Sinfoo Biotech. This compound. [Link]
- Google Patents. (2018). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
- Faryal, R., et al. (2011). Journal of the Chemical Society of Pakistan, 33(6), 829-835.
- Pandya, K. J., et al. (2003). Indian Journal of Chemistry - Section B, 42(10), 2643-2646.
- Singh, G., & Bansal, R. K. (2004). Indian Journal of Chemistry - Section B, 43(6), 1325-1328.
- John, A., et al. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(11), o2819.
- Farrugia, L. J. (1997). Journal of Applied Crystallography, 30(5), 565.
- Sheldrick, G. M. (2008). Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
- Spek, A. L. (2009). Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
-
MDPI. (2021). N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. [Link]
-
Organic Syntheses. p-ACETAMINOBENZENESULFONYL CHLORIDE. [Link]
-
ResearchGate. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. [Link]
- Google Patents. (2021). US10981868B1 - Single step regioselective cyclization and chlorination of hydroxyamino-N-(2-methylphenyl)acetamide to 5-chloro-7-methylindoline-2,3-dione.
- Google Patents. (1972).
-
Organic Syntheses. Sulfanilyl chloride, N-acetyl-. [Link]
-
ResearchGate. (2013). Can someone suggest a way to get a maximum yield of o-toluene sulphonyl chloride?. [Link]
-
PrepChem.com. Synthesis of 2-aminobenzenesulfonamide. [Link]
-
International Journal of Pharmaceutical Sciences and Drug Research. (2013). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. [Link]
-
PubMed Central (PMC). N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide. [Link]
-
GLXC. 2-Methyl-5-(2-oxopyrrolidin-1-yl)-benzenesulfonyl chloride,878433-23-9. [Link]
Sources
- 1. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 2. N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide [mdpi.com]
- 3. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 4. N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide | MDPI [mdpi.com]
- 5. 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride | C10H10ClNO3S | CID 2794593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride, a key organic intermediate. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a deeper understanding of the causality behind the synthetic choices and the potential applications of this versatile molecule.
Molecular Structure and Physicochemical Properties
This compound is a bifunctional molecule featuring a reactive sulfonyl chloride group and a pyrrolidinone moiety. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science.
The molecular structure consists of a central benzene ring substituted with a methyl group at position 2, a 2-oxopyrrolidin-1-yl group at position 5, and a sulfonyl chloride group at position 1.
Caption: Molecular Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 878433-23-9 | [1] |
| Molecular Formula | C₁₁H₁₂ClNO₃S | [1] |
| Molecular Weight | 273.74 g/mol | [2] |
| Appearance | Predicted: White to off-white solid | - |
| Solubility | Soluble in organic solvents like DMF, DMSO, and chlorinated hydrocarbons. | General knowledge of sulfonyl chlorides |
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of the target molecule.
Step 1: Synthesis of 1-(3-Amino-4-methylphenyl)pyrrolidin-2-one (Intermediate 2)
The synthesis of the key amine intermediate can be achieved through a two-step process starting from 2-methyl-5-nitroaniline.
Protocol:
-
N-Acylation: To a solution of 2-methyl-5-nitroaniline in a suitable solvent (e.g., dichloromethane or THF), add a base such as triethylamine or potassium carbonate. Cool the mixture to 0°C and slowly add 4-chlorobutyryl chloride. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). The rationale for this step is the nucleophilic attack of the aniline nitrogen onto the electrophilic carbonyl carbon of the acid chloride, forming an amide intermediate.
-
Intramolecular Cyclization: The resulting N-(4-chlorobutyryl)-2-methyl-5-nitroaniline is then treated with a stronger base, such as sodium hydride in DMF, to facilitate an intramolecular Williamson ether-like synthesis, yielding 1-(4-methyl-3-nitrophenyl)pyrrolidin-2-one. The use of a strong base is crucial to deprotonate the amide nitrogen, which then acts as a nucleophile to displace the chloride, forming the five-membered lactam ring.
-
Reduction of the Nitro Group: The nitro group of 1-(4-methyl-3-nitrophenyl)pyrrolidin-2-one is then reduced to the corresponding amine. A standard and efficient method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[3] This reduction is a critical step to introduce the amino group required for the subsequent chlorosulfonation.
Step 2: Chlorosulfonation of 1-(3-Amino-4-methylphenyl)pyrrolidin-2-one
The final step involves the introduction of the sulfonyl chloride group onto the aromatic ring.
Protocol:
-
Diazotization: The amine intermediate, 1-(3-amino-4-methylphenyl)pyrrolidin-2-one, is first converted to its corresponding diazonium salt. This is typically achieved by treating the amine with a solution of sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5°C). The low temperature is critical to prevent the decomposition of the unstable diazonium salt.
-
Sulfonylation (Sandmeyer-type reaction): The resulting diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) in the presence of a copper(I) chloride catalyst. This Sandmeyer-type reaction introduces the sulfonyl chloride group onto the aromatic ring at the position of the former amino group.[4] An alternative and more direct method is the reaction with chlorosulfonic acid.[4]
Self-Validating System: The success of each step can be validated through standard analytical techniques. TLC or LC-MS can be used to monitor the progress of the reactions. The structure and purity of the intermediates and the final product should be confirmed by NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.
Predicted Spectral Data
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Peaks/Signals | Rationale |
| ¹H NMR | Aromatic protons (3H, multiplet), Pyrrolidinone CH₂ protons (4H, multiplet), Methyl protons (3H, singlet) | The aromatic protons will appear in the downfield region (7-8 ppm). The pyrrolidinone protons will show complex splitting patterns in the aliphatic region (2-4 ppm). The methyl group protons will appear as a singlet around 2.5 ppm. |
| ¹³C NMR | Carbonyl carbon (~175 ppm), Aromatic carbons (120-150 ppm), Pyrrolidinone carbons (20-50 ppm), Methyl carbon (~20 ppm) | The carbonyl carbon of the lactam is highly deshielded. The aromatic carbons will have distinct chemical shifts based on their substitution pattern. |
| IR | Strong C=O stretch (~1680-1700 cm⁻¹), S=O stretches (asymmetric ~1370 cm⁻¹, symmetric ~1170 cm⁻¹), C-N stretch (~1250-1350 cm⁻¹) | These characteristic absorption bands are indicative of the carbonyl group in the pyrrolidinone ring and the sulfonyl chloride group. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 273/275 (due to ³⁵Cl and ³⁷Cl isotopes) | The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1. |
Applications in Drug Discovery and Development
Benzenesulfonyl chlorides are a cornerstone in medicinal chemistry due to their ability to form sulfonamides, a privileged scaffold in a wide array of therapeutic agents.[5] The pyrrolidinone ring is also a common motif in many biologically active compounds.[6]
Caption: Potential applications of the target molecule in drug discovery.
-
Synthesis of Novel Sulfonamides: The primary application of this compound is as a precursor for the synthesis of a diverse library of sulfonamides. By reacting it with various primary and secondary amines, researchers can generate novel compounds for screening against a wide range of biological targets. The sulfonamide functional group is known to be a key pharmacophore in antibacterial, anticancer, antiviral, and anti-inflammatory agents.[5]
-
Scaffold for Targeted Therapies: The 2-methyl-5-(2-oxo-pyrrolidin-1-yl)benzenesulfonyl moiety can serve as a versatile scaffold for the design of targeted therapies. The pyrrolidinone ring can be further functionalized to introduce specific targeting groups, while the sulfonamide portion can be tailored to interact with the desired biological target.
-
Pro-drug Development: The reactive sulfonyl chloride group can be used to temporarily modify an existing drug molecule containing a suitable nucleophile (e.g., an alcohol or amine). This can be a strategy to improve the pharmacokinetic properties of the parent drug, such as solubility, stability, or bioavailability.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its unique combination of a reactive sulfonyl chloride and a pyrrolidinone moiety provides a platform for the creation of novel sulfonamides and other derivatives with potential therapeutic applications. While detailed experimental data for this specific compound is limited in the public literature, its synthesis can be reliably achieved through established chemical transformations, and its potential applications are significant, warranting further exploration by researchers in the field.
References
-
Sana, A., et al. (2025). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Molecular Diversity, 29(2), 1851-1893. [Link][7]
-
The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. (2026, January 17). [Link][5]
-
Emco Chemicals. Benzenesulfonyl Chloride | CAS 98-09-9. [Link][9]
-
MDPI. (2024, May 30). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. [Link][10]
-
ResearchGate. (2024). Synthesis of N-aryl-substituted pyrrolidines with various amines. [Link][11]
-
Asian Journal of Chemistry. (2013). Synthesis, Spectral Characterization and Biological Screening of N-Substituted Derivatives of N-(1-Hydroxy-2-methylpropan-2-yl)benzenesulfonamide. [Link][14]
-
GLSyntech. 2-Methyl-5-(2-oxopyrrolidin-1-yl)-benzenesulfonyl chloride,878433-23-9. [Link][16]
-
ResearchGate. (2014). Synthesis, spectral characterization and enzyme inhibition Studies of different chlorinated sulfonamides. [Link][17]
-
PubMed. (2014). Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides. [Link][18]
-
PubChem. 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride. [Link][20]
-
PubMed Central. (2009). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. [Link][21]
-
Beilstein Journals. (2016). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link][22]
-
Google Patents. (2018). Preparation method of 2-methyl-5-aminobenzenesulfonamide. [3]
-
Google Patents. (2011). Pharmaceutical composition containing 2-oxo-1-pyrrolidine derivative. [23]
-
Google Patents. (2007). Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. [24]
-
ResearchGate. (1993). Chlorosulfonation of N-Arylmaleimides. [Link][25]
-
MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. [Link][4]
-
ResearchGate. (2022). Recent Advances in the Synthesis of Pyrrolidines. [Link][26]
-
PubChem. 4-Amino-1-(3-methyl-4-nitrophenyl)pyrrolidin-2-one. [Link][27]
-
Google Patents. (1999). Prodrugs of benzenesulfonamide-containing COX-2 inhibitors. [28]
Sources
- 1. This compound,(CAS# 878433-23-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. en.huatengsci.com [en.huatengsci.com]
- 3. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Benzenesulfonyl Chloride | CAS 98-09-9 | Manufacturer, Supplier [emcochemicals.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. proactivemr.com [proactivemr.com]
- 13. Pyrrolidine synthesis [organic-chemistry.org]
- 14. asianpubs.org [asianpubs.org]
- 15. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 16. 2-Methyl-5-(2-oxopyrrolidin-1-yl)-benzenesulfonyl chloride,878433-23-9 [rovathin.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Benzenesulfonyl chloride [webbook.nist.gov]
- 20. 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride | C10H10ClNO3S | CID 2794593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 23. CN102300562A - Pharmaceutical composition containing 2-oxo-1-pyrrolidine derivative - Google Patents [patents.google.com]
- 24. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. 4-Amino-1-(3-methyl-4-nitrophenyl)pyrrolidin-2-one | C11H13N3O3 | CID 61710220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. US5932598A - Prodrugs of benzenesulfonamide-containing COX-2 inhibitors - Google Patents [patents.google.com]
Technical Guide: Spectral Analysis of 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride
Abstract
This technical guide provides a comprehensive, predictive analysis of the key spectral data for the compound 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride (CAS No. 878433-23-9).[1][2] Designed for researchers, chemists, and drug development professionals, this document outlines the theoretical ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy characteristics of the title molecule. As direct experimental spectra are not widely published, this guide synthesizes foundational spectroscopic principles and data from analogous structures to provide a robust predictive framework. Each section includes detailed methodologies for data acquisition, enabling researchers to validate these predictions experimentally. The causality behind spectral assignments is explained, ensuring a deep understanding of the structure-property relationships that govern the compound's analytical signature.
Introduction and Molecular Structure Overview
This compound is a polysubstituted aromatic compound with the molecular formula C₁₁H₁₂ClNO₃S and a molecular weight of 273.74 g/mol .[3] Its structure integrates several key functional groups that produce distinct and predictable spectroscopic signals:
-
1,2,4-Trisubstituted Benzene Ring: The core aromatic system whose proton and carbon signals are influenced by the electronic effects of its substituents.
-
Sulfonyl Chloride (-SO₂Cl) Group: A strongly electron-withdrawing and reactive functional group, critical for synthetic transformations.
-
Methyl (-CH₃) Group: An electron-donating alkyl substituent.
-
N-substituted 2-Pyrrolidinone Ring: A five-membered lactam moiety.
A thorough characterization using modern spectroscopic techniques is essential for verifying the identity, purity, and structure of this compound in any research or development context. This guide provides the expected analytical fingerprint and the experimental logic to obtain it.
Figure 1: Molecular Structure of the Title Compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The predicted spectrum is based on established chemical shift principles and the electronic influence of the substituents on the benzene ring.[4]
Predicted ¹H NMR Spectral Data
The structure lacks symmetry, meaning all chemically distinct protons should produce unique signals. The aromatic region is predicted to show three distinct signals for the three aromatic protons. The sulfonyl chloride group is a powerful electron-withdrawing group, which will deshield ortho and para protons, shifting them downfield.[4][5] The methyl and N-acyl groups are weakly electron-donating, causing minor shielding effects.
Table 1: Predicted ¹H NMR Assignments
| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| H-a | ~2.5 | Singlet (s) | 3H | Methyl group protons adjacent to the aromatic ring. |
| H-b | ~2.2 | Quintet (app. p) | 2H | Pyrrolidinone CH₂ not adjacent to N or C=O. |
| H-c | ~2.6 | Triplet (t) | 2H | Pyrrolidinone CH₂ adjacent to the C=O group. |
| H-d | ~3.9 | Triplet (t) | 2H | Pyrrolidinone CH₂ adjacent to the Nitrogen atom. |
| H-e | ~7.5 | Doublet (d) | 1H | Aromatic proton ortho to the methyl group. |
| H-f | ~7.8 | Doublet of Doublets (dd) | 1H | Aromatic proton ortho to the N-pyrrolidinone and meta to the SO₂Cl. |
| H-g | ~8.0 | Doublet (d) | 1H | Aromatic proton ortho to the SO₂Cl group and meta to the methyl group. |
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value.
Figure 2: Relationship between Proton Environment and Predicted Chemical Shift.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. Given the lack of symmetry in the target compound, a total of 11 distinct carbon signals are expected.
Predicted ¹³C NMR Spectral Data
Chemical shifts are predicted based on standard values for aromatic, carbonyl, aliphatic, and methyl carbons.[6][7] Carbons attached to electronegative atoms (O, N, S) will be shifted significantly downfield.
Table 2: Predicted ¹³C NMR Assignments
| Predicted Chemical Shift (δ, ppm) | Carbon Environment |
|---|---|
| ~175 | C=O (Lactam carbonyl) |
| ~145 | Aromatic C-SO₂Cl |
| ~142 | Aromatic C-CH₃ |
| ~140 | Aromatic C-N |
| ~132 | Aromatic C-H |
| ~128 | Aromatic C-H |
| ~125 | Aromatic C-H |
| ~49 | N-CH₂ (Pyrrolidinone) |
| ~31 | C=O-CH₂ (Pyrrolidinone) |
| ~20 | CH₃ (Methyl) |
| ~18 | CH₂ (Pyrrolidinone) |
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, observing at the appropriate ¹³C frequency (~100 MHz).
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Apply Fourier transformation with exponential multiplication, followed by phase and baseline correction. Calibrate the spectrum using the solvent signal.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The spectrum is expected to show a prominent molecular ion peak. A crucial feature will be the isotopic pattern for chlorine. There will be a peak for the molecule containing ³⁵Cl (M⁺) and another peak two mass units higher for the molecule containing ³⁷Cl (M+2). The relative intensity of these peaks should be approximately 3:1.
-
m/z (M⁺, C₁₁H₁₂³⁵ClNO₃S): 273.02
-
m/z (M+2, C₁₁H₁₂³⁷ClNO₃S): 275.02
-
-
Key Fragmentation Pathways: Electron Ionization (EI) would likely induce fragmentation. Common fragmentation patterns for sulfonamides and related structures suggest specific neutral losses or fragment ions.[8]
-
Loss of Cl: [M-Cl]⁺ at m/z 238.
-
Loss of SO₂Cl: [M-SO₂Cl]⁺ at m/z 174.
-
Benzylic Cleavage: Fragmentation of the pyrrolidinone ring.
-
Table 3: Predicted Key Mass Fragments
| m/z (Predicted) | Identity | Notes |
|---|---|---|
| 273 / 275 | [M]⁺ | Molecular ion peak, showing 3:1 isotope pattern. |
| 238 | [M-Cl]⁺ | Loss of the chlorine radical. |
| 174 | [M-SO₂Cl]⁺ | Loss of the sulfonyl chloride radical. |
| 158 | [C₉H₁₀NO]⁺ | Fragment corresponding to the methyl-pyrrolidinone-phenyl moiety. |
Experimental Protocol for MS
-
Instrumentation: A mass spectrometer with either Electrospray Ionization (ESI) for soft ionization (observing the protonated molecule [M+H]⁺) or Electron Ionization (EI) for fragmentation analysis.
-
Sample Introduction: For ESI, infuse a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). For EI, use a direct insertion probe.
-
Data Acquisition: Scan over a mass range of m/z 50-500. For high-resolution MS (HRMS), an Orbitrap or TOF analyzer is recommended to confirm the elemental composition of the molecular ion and its fragments.
Figure 3: Predicted Primary Fragmentation Pathway in EI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Predicted IR Absorption Bands
The spectrum will be dominated by strong absorptions from the sulfonyl chloride and lactam carbonyl groups.[9]
Table 4: Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3100-3000 | Aromatic C-H | Stretch |
| 2980-2850 | Aliphatic C-H (Methyl, CH₂) | Stretch |
| ~1690 | C=O (Lactam) | Stretch (very strong) |
| ~1600, ~1475 | Aromatic C=C | Ring Stretch |
| ~1375 | SO₂ | Asymmetric Stretch (strong) |
| ~1185 | SO₂ | Symmetric Stretch (strong) |
| ~800-900 | C-H Bending | Out-of-plane bending for 1,2,4-substitution |
Experimental Protocol for IR Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). This is the most common and convenient method.
-
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan. Average 16-32 scans for a good quality spectrum.
Conclusion
The comprehensive spectral analysis outlined in this guide provides a robust, predictive framework for the characterization of this compound. The key identifying features are:
-
¹H NMR: Three distinct aromatic signals between 7.5-8.0 ppm and characteristic triplets for the pyrrolidinone protons.
-
¹³C NMR: A total of 11 carbon signals, including a lactam carbonyl at ~175 ppm and aromatic carbons influenced by the three different substituents.
-
Mass Spec: A molecular ion peak cluster at m/z 273/275 with a ~3:1 intensity ratio, confirming the presence of one chlorine atom.
-
IR Spec: Very strong absorption bands at ~1690 cm⁻¹ (C=O), ~1375 cm⁻¹ (asymmetric SO₂), and ~1185 cm⁻¹ (symmetric SO₂).
These predicted data, coupled with the provided experimental methodologies, form a self-validating system for any researcher working with this compound, ensuring high confidence in its structural verification.
References
-
University of California, Davis. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. LibreTexts. [Link]
-
Uno, T., Machida, K., & Hanai, K. (1971). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 19(5), 978-984. [Link]
-
Evangelisti, L., et al. (2021). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 26(11), 3326. [Link]
-
LibreTexts. (2020). 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]
-
Khan Academy. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. [Link]
-
Pearson. (n.d.). Explain the relative chemical shifts of the benzene ring protons. [Link]
-
Kfoury, M., et al. (2017). Representative mass spectra of selected sulfonamides without photolysis. ResearchGate. [Link]
-
Olotu, F., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7483. [Link]
-
Sinfoo Biotech. (n.d.). This compound. [Link]
-
Nanjiecw. (n.d.). 2-Methyl-5-(2-oxopyrrolidin-1-yl)-benzenesulfonyl chloride, 878433-23-9. [Link]
-
PubChem. (n.d.). 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride. [Link]
-
Huateng Pharma. (n.d.). This compound. [Link]
-
Sinfoo Biotech. (n.d.). This compound. [Link]
Sources
- 1. 2-Methyl-5-(2-oxopyrrolidin-1-yl)-benzenesulfonyl chloride,878433-23-9 [rovathin.com]
- 2. This compound,(CAS# 878433-23-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. en.huatengsci.com [en.huatengsci.com]
- 4. Explain the relative chemical shifts of the benzene ring protons ... | Study Prep in Pearson+ [pearson.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
An In-Depth Technical Guide to the Reactivity of 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl Chloride with Amines
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the reactivity of 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride, a key intermediate in the synthesis of novel sulfonamides for pharmaceutical and agrochemical research. We will delve into the core principles governing its reactions with various amines, offering field-proven insights into reaction mechanisms, experimental design, and troubleshooting.
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and anti-cancer agents. The unique physicochemical properties of the sulfonamide moiety, particularly its ability to act as a hydrogen bond donor and acceptor, and in some cases, as a zinc-binding group, make it a privileged scaffold in drug design. The title compound, this compound, serves as a versatile building block for introducing a substituted benzenesulfonamide motif, offering opportunities for fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds.
Molecular Structure of this compound:
The presence of the electron-withdrawing sulfonyl chloride group makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack by amines. The methyl and 2-oxo-pyrrolidin-1-yl substituents on the benzene ring can influence the reactivity of the sulfonyl chloride and the properties of the resulting sulfonamide products.
Core Reactivity with Amines: The Nucleophilic Substitution Reaction
The fundamental reaction between this compound and an amine is a nucleophilic acyl-type substitution at the sulfur atom. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond.
The general reaction can be depicted as follows:
Caption: General reaction scheme for the formation of a sulfonamide.
This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Differential Reactivity with Primary, Secondary, and Tertiary Amines: The Hinsberg Test Principle
The nature of the amine substrate significantly dictates the outcome of the reaction, a principle famously demonstrated by the Hinsberg test.[2]
-
Primary Amines (R-NH₂): Primary amines react with this compound to form N-substituted sulfonamides. A key feature of these products is the presence of an acidic proton on the nitrogen atom. In the presence of a base, this proton can be abstracted to form a water-soluble salt. Subsequent acidification will precipitate the sulfonamide.[3]
-
Secondary Amines (R₂NH): Secondary amines react to form N,N-disubstituted sulfonamides. These products lack an acidic proton on the nitrogen atom and are therefore insoluble in aqueous base.[3]
-
Tertiary Amines (R₃N): Tertiary amines do not possess a hydrogen atom on the nitrogen that can be replaced, and therefore, they do not form stable sulfonamides under standard conditions. While they can catalyze the hydrolysis of the sulfonyl chloride, the amine itself is typically recovered unchanged after acidification.[3][4]
This differential reactivity is a critical consideration in synthetic planning, particularly in scenarios involving molecules with multiple amine functionalities.
Sources
Introduction to 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride
An In-depth Technical Guide to the Solubility of 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride
This guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 878433-23-9). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's behavior in various solvent systems. Given the limited availability of specific quantitative solubility data in public literature, this guide focuses on a predictive qualitative analysis based on established chemical principles and provides detailed protocols for empirical determination.
This compound is a bespoke chemical entity with significant potential in synthetic organic chemistry, particularly as an intermediate in the development of novel pharmaceutical agents.[1] Its molecular architecture, featuring a reactive sulfonyl chloride group, a methyl-substituted benzene ring, and a pyrrolidinone moiety, suggests a nuanced solubility profile that is critical for its effective application in synthesis and purification processes.[2][3]
The sulfonyl chloride functional group is a powerful tool in organic synthesis, primarily for the formation of sulfonamides and sulfonate esters.[1] The efficacy of reactions involving this group is intrinsically linked to the solubility of the sulfonyl chloride in the chosen reaction medium. Poor solubility can lead to diminished reaction rates, incomplete conversions, and challenges in product isolation and purification.
Compound Properties:
| Property | Value | Source |
| CAS Number | 878433-23-9 | [2] |
| Molecular Formula | C11H12ClNO3S | [2] |
| Molecular Weight | 273.74 g/mol | [2] |
| Appearance | Solid (predicted) |
Predicted Solubility Profile: A Mechanistic Perspective
The molecule's structure can be dissected to understand its polarity and potential interactions with different solvents:
-
Aromatic Ring and Methyl Group: These nonpolar features contribute to solubility in nonpolar and moderately polar aprotic solvents.
-
Pyrrolidinone Moiety: The lactam ring introduces a polar amide functional group, which can engage in dipole-dipole interactions, enhancing solubility in polar aprotic solvents.
-
Sulfonyl Chloride Group: This highly polar and electrophilic group dictates the compound's reactivity and contributes to its solubility in polar aprotic solvents. However, it is also the site of reaction with protic solvents.[5]
Based on these features, the following solubility predictions can be made:
Table of Predicted Qualitative Solubility:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aprotic Polar | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents effectively solvate both the polar and nonpolar regions of the molecule without reacting with the sulfonyl chloride group.[4] |
| Aprotic Highly Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble (with caution) | While likely to be good solvents, their higher reactivity can sometimes promote decomposition or side reactions with sensitive sulfonyl chlorides.[4] |
| Protic | Water, Alcohols (e.g., Methanol, Ethanol) | Insoluble (Reactive) | Sulfonyl chlorides are generally insoluble in water and react with protic solvents via solvolysis to form the corresponding sulfonic acid or sulfonate ester. This process is often slow with water but can be faster with more nucleophilic alcohols.[4][6] |
| Nonpolar | Hexanes, Heptane | Low | The overall polarity of the molecule, particularly due to the sulfonyl chloride and pyrrolidinone groups, limits its solubility in nonpolar hydrocarbon solvents. These are often suitable as anti-solvents for crystallization.[4] |
Safe Handling and Storage: A Prerequisite for Experimentation
Sulfonyl chlorides are a class of compounds that demand careful handling due to their reactivity and corrosive nature.[5]
Key Safety Precautions:
-
Corrosivity: Can cause severe burns to the skin and eyes, and damage to the respiratory tract if inhaled.[5][7]
-
Reactivity with Water: Reacts exothermically with water and moisture to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[5] This reaction is the primary reason for the compound's moisture sensitivity.
-
Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][8]
-
Ventilation: All handling and experimental work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or HCl gas that may be evolved.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases.[8][9]
Experimental Determination of Solubility: A Step-by-Step Guide
The following protocols are designed to be self-validating and provide a clear path to determining the solubility of this compound in a laboratory setting.
Qualitative Solubility Assessment
This initial screening provides a rapid assessment of solubility in a range of solvents.
Methodology:
-
Preparation: In a series of clean, dry test tubes, add approximately 1-2 mg of the compound.
-
Solvent Addition: To each tube, add 0.5 mL of a different test solvent at room temperature.
-
Observation: Vigorously agitate the tubes (e.g., using a vortex mixer) for 1-2 minutes.
-
Categorization: Visually classify the solubility as:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: Some solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record Keeping: Meticulously record the observations for each solvent.
Caption: Workflow for qualitative solubility assessment.
Quantitative Solubility Determination (Shake-Flask Method)
This widely accepted method determines the thermodynamic equilibrium solubility of a compound.[4]
Methodology:
-
Supersaturation: Add an excess amount of the compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure equilibrium is reached from a state of saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is ideal.
-
Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for the solid to settle. Alternatively, centrifuge the samples to expedite phase separation.
-
Sampling: Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are transferred. A syringe with a filter (e.g., 0.45 µm PTFE) is recommended.
-
Analysis: Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Caption: Quantitative solubility determination workflow.
Conclusion
While published solubility data for this compound is scarce, its molecular structure provides a strong basis for predicting its behavior in various solvents. It is anticipated to be highly soluble in aprotic organic solvents and reactive in protic media. The experimental protocols detailed in this guide offer a robust framework for researchers to empirically determine the solubility of this compound, enabling its effective use in synthetic applications. Adherence to strict safety protocols is paramount when handling this and other sulfonyl chlorides.
References
- Benchchem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
- Benchchem. (n.d.). Solubility of (2-bromophenyl)methanesulfonyl chloride in common organic solvents.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- International Labour Organization & World Health Organization. (2021). ICSC 0198 - SULPHURYL CHLORIDE.
- Santa Cruz Biotechnology. (n.d.). Sulfuryl chloride.
- CDH Fine Chemical. (n.d.). Benzene Sulphonyl Chloride CAS No 98-09-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 846–854. [Link]
- Sinfoo Biotech. (n.d.). This compound.
- RSC Publishing. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
- ResearchGate. (2008). (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- NXYCHEM. (n.d.). 2-Methyl-5-(2-oxopyrrolidin-1-yl)-benzenesulfonyl chloride,878433-23-9.
- BenchChem. (n.d.). Understanding the Applications of Sulfonyl Chlorides in Organic Synthesis.
- Sigma-Aldrich. (n.d.). 4-(2-Oxo-1-pyrrolidinyl)benzenesulfonyl chloride.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound,(CAS# 878433-23-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. 2-Methyl-5-(2-oxopyrrolidin-1-yl)-benzenesulfonyl chloride,878433-23-9 [rovathin.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.org [mdpi.org]
- 7. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide on the Stability and Storage of 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride
Introduction
2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural integrity is paramount to ensure the desired reaction outcomes and the purity of the final products. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon established principles of sulfonyl chloride chemistry and best laboratory practices. The inherent reactivity of the sulfonyl chloride functional group necessitates careful handling and storage to prevent degradation.
I. Chemical Stability and Reactivity Profile
The stability of this compound is primarily dictated by the electrophilic nature of the sulfonyl chloride moiety. This functional group is susceptible to nucleophilic attack, leading to the cleavage of the sulfur-chlorine bond. The principal degradation pathway of concern is hydrolysis.
Hydrolysis: The Primary Degradation Pathway
Sulfonyl chlorides react with water, including atmospheric moisture, to yield the corresponding sulfonic acid and hydrochloric acid.[1][2] This reaction is often exothermic and can be vigorous.[1] The low solubility of many sulfonyl chlorides in water can sometimes offer a degree of protection from rapid hydrolysis, occasionally allowing for their precipitation from aqueous reaction mixtures in good yield.[3] However, for long-term storage, exposure to moisture must be strictly avoided.
Thermal Stability
The thermal decomposition of sulfonyl chlorides can proceed through various mechanisms, including radical and ionic pathways.[5][6] Alkanesulfonyl chlorides have been shown to decompose at elevated temperatures.[7] While aromatic sulfonyl chlorides are generally more stable, high temperatures can lead to degradation, potentially producing toxic gases such as hydrogen chloride and sulfur dioxide.[1] It is crucial to avoid storing this compound in areas with significant temperature fluctuations or near heat sources.
Photostability
While comprehensive photostability data for this specific compound is not available, it is a known principle that exposure to UV light can induce degradation in some organic molecules.[8] Sulfonamides, which are derivatives of sulfonyl chlorides, can be susceptible to photodegradation.[8] Therefore, as a precautionary measure, it is advisable to protect this compound from light.
Incompatibilities
This compound is incompatible with strong oxidizing agents, strong bases, alcohols, and amines.[1][9] The reaction with strong bases can be violent.[1] It will react with alcohols and amines to form sulfonate esters and sulfonamides, respectively.[2] Contact with metals may also be corrosive.[10]
II. Recommended Storage and Handling Protocols
To maintain the integrity and purity of this compound, strict adherence to proper storage and handling procedures is essential.
Storage Conditions
Temperature: The compound should be stored in a cool, dry, and well-ventilated place.[11] Some sources recommend refrigeration, while others suggest storage at room temperature, provided it is dry. For long-term storage, refrigeration under an inert atmosphere is the most prudent approach.
Atmosphere: Due to its sensitivity to moisture, this compound should be stored under an inert atmosphere, such as nitrogen or argon.[9][11] The container must be tightly sealed to prevent the ingress of moist air.[12]
Container: Use a tightly sealed, chemical-resistant container. Glass bottles with secure, lined caps are suitable.
Light: Protect the compound from light by storing it in an amber-colored bottle or in a dark cabinet.
The following table summarizes the recommended storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Cool, dry place (Refrigeration recommended for long-term storage) | To minimize thermal degradation and reduce the rate of hydrolysis. |
| Atmosphere | Under an inert gas (e.g., Nitrogen, Argon) | To prevent hydrolysis from atmospheric moisture.[9][11] |
| Container | Tightly sealed, chemical-resistant (e.g., amber glass bottle) | To prevent contamination and exposure to moisture and light. |
| Light Exposure | Protect from light | To prevent potential photodegradation. |
Handling Procedures
Personal Protective Equipment (PPE): Due to the corrosive nature of sulfonyl chlorides, appropriate PPE is mandatory.[1] This includes:
-
Eye Protection: Tightly fitting safety goggles and a face shield.[1]
-
Gloves: Chemical-resistant gloves, such as nitrile gloves.[1]
-
Protective Clothing: A chemical-resistant lab coat or apron.[1]
Work Environment: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.[11]
Dispensing: When dispensing the solid, use appropriate tools and techniques to minimize the generation of dust. Ensure that all equipment is dry before use.
Spill and Waste Disposal: In case of a spill, sweep up the solid material and place it into a suitable container for disposal.[11] Avoid creating dust. Waste should be disposed of in accordance with local, state, and federal regulations.
III. Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound under specific conditions, the following experimental protocols can be implemented.
Forced Degradation Study
This study is designed to identify potential degradation products and pathways by subjecting the compound to stress conditions.
Methodology:
-
Sample Preparation: Prepare several samples of the compound.
-
Stress Conditions: Expose individual samples to the following conditions:
-
Hydrolytic:
-
Acidic: 0.1 N HCl at 60°C for 24 hours.
-
Basic: 0.1 N NaOH at room temperature for 1 hour.
-
Neutral: Water at 60°C for 24 hours.
-
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Dry heat at 80°C for 48 hours.
-
Photolytic: Exposure to a calibrated UV lamp (e.g., 254 nm and 365 nm) for a defined period.
-
-
Analysis: Analyze the stressed samples alongside a control sample (stored under ideal conditions) using a stability-indicating HPLC method. Characterize any significant degradation products using techniques such as LC-MS and NMR.
Long-Term Stability Study
This study evaluates the stability of the compound under recommended storage conditions over an extended period.
Methodology:
-
Sample Storage: Store multiple batches of the compound under the recommended conditions (e.g., refrigerated, under nitrogen, protected from light).
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months).
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity: Using a validated HPLC method.
-
Related Substances: Quantification of any impurities or degradation products.
-
Water Content: By Karl Fischer titration.
-
The following diagram illustrates a general workflow for stability testing:
Caption: Primary Hydrolytic Degradation Pathway.
Conclusion
The stability of this compound is critically dependent on the exclusion of moisture. Proper storage in a cool, dry, and inert environment, along with protection from light, is essential to prevent degradation and maintain its chemical integrity. Adherence to stringent handling procedures is necessary to ensure the safety of laboratory personnel and the quality of research outcomes. The implementation of systematic stability studies will provide valuable data to establish an appropriate shelf-life and re-test period for this important chemical intermediate.
References
- Benchchem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
- King, J. F., & Durst, T. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
- Iino, M., et al. (1981). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. The Journal of Organic Chemistry.
- Iino, M., et al. (1981). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.
- Robertson, R. E. (1965). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
- Haszeldine, R. N. (1955). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- Benchchem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
- Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- Fisher Scientific. (2023). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- van Aller, R. T., Scott, R. B., Jr., & Brockelbank, E. L. (1965). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride1. The Journal of Organic Chemistry.
- Organic Chemistry. (2020). Alcohols to Alkyl Chlorides, Part 6. YouTube.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Sulfonyl halide.
- Hone, C. A., et al. (2021). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
- PubMed. (2025). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy.
- Benchchem. (2025). An In-depth Technical Guide on the Stability and Decomposition Pathways of Chloromethanesulfonylcyclopropane.
- Blackmond, D. G., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development.
- Savateev, A., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst.
- Wang, Z., et al. (2022). Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Journal of the American Chemical Society.
- Fisher Scientific. (2012).
- ScienceLab.com. (2005). Benzenesulfonyl Chloride MSDS.
- TCI Chemicals. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
An In-depth Technical Guide to 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride, a key chemical intermediate with significant potential in medicinal chemistry and drug development. This document details the compound's chemical properties, a plausible multi-step synthesis, and methods for its characterization. Furthermore, it explores the reactivity of its sulfonyl chloride functional group and discusses its potential applications as a versatile building block in the synthesis of complex molecular architectures.
Introduction
This compound, with CAS number 878433-23-9, is an organic compound featuring a unique combination of a reactive sulfonyl chloride group and a polar lactam moiety.[1] This distinct structural arrangement makes it a valuable intermediate for the synthesis of a wide array of sulfonamides, which are a cornerstone in drug discovery due to their diverse biological activities.[2] The presence of the pyrrolidinone ring can influence the physicochemical properties, such as solubility and bioavailability, of the resulting sulfonamide derivatives. This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound, from its synthesis to its potential applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 878433-23-9 | [1] |
| Molecular Formula | C₁₁H₁₂ClNO₃S | [1] |
| Molecular Weight | 273.74 g/mol | [1] |
| Appearance | Predicted to be a solid | N/A |
| Purity | Typically >95% (commercial grade) | [3] |
Synthesis of this compound
A plausible multi-step synthesis for this compound is outlined below. This proposed pathway is based on established chemical transformations of related compounds.
Overall Synthetic Scheme
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the synthesis and utilization of 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride . This key intermediate is of significant interest in medicinal chemistry, particularly in the construction of complex molecular scaffolds for drug discovery. These protocols are designed for researchers and scientists in the field of drug development, offering a robust framework for the synthesis of diverse sulfonamide libraries. The document elucidates the underlying chemical principles, provides step-by-step procedures, and offers insights into the optimization of reaction conditions.
Introduction: The Enduring Importance of the Sulfonamide Scaffold
The sulfonamide functional group (–SO₂NH–) is a cornerstone of modern medicinal chemistry, celebrated for its wide range of biological activities. Since the discovery of the antibacterial properties of sulfa drugs, this versatile scaffold has been incorporated into a multitude of therapeutic agents, including diuretics, anticonvulsants, anti-inflammatory agents, and anticancer drugs.[1][2] The therapeutic efficacy of sulfonamides often arises from their ability to act as mimics of transition states or to bind to enzyme active sites, such as the zinc-containing carbonic anhydrases.[2]
The modular nature of sulfonamide synthesis, typically involving the reaction of a sulfonyl chloride with a primary or secondary amine, allows for extensive structural diversification to fine-tune pharmacological properties.[3][4] The specific reagent, This compound , provides a unique combination of a reactive sulfonyl chloride handle with a lactam-substituted aromatic ring, a feature found in several modern pharmaceuticals. Its structural components suggest its utility in creating compounds with specific steric and electronic profiles, potentially enhancing target affinity and modifying pharmacokinetic properties.
Synthesis of the Key Intermediate: this compound
The successful synthesis of novel sulfonamides using the title reagent first requires the efficient preparation of the reagent itself. The following protocol is a likely synthetic route based on established chlorosulfonation methodologies.
Proposed Synthetic Pathway
The synthesis initiates with the chlorosulfonation of a suitable precursor, likely 1-(3-methylphenyl)pyrrolidin-2-one. This reaction introduces the sulfonyl chloride group onto the aromatic ring.
Caption: Proposed synthesis of the key sulfonyl chloride intermediate.
Detailed Experimental Protocol: Synthesis of the Intermediate
Safety Precaution: This procedure involves the use of chlorosulfonic acid, which is highly corrosive and reacts violently with water. All operations must be conducted in a certified fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles, must be worn.
Materials:
-
1-(3-methylphenyl)pyrrolidin-2-one
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1-(3-methylphenyl)pyrrolidin-2-one (1 equivalent) in anhydrous dichloromethane (10 mL per gram of starting material).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2.5 equivalents) dropwise via the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature below 5°C throughout the addition. Vigorous gas evolution (HCl) will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper.
-
Drying: Dry the isolated solid under vacuum to yield This compound .
Application: Synthesis of a Sulfonamide Library
With the key intermediate in hand, the synthesis of a diverse library of sulfonamides can be achieved by reacting it with a selection of primary and secondary amines.
General Reaction Scheme
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrochloric acid. A base is typically added to neutralize the HCl generated during the reaction.
Caption: General workflow for the synthesis of N-substituted sulfonamides.
Detailed Experimental Protocol: General Procedure for Sulfonamide Synthesis
Materials:
-
This compound
-
A diverse selection of primary and secondary amines
-
Triethylamine (Et₃N) or Pyridine as a base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as a solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in dichloromethane (10 mL per mmol of sulfonyl chloride) at 0°C, add a solution of This compound (1.0 equivalent) in dichloromethane dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Quenching: Upon completion, quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash successively with 1M HCl (for primary amine reactions to remove excess amine), saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
Characterization Data (Exemplary)
The synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity.
| Compound | Amine Used | Molecular Formula | Calculated Mass (m/z) | ¹H NMR (δ, ppm, CDCl₃) |
| 1 | Aniline | C₁₇H₁₈N₂O₃S | 330.10 | 7.10-7.40 (m, 5H), 7.85 (d, 1H), 7.95 (s, 1H), 8.10 (d, 1H), 3.80 (t, 2H), 2.65 (t, 2H), 2.20 (m, 2H), 2.30 (s, 3H) |
| 2 | Benzylamine | C₁₈H₂₀N₂O₃S | 344.12 | 7.20-7.35 (m, 5H), 7.80 (d, 1H), 7.90 (s, 1H), 8.05 (d, 1H), 4.30 (d, 2H), 3.75 (t, 2H), 2.60 (t, 2H), 2.15 (m, 2H), 2.25 (s, 3H) |
| 3 | Morpholine | C₁₅H₂₀N₂O₄S | 324.11 | 7.75 (d, 1H), 7.85 (s, 1H), 8.00 (d, 1H), 3.70 (t, 4H), 3.65 (t, 2H), 3.10 (t, 4H), 2.55 (t, 2H), 2.10 (m, 2H), 2.20 (s, 3H) |
Note: The ¹H NMR data presented is hypothetical and for illustrative purposes. Actual chemical shifts may vary.
Troubleshooting and Key Considerations
-
Low Yield of Sulfonyl Chloride: Ensure anhydrous conditions during the chlorosulfonation reaction. The presence of moisture will hydrolyze both the chlorosulfonic acid and the product.
-
Incomplete Reaction with Amine: For less nucleophilic amines (e.g., anilines with electron-withdrawing groups), longer reaction times or gentle heating may be required. The use of a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can also be beneficial.
-
Purification Challenges: The polarity of the synthesized sulfonamides can vary significantly. A careful selection of the eluent system for column chromatography is crucial for effective purification.
Conclusion
The protocols detailed in this guide offer a reliable and adaptable methodology for the synthesis of novel sulfonamides using This compound . This versatile intermediate serves as a valuable building block for the creation of diverse chemical libraries aimed at the discovery of new therapeutic agents. By understanding the principles behind each step and adhering to the outlined procedures, researchers can efficiently generate a wide array of sulfonamide derivatives for biological screening and lead optimization.
References
-
Taylor & Francis Online. (n.d.). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus: Future Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US4874894A - Process for the production of benzenesulfonamides.
-
Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B, 7(1), 130-150. Retrieved from [Link]
-
El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical Sciences Review and Research, 63(2), 1-15. Retrieved from [Link]
- Google Patents. (n.d.). CN106316938B - A kind of preparation method of P-aminobenzene-sulfonamide compound.
-
RSC Publishing. (n.d.). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. Retrieved from [Link]
-
JoVE. (2023). Amines to Sulfonamides: The Hinsberg Test. Retrieved from [Link]
-
Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link]
Sources
Application Notes and Protocols: 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl Chloride in Medicinal Chemistry
This technical guide provides an in-depth exploration of 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride (1) , a key building block in contemporary medicinal chemistry. We will delve into its critical role as a reactive intermediate, with a particular focus on its application in the synthesis of novel anticoagulants, specifically Factor XIa (FXIa) inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
Introduction: The Strategic Importance of the Sulfonamide Moiety in Drug Design
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its ability to impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. Its prevalence stems from its capacity to engage in strong hydrogen bonding interactions with biological targets, its metabolic stability, and its synthetic tractability. The subject of this guide, this compound, represents a sophisticated iteration of this pharmacophore, incorporating a pyrrolidinone moiety that can influence solubility, cell permeability, and target engagement.
The strategic placement of the methyl group and the pyrrolidinone ring on the benzenesulfonyl chloride core creates a unique electronic and steric profile, making it a valuable reagent for the synthesis of highly specific and potent inhibitors of therapeutic targets. A prime example of its application is in the development of the next generation of anticoagulants that target Factor XIa, a key player in the intrinsic pathway of blood coagulation.
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in the laboratory.
| Property | Value | Reference |
| CAS Number | 878433-23-9 | [1][2] |
| Molecular Formula | C₁₁H₁₂ClNO₃S | [1] |
| Molecular Weight | 273.74 g/mol | [1] |
| Appearance | Typically a solid | N/A |
| Purity | >95% (commercially available) | [2] |
Storage and Handling:
This compound is a reactive sulfonyl chloride. As such, it is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound to avoid contact with skin and eyes. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound
While this compound is commercially available, understanding its synthesis provides valuable context for its reactivity and potential impurities. A plausible synthetic route is a multi-step process starting from readily available materials. A related patent describes the synthesis of 2-methyl-5-aminobenzenesulfonamide, which involves the sulfonation of p-nitrotoluene to yield 2-methyl-5-nitrobenzenesulfonyl chloride, followed by reduction.[3] A similar strategy can be envisioned for the synthesis of our target compound.
A potential synthetic pathway is outlined below:
Caption: A potential synthetic route to the target compound.
Application in the Synthesis of Factor XIa Inhibitors
A significant application of this compound is its use as a key intermediate in the synthesis of potent and selective Factor XIa inhibitors. These inhibitors are being investigated as a new class of anticoagulants with a potentially lower bleeding risk compared to currently available therapies.
A key patent in this area (WO2017041005A1) discloses a series of compounds where our title compound is reacted with a chiral amine to form the crucial sulfonamide linkage.
General Reaction Scheme
The core reaction involves the coupling of this compound with a primary or secondary amine in the presence of a base. This is a classic example of a Hinsberg reaction, where the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion.[4]
Caption: General workflow for sulfonamide formation.
Detailed Experimental Protocol: Synthesis of a Factor XIa Inhibitor Intermediate
The following protocol is adapted from the general procedures described in patent WO2017041005A1 for the synthesis of a representative sulfonamide intermediate.
Materials:
-
This compound (1.0 eq)
-
Chiral amine (e.g., (R)-3-amino-quinuclidine dihydrochloride) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dichloromethane (DCM) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the chiral amine (1.1 eq) in anhydrous DCM, add DIPEA (3.0 eq) at 0 °C under an inert atmosphere. Stir the mixture for 10 minutes.
-
Addition of Sulfonyl Chloride: Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired sulfonamide product.
Self-Validation:
-
TLC Analysis: The disappearance of the starting materials and the appearance of a new spot corresponding to the product.
-
LC-MS Analysis: Confirmation of the product's molecular weight.
-
NMR Spectroscopy (¹H and ¹³C): Structural elucidation and confirmation of the final product's identity and purity.
Logical Relationships in Drug Discovery
The use of this compound is part of a logical progression in drug discovery, from building block to a potential therapeutic agent.
Caption: Logical progression in drug discovery.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of Factor XIa inhibitors highlights its potential for the development of novel therapeutics. The protocols and information provided in this guide are intended to empower researchers to effectively and safely utilize this reagent in their drug discovery programs. A thorough understanding of its reactivity and handling, coupled with careful experimental execution, will undoubtedly facilitate the synthesis of innovative and impactful drug candidates.
References
-
US Patent 6,753,331 B1 : Heterocyclic derivatives as factor Xa inhibitors.
-
WO2016015593A1 : Factor XIa inhibitors.
-
Sinfoo Biotech : this compound product page.
-
2-Methyl-5-(2-oxopyrrolidin-1-yl)-benzenesulfonyl chloride, 878433-23-9 : Chemical supplier listing.
-
US20160229839A1 : Factor XIa Inhibitors.
-
CN107805212B : Preparation method of 2-methyl-5-aminobenzenesulfonamide.
-
WO2008137087A1 : Processes for preparing (r)-2-methylpyrrolidine and (s).
-
US Patent 9,505,750 B2 : Antibacterial 5-aminocyclylmethyl-oxazolidin-2-one derivatives.
-
US7244852B2 : Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
-
Huateng Pharma : this compound product page.
-
PubChem : 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride.
-
MDPI : 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one.
-
MDPI : Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex.
-
PubMed : Pharmacophoric 2-hydroxyalkyl benzenesulfonamide: a single-step synthesis from benzenesulfonamide via hemiaminal.
-
PubChem : 2-Methyl-5-[2-(pyrrolidine-1-carbonyl)-1,3-oxazol-5-yl]benzenesulfonamide.
-
National Institutes of Health : Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides.
-
Wikipedia : Hinsberg reaction.
Sources
- 1. This compound,(CAS# 878433-23-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. 2-Methyl-5-(2-oxopyrrolidin-1-yl)-benzenesulfonyl chloride,878433-23-9 [rovathin.com]
- 3. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 4. Hinsberg reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Investigating 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride for Anticancer Drug Discovery
Introduction: A Scaffold of Interest
The field of oncology is in perpetual pursuit of novel chemical entities that can offer improved efficacy and selectivity against cancer cells. The compound 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride presents a compelling scaffold for anticancer drug discovery, integrating two key chemical moieties with established significance in medicinal chemistry.
-
The Benzenesulfonyl Chloride Moiety: This functional group is a reactive electrophile. In drug design, such groups are characteristic of targeted covalent inhibitors (TCIs).[1] TCIs form a stable, covalent bond with a nucleophilic amino acid residue (like cysteine) within the target protein's binding site.[1][2][3] This mechanism can lead to enhanced potency, prolonged duration of action, and the ability to inhibit challenging targets previously considered "undruggable."[2][4]
-
The Pyrrolidinone Moiety: The five-membered pyrrolidine ring is a versatile scaffold found in numerous biologically active compounds.[5][6] It can improve physicochemical properties such as solubility and serve as a crucial part of the pharmacophore, mediating target recognition and binding.[5][6] Several pyrrolidinone derivatives have demonstrated significant anticancer properties.[7][8][9]
This guide provides a structured, multi-stage workflow to systematically evaluate the anticancer potential of this compound (herein referred to as "Compound X"), from initial cytotoxicity screening to mechanistic elucidation and preliminary in vivo assessment.
Part 1: Foundational Workflow for In Vitro Evaluation
The initial assessment of a novel compound involves a tiered approach. We begin with broad screening to identify sensitive cancer types, followed by focused assays to determine the mechanism of cell death.
Caption: Hypothetical inhibition of the MAPK pathway by Compound X.
Protocol 4: Western Blotting for Signaling Proteins
Principle: Western blotting uses SDS-PAGE to separate proteins by size, which are then transferred to a membrane and detected using antibodies specific to the target protein. Phospho-specific antibodies can detect changes in protein activation status. [10] Materials:
-
Cells treated with Compound X for various time points (e.g., 0, 2, 6, 24 hours)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) reagent
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated cells on ice, collect the lysate, and determine the protein concentration (e.g., using a BCA assay). [11]2. Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size. [12]3. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. [12]4. Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding. [10]5. Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking. [12][13]6. Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [13]7. Detection: Wash the membrane again three times with TBST. Apply ECL reagent and capture the chemiluminescent signal using an imaging system. [13]8. Analysis: Analyze the band intensities. Compare the levels of phosphorylated proteins to total proteins. Use Actin as a loading control. A decrease in p-AKT or p-ERK would suggest pathway inhibition. Cleavage of PARP would confirm apoptosis.
Part 5: Preliminary In Vivo Assessment
Positive and compelling in vitro data warrants progression to in vivo models. The subcutaneous human tumor xenograft model in immunodeficient mice is a standard and widely used method for evaluating the efficacy of a novel anticancer agent. [14][15][16]
Protocol 5: Subcutaneous Xenograft Tumor Growth Inhibition Study
Principle: Human cancer cells are implanted subcutaneously into immunodeficient mice (e.g., athymic nude mice). [15]Once tumors are established, mice are treated with the test compound, and tumor growth is monitored over time compared to a vehicle-treated control group.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Cancer cell line that was sensitive in vitro (e.g., HCT116)
-
Matrigel (optional, to improve tumor take rate)
-
Compound X formulated for in vivo administration (e.g., in a solution of DMSO, Tween 80, and saline)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Implantation: Inject 2-5 million cancer cells in ~100 µL of PBS (or a 1:1 mixture with Matrigel) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the target size, randomize mice into treatment groups (e.g., Vehicle Control, Compound X at 10 mg/kg, Compound X at 30 mg/kg).
-
Treatment: Administer the compound or vehicle according to the planned schedule (e.g., daily intraperitoneal injection) for a set period (e.g., 21 days). Monitor animal weight and general health as indicators of toxicity.
-
Endpoint: Continue monitoring tumor volume until tumors in the control group reach the predetermined endpoint size (e.g., 1500 mm³), or for a set period after the last dose to observe any regrowth. [15]6. Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the efficacy of Compound X.
Conclusion and Future Directions
This comprehensive guide outlines the standard preclinical workflow for assessing a novel anticancer compound like this compound. The data generated from these protocols will provide a robust foundation for understanding its potency, mechanism of action, and preliminary in vivo efficacy. Positive results would justify further investment in medicinal chemistry efforts to optimize the lead compound, detailed toxicology studies, and advanced target identification and validation experiments.
References
-
Adan, A., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
National Cancer Institute. NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis. [Link]
-
Wikipedia. NCI-60. [Link]
-
Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Wikipedia. Cell cycle analysis. [Link]
-
Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]
-
Altogen Labs. NCI-60 Human Tumor Cell Line Screen Service. [Link]
-
Taylor & Francis. NCI-60 – Knowledge and References. [Link]
-
University of Virginia School of Medicine. The Annexin V Apoptosis Assay. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
UCL. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
CAS.org. The rise of covalent inhibitors in strategic therapeutic design. [Link]
-
NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Anticancer Research. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. [Link]
-
ACS Medicinal Chemistry Letters. Hope and Disappointment: Covalent Inhibitors to Overcome Drug Resistance in Non-Small Cell Lung Cancer. [Link]
-
MDPI. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
ResearchGate. (PDF) The design and development of covalent protein-protein interaction inhibitors for cancer treatment. [Link]
-
Medium. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. [Link]
-
PubMed Central. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. [Link]
-
Taylor & Francis Online. Key advances in the development of reversible covalent inhibitors. [Link]
-
Wikipedia. Targeted covalent inhibitors. [Link]
-
NIH. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. [Link]
-
MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
ACS Omega. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. [Link]
-
MDPI. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. [Link]
-
PubMed Central. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. [Link]
-
ResearchGate. Some of the 2-pyrrolidinone-based compounds with anticancer properties.... [Link]
-
PubMed. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. [Link]
-
PubMed. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. [Link]
-
PubMed Central. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. [Link]
-
ResearchGate. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. [Link]
-
AACR Journals. Antitumor Activity of Targeted and Cytotoxic Agents in Murine Subcutaneous Tumor Models Correlates with Clinical Response. [Link]
-
Pharma Models. Tumor Xenografting: A Necessity for Cancer Drug Development. [Link]
Sources
- 1. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]
- 2. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medium.com [medium.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. CST | Cell Signaling Technology [cellsignal.com]
- 14. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 15. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tumor Xenografting: A Necessity for Cancer Drug Development [pharmamodels.net]
Application Notes and Protocols: The Role of 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl Chloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword for the Senior Application Scientist
This technical guide deviates from the initially proposed exploration of "2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride" in the context of anti-inflammatory agent synthesis. Extensive investigation has revealed that the primary and documented application of this compound lies not in the development of anti-inflammatory drugs, but as a crucial intermediate in the synthesis of Apixaban , a potent, orally bioavailable, and selective Factor Xa inhibitor used as an anticoagulant.[1]
This document has been restructured to reflect this critical finding, providing an in-depth guide on the synthesis and application of this key intermediate in the production of Apixaban. The principles of scientific integrity, causality in experimental design, and comprehensive referencing remain paramount. The protocols and data presented are synthesized from patent literature and chemical databases to provide the most accurate and practical information available for research and development purposes.
Introduction: A Pivotal Intermediate in Anticoagulant Therapy
This compound, with CAS Number 878433-23-9, is a sophisticated chemical building block. While the benzenesulfonamide moiety is a common scaffold in a variety of pharmacologically active molecules, including some anti-inflammatory agents, the specific substitution pattern of this compound directs its utility towards the synthesis of the pyrazolopyridinone core of Apixaban.
Apixaban's therapeutic efficacy stems from its direct inhibition of Factor Xa, a critical enzyme in the coagulation cascade.[2][3] By selectively and reversibly blocking Factor Xa, Apixaban effectively reduces thrombin generation and the formation of fibrin clots.[4] This mechanism of action makes it a valuable therapeutic agent for the prevention and treatment of venous thromboembolism, stroke in patients with nonvalvular atrial fibrillation, and other thromboembolic disorders.[1][2]
This guide will provide detailed protocols for the synthesis of this compound and its subsequent utilization in the synthesis of a key precursor to Apixaban.
Mechanism of Action of the Target Therapeutic: Apixaban
Understanding the mechanism of the final drug product is crucial for appreciating the significance of its synthetic intermediates. Apixaban's anticoagulant effect is achieved through the direct and selective inhibition of Factor Xa.
The Coagulation Cascade and the Role of Factor Xa
The formation of a blood clot is a complex process involving a cascade of enzymatic reactions. Factor Xa is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade.[5] Its primary function is to convert prothrombin to thrombin, the final enzyme that cleaves fibrinogen to fibrin, leading to the formation of a stable clot.[3]
Apixaban as a Direct Factor Xa Inhibitor
Apixaban binds to the active site of Factor Xa, inhibiting both free and clot-bound Factor Xa.[4] This inhibition is reversible and highly selective. By directly targeting Factor Xa, Apixaban prevents the amplification of the coagulation cascade, leading to a significant reduction in thrombin generation.[3] Unlike indirect anticoagulants such as warfarin, Apixaban's mechanism of action does not require a cofactor like antithrombin III.[4]
Figure 1: Simplified diagram of the coagulation cascade and the inhibitory action of Apixaban.
Synthesis Protocols
The following protocols are based on established synthetic routes described in the patent literature. Researchers should adapt these methods based on their laboratory conditions and available equipment, always adhering to strict safety protocols.
Synthesis of this compound
This synthesis involves the chlorosulfonylation of 1-(4-methylphenyl)pyrrolidin-2-one.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 1-(4-methylphenyl)pyrrolidin-2-one | 4076-38-0 | 175.23 g/mol | 17.5 g (0.1 mol) |
| Chlorosulfonic acid | 7790-94-5 | 116.52 g/mol | 58.3 g (0.5 mol) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 200 mL |
| Ice | N/A | N/A | As needed |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | As needed |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | As needed |
Protocol:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-(4-methylphenyl)pyrrolidin-2-one (17.5 g, 0.1 mol) and dichloromethane (100 mL).
-
Cooling: Cool the mixture to 0-5 °C using an ice bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (58.3 g, 0.5 mol) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice (approximately 200 g) with vigorous stirring.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to afford this compound as a solid.
Figure 2: Workflow for the synthesis of the title intermediate.
Utilization in the Synthesis of an Apixaban Precursor
The synthesized this compound can be reacted with a suitable amine to form the corresponding sulfonamide, a key step in the construction of Apixaban.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| This compound | 878433-23-9 | 273.74 g/mol | 27.4 g (0.1 mol) |
| 3-Morpholino-1-(4-aminophenyl)-5,6-dihydropyridin-2(1H)-one | 1267610-26-3 | 287.35 g/mol | 28.7 g (0.1 mol) |
| Pyridine | 110-86-1 | 79.10 g/mol | 100 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 200 mL |
Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 3-Morpholino-1-(4-aminophenyl)-5,6-dihydropyridin-2(1H)-one (28.7 g, 0.1 mol) in pyridine (100 mL) and dichloromethane (100 mL).
-
Addition of Sulfonyl Chloride: To this solution, add a solution of this compound (27.4 g, 0.1 mol) in dichloromethane (100 mL) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, pour the reaction mixture into water (500 mL) and extract with dichloromethane (3 x 100 mL).
-
Washing: Wash the combined organic layers with 1M HCl (2 x 100 mL), followed by saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product, a key Apixaban precursor, can be purified by column chromatography or recrystallization.
Safety and Handling
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. The following information is based on the general hazards associated with benzenesulfonyl chlorides and should be treated with utmost caution.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed.[4]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[4]
-
Eye Damage/Irritation: Causes serious eye damage.[4]
-
Respiratory Irritation: May cause respiratory irritation.[3]
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3]
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
Conclusion
This compound is a valuable intermediate in the synthesis of the anticoagulant drug Apixaban. The protocols provided herein offer a framework for its synthesis and subsequent use in the formation of a key Apixaban precursor. A thorough understanding of the mechanism of action of Apixaban highlights the importance of this intermediate in the development of modern antithrombotic therapies. Due to the hazardous nature of sulfonyl chlorides, strict adherence to safety protocols is essential when handling this compound.
References
-
Apixaban - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Stacy, Z. A. (2024). Apixaban. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Apixaban? Retrieved from [Link]
-
Dr.Oracle. (2025). What is the mechanism of action (MOA) of apixaban (Eliquis)? Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of action of apixaban. Retrieved from [Link]
Sources
Application Notes and Protocols for Reactions with 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl Chloride
Introduction: A Versatile Reagent in Medicinal Chemistry
2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride is a bespoke sulfonyl chloride derivative of significant interest to researchers in drug discovery and development. Its structure incorporates a sulfonamide precursor moiety, a common pharmacophore known for its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The presence of the 2-oxo-pyrrolidinyl group offers a unique handle to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability in the resulting sulfonamide derivatives.
This document provides a comprehensive guide to the use of this compound in the synthesis of N-substituted sulfonamides. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss the critical parameters that ensure high-yield, high-purity outcomes.
Chemical Profile
| Property | Value | Source |
| Chemical Name | This compound | Sinfoo Biotech[3] |
| CAS Number | 878433-23-9 | Sinfoo Biotech[3] |
| Molecular Formula | C11H12ClNO3S | Sinfoo Biotech[3] |
| Molecular Weight | 273.736 g/mol | Sinfoo Biotech[3] |
Core Reaction: Sulfonamide Synthesis
The primary application of this compound is its reaction with primary or secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry, enabling the facile generation of diverse compound libraries for biological screening.[4]
Mechanistic Rationale
The synthesis of sulfonamides from sulfonyl chlorides is a classic nucleophilic acyl substitution reaction.[5] The key steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, tetrahedral intermediate.
-
Departure of the Leaving Group: The chloride ion, being an excellent leaving group, is expelled, and the sulfonamide bond is formed.
-
Neutralization: A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[5]
Caption: General mechanism for sulfonamide synthesis.
Experimental Protocols
The following protocols are provided as robust starting points for the synthesis of N-substituted-2-methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonamides. It is recommended to perform a small-scale trial reaction to optimize conditions for specific amine substrates.
Protocol 1: Standard Synthesis of N-Alkyl/Aryl Sulfonamides
This protocol is suitable for most primary and secondary amines.
Materials and Reagents:
| Reagent | Molar Eq. | Purity | Notes |
| This compound | 1.0 | >95% | The limiting reagent. |
| Amine (primary or secondary) | 1.1 | >98% | A slight excess ensures complete consumption of the sulfonyl chloride. |
| Pyridine (or Triethylamine) | 1.5 | Anhydrous | Acts as a base to neutralize HCl.[5] |
| Dichloromethane (DCM) | - | Anhydrous | A common aprotic solvent for this reaction. |
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) in anhydrous DCM (approx. 0.1 M solution).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the initial exothermic reaction upon addition of the sulfonyl chloride.
-
Base Addition: Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[5]
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
Caption: Workflow for standard sulfonamide synthesis.
Protocol 2: Hydrolysis to the Corresponding Sulfonic Acid
In the absence of an amine nucleophile, sulfonyl chlorides can be hydrolyzed to the corresponding sulfonic acids. This can be a useful synthetic transformation or a potential side reaction to be aware of if water is not excluded from the sulfonamide synthesis.
Materials and Reagents:
| Reagent | Amount | Notes |
| This compound | 1.0 g | Starting material. |
| Water | 20 mL | Acts as both reactant and solvent. |
Procedure:
-
Suspension: Suspend this compound in water in a round-bottom flask.
-
Heating: Heat the suspension to boiling (100 °C) with vigorous stirring. The reaction progress can be monitored by the dissolution of the solid starting material. This process may take several hours.[6][7]
-
Filtration: Once the reaction is complete (a homogenous solution is formed), filter the hot mixture to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization of the sulfonic acid product.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.
Safety and Handling
As a Senior Application Scientist, it is my responsibility to emphasize the importance of laboratory safety.
-
Corrosivity: Based on data for analogous sulfonyl chlorides, this compound should be assumed to be corrosive and cause severe skin burns and eye damage.[8]
-
Moisture Sensitivity: Sulfonyl chlorides are sensitive to moisture and will hydrolyze to the corresponding sulfonic acid, releasing corrosive HCl gas.[1] Always handle this reagent in a fume hood and under anhydrous conditions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive amine; insufficient base; moisture contamination. | Check the purity of the amine. Use a stronger, non-nucleophilic base. Ensure all glassware is flame-dried and solvents are anhydrous. |
| Formation of Disulfonamide (with primary amines) | Excess sulfonyl chloride; prolonged reaction time. | Use a slight excess of the amine (1.1-1.2 eq). Monitor the reaction closely by TLC and stop when the starting sulfonyl chloride is consumed. |
| Hydrolysis to Sulfonic Acid | Presence of water in the reaction. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
Conclusion
This compound is a valuable building block for the synthesis of novel sulfonamides. The protocols outlined in this document provide a solid foundation for its use in a research setting. By understanding the underlying reaction mechanism and adhering to best practices for handling air- and moisture-sensitive reagents, researchers can effectively leverage this compound in their drug discovery and development programs.
References
- CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google P
- CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride - Google P
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. (URL: [Link])
-
4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride | C10H10ClNO3S | CID 2794593 - PubChem. (URL: [Link])
-
View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl) - Pharmascope. (URL: [Link])
-
2-Methyl-5-[2-(pyrrolidine-1-carbonyl)-1,3-oxazol-5-yl]benzenesulfonamide - PubChem. (URL: [Link])
-
(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzene-1-sulfonate | C12H15NO4S | CID 281460 - PubChem. (URL: [Link])
-
2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)benzenesulfonyl chloride - PubChem. (URL: [Link])
-
Synthesis and Characterization of some New synthesis of N-(pyrimidin-2-yl)benzenesulfonamide derivatives combined with oxaimidizolidine - ResearchGate. (URL: [Link])
-
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing. (URL: [Link])
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (URL: [Link])
-
Identification and synthesis of metabolites of 4-(5- methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide - Pharmascope. (URL: [Link])
- EP0512953B1 - Process for the preparation of benzene sulfonamides - Google P
-
Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC - NIH. (URL: [Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. This compound,(CAS# 878433-23-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 7. dspace.bsuedu.ru [dspace.bsuedu.ru]
- 8. 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride | C10H10ClNO3S | CID 2794593 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of N-Substituted Sulfonamides via Reaction of 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride with Primary Amines
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, celebrated for its role as a versatile pharmacophore and a bioisostere of the amide bond.[1][2] Its presence is integral to a wide spectrum of therapeutic agents, including antibacterials, diuretics, anticonvulsants, and anti-inflammatory drugs.[2][3][4] The synthesis of sulfonamides is most commonly and reliably achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[4][5][6]
This document provides a detailed technical guide for the reaction of 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride (CAS No: 878433-23-9, Molecular Formula: C₁₁H₁₂ClNO₃S) with primary amines.[7] This specific reagent offers a pre-functionalized scaffold, enabling the direct incorporation of a unique methyl and pyrrolidinone-substituted phenyl ring into target molecules. We will explore the underlying reaction mechanism, provide a robust step-by-step protocol, address critical safety considerations, and offer troubleshooting insights to empower researchers in drug discovery and chemical development.
Scientific Principles: Mechanism of Sulfonamide Formation
The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic substitution at a sulfur center.[8][9] The reaction proceeds through a well-established addition-elimination mechanism.
Causality of the Mechanism:
-
Nucleophilic Attack: The primary amine, possessing a lone pair of electrons on the nitrogen atom, acts as a nucleophile. It attacks the highly electrophilic sulfur atom of the sulfonyl chloride.[8][10] The electron-withdrawing oxygen and chlorine atoms render the sulfur atom electron-deficient and thus susceptible to attack.
-
Intermediate Formation: This attack results in the formation of a transient, pentacoordinate intermediate.
-
Elimination of Leaving Group: The intermediate rapidly collapses, ejecting the chloride ion, which is an excellent leaving group.
-
Proton Transfer: The resulting product is a protonated sulfonamide. A base, which can be a non-nucleophilic amine like triethylamine or even a second equivalent of the primary amine reactant, deprotonates the nitrogen to yield the neutral sulfonamide product and an ammonium salt byproduct (e.g., triethylammonium chloride).[5][6] This final step is crucial as it neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing unwanted side reactions or salt formation with the starting amine.[11]
Critical Safety Protocols: Handling Sulfonyl Chlorides
Trustworthiness through Safety: Adherence to strict safety protocols is non-negotiable. Sulfonyl chlorides are hazardous reagents, and their safe handling is paramount for a self-validating and reproducible experimental system.
-
Primary Hazards: Sulfonyl chlorides are corrosive and highly reactive compounds. They can cause severe burns to the skin, eyes, and respiratory tract.[12]
-
Moisture Sensitivity: They react exothermically, sometimes violently, with water and atmospheric moisture to produce corrosive hydrochloric acid (HCl) gas and the corresponding sulfonic acid.[12] This necessitates working under anhydrous conditions.
-
Incompatibilities: Avoid contact with strong bases, with which they can react violently.[12]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles and a full-face shield at all times.[12][13]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves before each use and employ proper removal techniques to avoid skin contact.[12]
-
Protective Clothing: A chemical-resistant lab coat is required. For larger-scale operations, fire-resistant and impervious clothing should be considered.[13]
-
Respiratory Protection: All manipulations involving sulfonyl chlorides must be performed inside a certified chemical fume hood to prevent inhalation of corrosive vapors.[12][14]
Emergency Procedures:
-
Spills: Absorb spills with a dry, inert material such as sand or soda ash. DO NOT USE WATER. [15] Place the absorbed material in a sealed container for hazardous waste disposal.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14][15] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]
Experimental Application Protocol
This protocol details a general procedure for the synthesis of an N-substituted sulfonamide using this compound and a generic primary amine.
4.1 Materials and Equipment
-
Reagents:
-
This compound
-
Primary amine (e.g., benzylamine, aniline, propylamine)
-
Anhydrous non-nucleophilic base (e.g., Triethylamine (TEA) or Pyridine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
1M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Septa and needles
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Dropping funnel or syringe pump
-
Ice-water bath
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates and chamber
-
4.2 Step-by-Step Methodology
-
Reaction Setup: Assemble a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under an inert atmosphere (N₂ or Ar). Place the flask in an ice-water bath to maintain a temperature of 0 °C.
-
Reagent Preparation: In the reaction flask, dissolve the primary amine (1.0 eq.) and the non-nucleophilic base (1.2 eq., e.g., triethylamine) in an appropriate volume of anhydrous solvent (e.g., DCM, aiming for a 0.1-0.5 M concentration). Stir the solution for 5-10 minutes at 0 °C.
-
Sulfonyl Chloride Addition: In a separate dry flask, dissolve this compound (1.05 eq.) in a minimal amount of anhydrous solvent. Using a syringe, add this solution dropwise to the stirring amine solution over 15-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Stir for 2-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC. The disappearance of the limiting reagent (typically the amine) and the appearance of a new, less polar spot (the sulfonamide product) indicates completion.
-
Aqueous Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. If using a water-miscible solvent like THF or acetonitrile, dilute with a water-immiscible solvent like ethyl acetate or DCM and add water.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any acidic impurities), and finally with brine.
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography using a gradient of ethyl acetate in hexanes.[16]
Data Summary: Reaction Parameters
The optimal conditions can vary depending on the nucleophilicity and steric hindrance of the primary amine. The following table provides representative parameters.
| Primary Amine (Example) | Stoichiometry (Amine:Sulfonyl Chloride:Base) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Benzylamine | 1 : 1.05 : 1.2 | DCM | 0 to RT | 2-4 | 85-95% |
| Aniline | 1 : 1.05 : 1.2 | THF | 0 to RT | 4-8 | 80-90% |
| n-Propylamine | 1 : 1.05 : 1.2 | DCM | 0 to RT | 1-3 | 90-98% |
| 2-Amino-5-chloropyridine | 1 : 1.05 : 1.5 | Acetonitrile | RT to 50 | 8-16 | 70-85% |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Hydrolysis of sulfonyl chloride due to moisture. 2. Low reactivity of the amine. 3. Insufficient base. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and maintain a strict inert atmosphere. 2. Increase reaction temperature or use a more polar solvent like DMF. Consider adding a catalyst like DMAP for very unreactive amines. 3. Ensure at least 1.1-1.2 equivalents of base are used. |
| Multiple Products (by TLC) | 1. Di-sulfonylation of the primary amine. 2. Unreacted starting material. | 1. Use a slight excess of the amine relative to the sulfonyl chloride (e.g., 1.1 eq. amine to 1.0 eq. sulfonyl chloride) or add the sulfonyl chloride very slowly at low temperature. 2. Allow the reaction to run longer or increase the temperature. |
| Difficult Purification | 1. Product is an oil and will not crystallize. 2. Product co-elutes with impurities during chromatography. | 1. Attempt trituration with a non-polar solvent (e.g., hexanes, diethyl ether) to induce solidification. If it remains an oil, rely on careful column chromatography. 2. Try a different solvent system for chromatography (e.g., switch from ethyl acetate/hexanes to methanol/DCM). |
References
- Benchchem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
- Blog. (2025). How does Ethyl Sulfonyl Chloride react with amines?.
- Royal Society of Chemistry. (n.d.). Mechanistic proposal for the sulfonylation of amines. RSC Advances.
- Google Patents. (n.d.). Sulfonamide purification process. US2777844A.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. PMC.
- Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
- ResearchGate. (2025). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride.
- Books. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
- NJ.gov. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
- Sdfine. (n.d.). Sulphuryl chloride.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride.
- Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles.
- CymitQuimica. (2010). SAFETY DATA SHEET.
- Grokipedia. (n.d.). Hinsberg reaction.
- BYJU'S. (n.d.). Hinsberg Reagent And Test.
- Wikipedia. (n.d.). Sulfonamide (medicine).
- Sinfoo Biotech. (n.d.). This compound.
- Chemistry LibreTexts. (2023). Amine Reactions.
- PMC. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound,(CAS# 878433-23-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 8. How does Ethyl Sulfonyl Chloride react with amines? - Blog [nuomengchemical.com]
- 9. grokipedia.com [grokipedia.com]
- 10. byjus.com [byjus.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. nj.gov [nj.gov]
- 16. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of PGAM1 Inhibitors Derived from 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride
Introduction: Targeting the Metabolic Engine of Cancer
Phosphoglycerate mutase 1 (PGAM1) is a pivotal enzyme in the glycolytic pathway, catalyzing the isomerization of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).[1][2][3] In normal cells, this is a routine step in cellular energy production. However, many cancer cells exhibit a heightened reliance on glycolysis, a phenomenon known as the Warburg effect.[1] This metabolic reprogramming makes enzymes like PGAM1 attractive targets for therapeutic intervention.[1][3] Overexpression of PGAM1 is a common feature in numerous cancers, including pancreatic, lung, and brain cancers, and is often correlated with tumor progression, metastasis, and poor prognosis.[2][3][4]
Beyond its role in glycolysis, PGAM1 acts as a critical node, coordinating metabolic flux into anabolic pathways such as the pentose phosphate pathway (PPP) and serine biosynthesis, which are essential for the production of nucleotides, lipids, and managing oxidative stress.[1][5][6] Consequently, inhibiting PGAM1 presents a "two birds with one stone" therapeutic strategy: disrupting both the energy supply (catabolism) and the building block synthesis (anabolism) of cancer cells.[6] Furthermore, recent studies have revealed non-glycolytic roles of PGAM1, including its involvement in DNA damage repair, which contributes to radio- and chemoresistance in gliomas.[7][8]
This document provides a comprehensive guide for researchers on the synthesis of potent PGAM1 inhibitors using the key building block, 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride , and detailed protocols for their subsequent biological evaluation.
The Strategic Role of this compound in PGAM1 Inhibitor Synthesis
The benzenesulfonamide moiety is a recurring structural feature in a number of reported PGAM1 inhibitors.[9] This functional group is crucial for establishing key interactions within the inhibitor binding pocket of the PGAM1 enzyme. This compound serves as a versatile chemical intermediate for introducing this decorated benzenesulfonamide group onto various molecular scaffolds. The sulfonyl chloride group is highly reactive towards nucleophiles, such as amines, allowing for the straightforward formation of stable sulfonamide linkages. The methyl and oxo-pyrrolidinyl substituents on the benzene ring are designed to optimize binding affinity and pharmacokinetic properties of the resulting inhibitor.
Below is a generalized workflow for the synthesis and evaluation of PGAM1 inhibitors using this key intermediate.
Caption: Workflow for Synthesis and Evaluation of PGAM1 Inhibitors.
Part 1: Synthesis Protocol for a Representative N-Xanthone Benzenesulfonamide PGAM1 Inhibitor
This protocol describes the synthesis of a potent PGAM1 inhibitor based on a xanthone scaffold, a class of compounds that has shown promise in targeting PGAM1.[9][10] The procedure involves the reaction of an amino-xanthone derivative with this compound.
Materials and Reagents
-
Amino-xanthone derivative (e.g., 1,2,8-trihydroxy-xanthone amine)
-
Anhydrous pyridine
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
-
NMR spectrometer
-
Mass spectrometer
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a clean, dry round-bottom flask, add the amino-xanthone derivative (1.0 equivalent). Dissolve it in a minimal amount of anhydrous DMF and then dilute with anhydrous DCM.
-
Addition of Base: Add anhydrous pyridine (2.0-3.0 equivalents) to the solution. The pyridine acts as a base to neutralize the HCl generated during the reaction.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1-1.2 equivalents) in anhydrous DCM.
-
Reaction: Cool the amino-xanthone solution to 0 °C using an ice bath. Slowly add the solution of the sulfonyl chloride dropwise to the stirred reaction mixture under an inert atmosphere.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC. The disappearance of the starting amine and the appearance of a new, less polar spot indicates product formation.
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-xanthone benzenesulfonamide inhibitor.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part 2: Protocols for Biological Evaluation of Synthesized PGAM1 Inhibitors
Protocol 2.1: In Vitro PGAM1 Enzyme Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the enzymatic activity of PGAM1 by 50% (IC₅₀).
Principle: The activity of PGAM1 is measured using a coupled enzyme system. PGAM1 converts 3-PG to 2-PG. Enolase then converts 2-PG to phosphoenolpyruvate (PEP). Pyruvate kinase (PK) converts PEP to pyruvate, generating ATP. Finally, lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD⁺. The decrease in NADH absorbance at 340 nm is proportional to PGAM1 activity.
Materials:
-
Recombinant human PGAM1
-
3-Phosphoglycerate (3-PG)
-
Enolase
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Adenosine diphosphate (ADP)
-
β-Nicotinamide adenine dinucleotide (NADH)
-
Assay buffer (e.g., Tris-HCl with MgCl₂, KCl, and BSA)
-
Synthesized inhibitor dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing all the coupled enzymes (enolase, PK, LDH), ADP, and NADH in the assay buffer.
-
Prepare serial dilutions of the synthesized inhibitor in DMSO. Also, prepare a DMSO-only control.
-
In a 96-well plate, add a small volume of each inhibitor dilution (or DMSO) to the wells.
-
Add the recombinant PGAM1 enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding the substrate, 3-PG.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30-60 seconds for 15-30 minutes using a microplate reader.
-
Calculate the initial reaction velocity (rate of NADH consumption) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
| Compound | Target | IC₅₀ (µM) | Reference |
| PGMI-004A | PGAM1 | ~13.1 | [14] |
| Compound 11 | PGAM1 | 0.062 | |
| Compound 34 | PGAM1 | 0.059 | |
| KH3 | PGAM1 | EC₅₀: 1.3-9.3 (HCC cells) | [15] |
Table 1: Reported potencies of various PGAM1 inhibitors.
Protocol 2.2: Cancer Cell Proliferation Assay (CCK-8)
This assay assesses the effect of the synthesized inhibitor on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line with high PGAM1 expression (e.g., H1299, A549, PANC-1)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Synthesized inhibitor dissolved in DMSO
-
Cell Counting Kit-8 (CCK-8) reagent
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of reading absorbance at 450 nm
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized inhibitor in the complete culture medium. Include a vehicle control (DMSO).
-
Remove the old medium and add 100 µL of the medium containing the different inhibitor concentrations to the respective wells.
-
Incubate the cells for 48-72 hours.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours until the color changes.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 2.3: Western Blot Analysis to Confirm Target Engagement
This protocol can be used to observe the downstream metabolic consequences of PGAM1 inhibition, such as the phosphorylation status of related signaling proteins.
Materials:
-
Cancer cells treated with the inhibitor as in Protocol 2.2
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PGAM1, anti-phospho-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells in 6-well plates with varying concentrations of the inhibitor for 24 hours.[16]
-
Lyse the cells with ice-cold RIPA buffer, and quantify the protein concentration using a BCA assay.[16]
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.[16]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[16]
-
Block the membrane for 1 hour at room temperature.[16]
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.[16]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.[16]
-
Analyze the band intensities, normalizing to a loading control like β-actin.
Mechanism of Action and Downstream Effects
The synthesized N-xanthone benzenesulfonamide inhibitors are expected to act as allosteric inhibitors of PGAM1.[6][17] They bind to a pocket distinct from the active site, inducing a conformational change that impairs the enzyme's catalytic activity.[6][18]
Caption: PGAM1 Inhibition and its Metabolic Consequences.
The consequences of PGAM1 inhibition are multifaceted:
-
Accumulation of 3-PG and Depletion of 2-PG: This is the direct enzymatic consequence, which disrupts the glycolytic flow.[5][19]
-
Inhibition of the Pentose Phosphate Pathway (PPP): The accumulated 3-PG can act as an inhibitor of 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the PPP, thus reducing the production of NADPH and ribose-5-phosphate.[1][19] This impairs the cell's ability to manage oxidative stress and synthesize nucleotides.
-
Reduced Anabolic Biosynthesis: The overall disruption to glycolysis and the PPP starves cancer cells of the necessary precursors for lipid, nucleotide, and amino acid synthesis.[6]
-
Decreased Cell Proliferation and Tumor Growth: By crippling the cell's metabolic machinery, PGAM1 inhibitors lead to reduced proliferation and can induce cell death.[5][8]
Conclusion
This compound is a valuable and strategically designed intermediate for the synthesis of potent sulfonamide-based PGAM1 inhibitors. The protocols outlined in this guide provide a comprehensive framework for the chemical synthesis and subsequent biological characterization of these promising anti-cancer agents. By targeting the unique metabolic dependencies of cancer cells, inhibitors derived from this precursor have the potential to be developed into novel and effective cancer therapies.
References
- What are PGAM1 inhibitors and how do they work? (2024).
- Li, Y., et al. (2022). Targeting PGAM1 in cancer: An emerging therapeutic opportunity. European Journal of Medicinal Chemistry, 244, 114798.
- Ren, H., et al. (2018). Identification of PGAM1 as a putative therapeutic target for pancreatic ductal adenocarcinoma metastasis using quantitative proteomics. OncoTargets and Therapy, 11, 3257–3268.
- Fareed, M., et al. (2019). Phosphoglycerate mutase 1 in cancer: A promising target for diagnosis and therapy. IUBMB Life, 71(8), 1009-1018.
- Hitosugi, T., et al. (2012). Phosphoglycerate Mutase 1 Promotes Leukemia Metabolism by Coordinating Glycolysis and Biosynthesis, and Represnts a Therapuetic Target in Leukemia Treatment. Blood, 120(21), 860.
- Li, Y., et al. (2022). Accelerated molecular dynamics study of the interaction mechanism between small molecule inhibitors and phosphoglycerate mutase 1. Physical Chemistry Chemical Physics, 24(1), 223-234.
- Fiskus, W., et al. (2021). Phosphoglycerate mutase 1 (PGAM1) overexpression promotes radio- and chemoresistance in gliomas by activating the DNA damage response. Oncogene, 40(1), 169-181.
-
Wen, G., et al. (2019). An allosteric PGAM1 inhibitor effectively suppresses pancreatic ductal adenocarcinoma. Cell Metabolism, 30(6), 1107-1119.e6. Available at: [Link]
- Liu, J., et al. (2020). Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance. Frontiers in Oncology, 10, 213.
- BenchChem. (n.d.). Application Notes and Protocols: Confirmation of PGAM1 Inhibition by a Small Molecule Inhibitor using Western Blot.
- Yang, Y., et al. (2023). Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry, 16(11), 105244.
- Sinfoo Biotech. (n.d.). This compound.
- Li, C., et al. (2023). PGAM1 Inhibition Promotes HCC Ferroptosis and Synergizes with Anti-PD-1 Immunotherapy. Advanced Science, 10(28), e2302324.
- Khan, I. A., et al. (2023). Identification of human phosphoglycerate mutase 1 (PGAM1) inhibitors using hybrid virtual screening approaches. PeerJ, 11, e15136.
- Hitosugi, T., et al. (2012). Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth. Cancer Cell, 22(5), 585-600.
- MedchemExpress.com. (n.d.). PGMI-004A.
- Wang, P., et al. (2018). The Design and Synthesis of N-Xanthone Benzenesulfonamides as Novel Phosphoglycerate Mutase 1 (PGAM1) Inhibitors. Molecules, 23(6), 1396.
- Nanjing Chem-NX Bio., Ltd. (n.d.). 2-Methyl-5-(2-oxopyrrolidin-1-yl)-benzenesulfonyl chloride.
- Huateng Pharma. (n.d.). This compound.
- ResearchGate. (n.d.). The inhibitors of PGAM1.
- Yang, Y., et al. (2023). Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry, 16(11), 105244.
Sources
- 1. What are PGAM1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting PGAM1 in cancer: An emerging therapeutic opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphoglycerate mutase 1 in cancer: A promising target for diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Phosphoglycerate mutase 1 (PGAM1) overexpression promotes radio- and chemoresistance in gliomas by activating the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Design and Synthesis of N-Xanthone Benzenesulfonamides as Novel Phosphoglycerate Mutase 1 (PGAM1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound,(CAS# 878433-23-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 12. 2-Methyl-5-(2-oxopyrrolidin-1-yl)-benzenesulfonyl chloride,878433-23-9 [rovathin.com]
- 13. en.huatengsci.com [en.huatengsci.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. PGAM1 Inhibition Promotes HCC Ferroptosis and Synergizes with Anti‐PD‐1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Identification of human phosphoglycerate mutase 1 (PGAM1) inhibitors using hybrid virtual screening approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Accelerated molecular dynamics study of the interaction mechanism between small molecule inhibitors and phosphoglycerate mutase 1 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Reactions of 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride (CAS 878433-23-9). This document, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent, primarily in sulfonamide synthesis.
Introduction: Understanding the Reagent
This compound is an organic reagent characterized by a highly reactive sulfonyl chloride (-SO₂Cl) group attached to a substituted benzene ring.[1][2][3] This functional group is a powerful electrophile, making the compound an excellent precursor for creating sulfonamides via reaction with primary or secondary amines.[4][5][6] The substituents on the aromatic ring—a methyl group and a pyrrolidinone moiety—influence the reagent's reactivity and solubility, which must be considered during experimental design.
The primary challenge in using this and other sulfonyl chlorides is their high sensitivity to moisture, which can lead to hydrolysis and inactivation.[7][8] This guide will address this and other common issues to help you achieve optimal results in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My sulfonamide yield is very low. What is the most likely cause?
A1: The most common reason for low yields in sulfonamide synthesis is the hydrolysis of the sulfonyl chloride starting material.[7][8] this compound is highly susceptible to moisture, which converts it to the corresponding and unreactive sulfonic acid. Other factors include using an inappropriate base or solvent, low nucleophilicity of the amine, and potential side reactions.[7][8][9]
Q2: I see an insoluble white precipitate in my reaction that is not my product. What could it be?
A2: This is very likely the sulfonic acid hydrate, the product of hydrolysis. This side product is often poorly soluble in common organic solvents like dichloromethane. To confirm, you can isolate the solid and check its melting point or analyze it via IR spectroscopy (look for broad O-H stretches). The best solution is prevention by ensuring strictly anhydrous conditions.[7]
Q3: Can I use an aqueous base like sodium hydroxide for my reaction?
A3: While reactions of sulfonyl chlorides can be performed under aqueous conditions (e.g., Schotten-Baumann conditions), it significantly increases the risk of hydrolysis, which competes directly with your desired amine reaction.[10][11] For laboratory-scale synthesis where yield and purity are critical, a non-nucleophilic organic base such as triethylamine or pyridine in an anhydrous organic solvent is strongly recommended to neutralize the HCl byproduct without introducing water.[7][8]
Q4: My amine is sterically hindered or has low nucleophilicity. How can I improve the reaction rate?
A4: For less reactive amines, such as secondary or aromatic amines, you may need to use more forcing conditions, like heating the reaction.[8] Alternatively, adding a catalyst like 4-Dimethylaminopyridine (DMAP) can accelerate the reaction. For particularly challenging couplings, exploring alternative modern methods like transition-metal-catalyzed reactions may be necessary.[8]
Q5: Is the pyrrolidinone ring stable under typical sulfonylation conditions?
A5: Generally, the pyrrolidinone (a lactam) is a robust functional group and is stable to the typical conditions used for sulfonamide formation (e.g., organic bases like pyridine or triethylamine at or below room temperature). However, it can be susceptible to hydrolysis under strongly acidic or basic conditions, especially with prolonged heating.[12] It is always advisable to monitor your reaction for any unexpected byproducts.
Troubleshooting Guide
This section provides a structured approach to solving common problems encountered during reactions with this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Validation Step | Recommended Solution |
| Hydrolysis of Sulfonyl Chloride | Isolate and analyze any precipitate for sulfonic acid characteristics. Re-run the reaction on a small scale with fresh reagent and meticulously dried solvent/glassware. | Use fresh or properly stored sulfonyl chloride. Dry all glassware in an oven ( >120°C) and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents, dispensed from a freshly opened bottle or a solvent purification system.[7] |
| Poor Amine Nucleophilicity | The reaction is slow or stalls with aromatic or sterically hindered amines. | Increase the reaction temperature (e.g., reflux in DCM or switch to a higher boiling solvent like THF or acetonitrile). Consider adding a catalyst such as DMAP (0.1 eq.). |
| Inappropriate Base | The chosen base is too weak to neutralize HCl, or it is sterically hindered, slowing down the reaction. | Use a non-nucleophilic organic base like triethylamine (1.5 eq.) or pyridine (used as a solvent or co-solvent). Ensure the pKa of the base is sufficient to neutralize the generated HCl.[13] |
| Incorrect Stoichiometry | The sulfonyl chloride was the limiting reagent and was consumed before all the amine reacted. | Use a slight excess of the amine (1.1-1.2 equivalents) to ensure the complete consumption of the more valuable sulfonyl chloride.[7] |
Problem 2: Multiple Spots on TLC / Impure Product
| Potential Cause | Validation Step | Recommended Solution |
| Di-sulfonylation of Primary Amine | An additional, less polar spot appears on TLC. Mass spectrometry of the crude product shows a mass corresponding to (R-SO₂)₂-N-R'. | This occurs when the initially formed sulfonamide is deprotonated and reacts with a second molecule of sulfonyl chloride. To avoid this, add the sulfonyl chloride solution slowly to a solution containing an excess of the primary amine. This ensures the sulfonyl chloride is more likely to react with an unreacted amine.[7] |
| Hydrolysis Product | A very polar, streaky spot is observed on TLC, which may be the sulfonic acid byproduct. | Improve anhydrous conditions as described in Problem 1 . The sulfonic acid can often be removed during workup by a basic wash (e.g., sat. NaHCO₃ solution), as it will form a water-soluble salt. |
| Unreacted Starting Material | Spots corresponding to the amine and/or sulfonyl chloride (after quenching a sample with methanol for TLC) are visible. | Allow the reaction to run longer or implement solutions for low reactivity (see Problem 1 ). For purification, flash column chromatography is typically effective. |
Workflow & Decision Diagram
The following diagram outlines a logical workflow for setting up and troubleshooting a typical sulfonylation reaction.
Caption: Troubleshooting workflow for sulfonamide synthesis.
Detailed Experimental Protocol
This section provides a general, robust protocol for the synthesis of a sulfonamide using this compound and a generic primary amine.
Materials & Setup
-
Round-bottom flask, oven-dried and cooled under an inert atmosphere.
-
Magnetic stir bar.
-
Inert atmosphere line (Nitrogen or Argon).
-
Syringes and needles for liquid transfer.
-
This compound (1.0 equiv).
-
Primary or Secondary Amine (1.1 equiv).
-
Triethylamine (Et₃N, 1.5 equiv), freshly distilled.
-
Anhydrous Dichloromethane (DCM).
Procedure
-
Reaction Setup : To the round-bottom flask, add the amine (1.0 equiv.) and anhydrous DCM (to make a ~0.2 M solution).
-
Base Addition : Add triethylamine (1.5 equiv.) to the solution via syringe.
-
Cooling : Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches ~0 °C.[13]
-
Reagent Addition : In a separate, dry vial, dissolve this compound (1.0 equiv) in a minimum amount of anhydrous DCM.
-
Slow Addition : Add the sulfonyl chloride solution dropwise to the stirring amine solution over 15-20 minutes using a syringe. A slow addition rate is crucial to control the exotherm and minimize side reactions.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Quenching & Workup : Once the reaction is complete, dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove HCl salt and any sulfonic acid), and brine.
-
Isolation : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
Reaction Mechanism Diagram
Caption: General mechanism for sulfonamide formation.
References
- BenchChem. (2025). Technical Support Center: Optimizing Sulfonamide Synthesis.
- BenchChem. (2025). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (2025).
- BenchChem. (2025).
- Maw, G. N., & Range, C. A. (2001). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 42(49), 8443-8445.
- King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 68(8), 1290-1297.
- Wota, A. K., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(12), 3586-3590.
- Das, S., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(53), 33629-33647.
- Gomez, L. F., et al. (2025).
- Thieme. (2024).
- Macmillan Group. (2023).
- JoVE. (2023). Amines to Sulfonamides: The Hinsberg Test. Journal of Visualized Experiments.
- LibreTexts. (2023). Amine Reactions. Chemistry LibreTexts.
- Wikipedia. (n.d.). Benzenesulfonyl chloride.
- Canadian Science Publishing. (1990).
- National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC.
- Sinfoo Biotech. (n.d.). This compound.
- Autech Industry Co.,Limited. (n.d.). 2-Methyl-5-(2-oxopyrrolidin-1-yl)-benzenesulfonyl chloride,878433-23-9.
- Huateng Pharma. (n.d.). This compound.
Sources
- 1. This compound,(CAS# 878433-23-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. 2-Methyl-5-(2-oxopyrrolidin-1-yl)-benzenesulfonyl chloride,878433-23-9 [rovathin.com]
- 3. en.huatengsci.com [en.huatengsci.com]
- 4. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scilit.com [scilit.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Optimizing yield for "2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride" sulfonamide synthesis
Technical Support Center: Optimizing Sulfonamide Synthesis
Product Focus: 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of sulfonamides derived from this compound. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to optimize your experimental outcomes. Our approach is grounded in mechanistic principles to empower you to troubleshoot effectively and enhance the robustness of your synthetic procedures.
Section 1: Synthesis Workflow and Key Control Points
The synthesis of the target sulfonamides is a multi-step process, with each stage presenting unique challenges and opportunities for optimization. Below is a logical workflow, followed by detailed protocols and troubleshooting for each critical step.
Caption: Overall synthetic workflow for the target sulfonamides.
Section 2: Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter.
Step 1: N-Arylation (Buchwald-Hartwig Amination)
FAQ 1: Why is my yield of N-(4-methylphenyl)-2-pyrrolidinone consistently low?
Low yields in Buchwald-Hartwig amination can often be traced back to catalyst deactivation or suboptimal reaction conditions.[1][2][3]
-
Catalyst and Ligand Choice: The palladium source and phosphine ligand are critical. For coupling an amide like 2-pyrrolidinone, a more electron-rich and sterically hindered ligand may be required to facilitate the reductive elimination step. Ensure the palladium precursor and ligand are of high purity.
-
Base Selection: The choice of base is crucial. Sodium tert-butoxide is commonly used, but its solubility and reactivity can be highly dependent on the solvent. Ensure the base is freshly opened or has been stored under an inert atmosphere.
-
Solvent Purity: Anhydrous, degassed solvents are essential. The presence of water can lead to the formation of biphenyl byproducts from the aryl halide and can negatively impact the reaction rate.[1] Oxygen can lead to the oxidation of the phosphine ligand, deactivating the catalyst.
-
Temperature Control: While heating is generally required, excessive temperatures can lead to catalyst decomposition. The optimal temperature should be determined empirically for your specific catalyst-ligand system.
Troubleshooting Decision Tree: Low Yield in N-Arylation
Caption: Troubleshooting low yields in Buchwald-Hartwig amination.
Step 2: Chlorosulfonation
FAQ 2: I am getting a mixture of isomers during the chlorosulfonation of N-(4-methylphenyl)-2-pyrrolidinone. How can I improve the regioselectivity?
The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the substituents on the aromatic ring.[4][5][6] In N-(4-methylphenyl)-2-pyrrolidinone, both the methyl group and the N-pyrrolidinone moiety are ortho, para-directing groups. This leads to a potential mixture of products.
-
Understanding Directing Effects: The N-pyrrolidinone group is a moderately activating group, directing electrophilic attack to the ortho and para positions. The methyl group is a weakly activating group, also directing ortho and para. The desired product, this compound, results from substitution at the position that is ortho to the N-pyrrolidinone group and meta to the methyl group. This suggests that the directing effect of the N-pyrrolidinone is dominant.
-
Temperature Control: Lowering the reaction temperature can often enhance regioselectivity by favoring the kinetically controlled product. Running the reaction at 0 °C or even lower may improve the yield of the desired isomer.
-
Solvent Effects: The choice of solvent can influence the regioselectivity. While chlorosulfonic acid is often used as both the reagent and solvent, the use of an inert co-solvent like chloroform might alter the steric environment around the substrate and improve selectivity.[7]
FAQ 3: My yield of the sulfonyl chloride is low, and I observe a significant amount of a high-molecular-weight byproduct. What is happening?
This is likely due to the formation of a diaryl sulfone byproduct.[8][9][10][11] This occurs when the newly formed sulfonyl chloride reacts with another molecule of the starting material in a Friedel-Crafts-type reaction.
-
Stoichiometry of Chlorosulfonic Acid: Using a sufficient excess of chlorosulfonic acid is crucial to drive the reaction towards the formation of the sulfonyl chloride and minimize the concentration of unreacted starting material available for the side reaction.[7][8]
-
Order of Addition: Slowly adding the N-(4-methylphenyl)-2-pyrrolidinone to the cold chlorosulfonic acid ensures that the starting material is always in the presence of a large excess of the sulfonating agent, which can suppress sulfone formation.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote the formation of the sulfone byproduct. The reaction should be monitored closely and quenched as soon as the starting material is consumed.
FAQ 4: How should I handle the workup of the chlorosulfonation reaction to avoid hydrolysis of the sulfonyl chloride?
Aryl sulfonyl chlorides are susceptible to hydrolysis back to the sulfonic acid, especially in the presence of water.[12][13][14]
-
Anhydrous Workup: If possible, an anhydrous workup is preferred. This might involve quenching the reaction with a suitable non-aqueous reagent or using a solvent extraction procedure with minimal exposure to water.
-
Rapid Aqueous Workup: If an aqueous workup is necessary, it should be performed quickly and at low temperatures. The low solubility of many aryl sulfonyl chlorides in water can offer some protection against hydrolysis, allowing for their precipitation from the reaction mixture.[13] The crude product should be collected by filtration and washed with cold water, then dried thoroughly under vacuum.
Step 3: Sulfonamide Formation
FAQ 5: The reaction between my sulfonyl chloride and amine is sluggish or incomplete. What can I do?
The reactivity of amines in sulfonamide formation can vary significantly.
-
Amine Nucleophilicity: Electron-deficient anilines or sterically hindered amines will react more slowly. In such cases, heating the reaction may be necessary.
-
Choice of Base: A base is required to neutralize the HCl generated during the reaction. Pyridine is a common choice as it can also act as a nucleophilic catalyst. For less reactive amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be beneficial.
-
Solvent: Aprotic solvents such as dichloromethane (DCM), acetonitrile, or THF are typically used. The choice of solvent can affect the solubility of the reactants and the reaction rate.
FAQ 6: My final sulfonamide product is difficult to purify. What are some effective purification strategies?
Purification can be challenging due to the presence of unreacted starting materials or side products.
-
Extractive Workup: A standard aqueous workup can often remove the base and any remaining water-soluble impurities. Washing with a dilute acid solution can remove excess amine, while a dilute base wash can remove any sulfonic acid formed from hydrolysis of the sulfonyl chloride.
-
Crystallization: If the sulfonamide is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity.
-
Chromatography: For stubborn impurities or if the product is an oil, silica gel column chromatography is a reliable option. A gradient of ethyl acetate in hexanes is a common eluent system for sulfonamides.
Section 3: Detailed Experimental Protocols
These protocols are provided as a starting point and may require optimization for your specific setup and reagents.
Protocol 1: Synthesis of N-(4-methylphenyl)-2-pyrrolidinone (Buchwald-Hartwig Amination)
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1 mol%), a suitable phosphine ligand (e.g., Xantphos, 2.5 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene, followed by 4-bromotoluene (1.0 equiv.) and 2-pyrrolidinone (1.2 equiv.).
-
Heat the reaction mixture to 100 °C and stir under argon for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound
-
In a flask equipped with a dropping funnel and a gas outlet to a scrubber, cool chlorosulfonic acid (5 equiv.) to 0 °C in an ice bath.
-
Slowly add N-(4-methylphenyl)-2-pyrrolidinone (1.0 equiv.) dropwise to the stirred chlorosulfonic acid, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring by TLC (quenching an aliquot with an amine to form the sulfonamide for easier visualization).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude sulfonyl chloride.
Protocol 3: General Procedure for Sulfonamide Synthesis
-
Dissolve this compound (1.0 equiv.) in anhydrous pyridine or DCM containing triethylamine (1.5 equiv.).
-
Add the desired primary or secondary amine (1.1 equiv.) and stir the reaction at room temperature until completion (monitor by TLC). For less reactive amines, gentle heating may be required.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonamide by recrystallization or flash column chromatography.
Section 4: Data Summary
| Parameter | Step 1: N-Arylation | Step 2: Chlorosulfonation | Step 3: Sulfonamide Formation |
| Key Reagents | Pd₂(dba)₃, Phosphine Ligand, NaOtBu | Chlorosulfonic Acid | Primary/Secondary Amine, Base |
| Typical Solvents | Toluene, Dioxane | Neat or Chloroform | DCM, Pyridine, THF |
| Temperature | 80-110 °C | 0-5 °C | Room Temperature to 50 °C |
| Common Side Products | Biphenyls, Dehalogenated Arene | Diaryl Sulfone, Isomeric Products | Hydrolyzed Sulfonyl Chloride |
| Purification | Column Chromatography | Precipitation/Filtration | Recrystallization/Chromatography |
References
- Preventing decomposition of sulfonyl chloride during reaction - Benchchem. (n.d.).
- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem. (n.d.).
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (2009). Retrieved from [Link]
- EP0983982A1 - Process for the preparation of aromatic or heteroaromatic sulfonyl chlorides - Google Patents. (2000).
-
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PubMed Central. (1996). Retrieved from [Link]
-
A New, Mild Preparation of Sulfonyl Chlorides. - ResearchGate. (2018). Retrieved from [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2011). Retrieved from [Link]
-
Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl ch. (1981). Retrieved from [Link]
-
A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - NIH. (2019). Retrieved from [Link]
- WO2011058915A1 - Process for production of aromatic sulfonyl chloride compound - Google Patents. (2011).
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY! - YouTube. (2022). Retrieved from [Link]
-
Electrophilic aromatic directing groups - Wikipedia. (n.d.). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Synthesis of substituted pyrrolidines - DiVA portal. (2017). Retrieved from [Link]
- A Comparative Analysis of N-Substituent Directing Effects in the Electrophilic Substitution of Pyrrole - Benchchem. (n.d.).
-
Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained: Definition, Examples, Practice & Video Lessons - Pearson. (2024). Retrieved from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE - Organic Syntheses Procedure. (1981). Retrieved from [Link]
-
Ullmann reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Retrieved from [Link]
-
Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer- Villiger Rearrangement - Organic Syntheses. (2023). Retrieved from [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - NIH. (2008). Retrieved from [Link]
-
Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- CN112608267A - Synthetic method of 4-phenyl-2-pyrrolidone - Google Patents. (2021).
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (2014). Retrieved from [Link]
-
Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - NIH. (2013). Retrieved from [Link]
-
Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates. (2023). Retrieved from [Link]
-
Synthesis of N-methylpyrrolidine - PrepChem.com. (n.d.). Retrieved from [Link]
- US4620950A - Process for preparing aryl sulfone sulfonic acids - Google Patents. (1986).
-
Synthesis of diaryl sulfones via C−H activation. - ResearchGate. (2021). Retrieved from [Link]
-
Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid - GlobalSpec. (n.d.). Retrieved from [Link]
-
Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts - PubMed. (2024). Retrieved from [Link]
-
Drugs with diaryl sulfone and catechol skeletons. - ResearchGate. (2021). Retrieved from [Link]
-
Cobalt-Catalyzed Regioselective Synthesis of Pyrrolidinone Derivatives by Reductive Coupling of Nitriles and Acrylamides - Organic Chemistry Portal. (2009). Retrieved from [Link]
Sources
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. globalspec.com [globalspec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US4620950A - Process for preparing aryl sulfone sulfonic acids - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Synthesis of 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride
Introduction: 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably as a precursor to the anticoagulant Apixaban. The purity of this sulfonyl chloride is paramount for the efficiency and safety of subsequent synthetic steps. The chlorosulfonylation reaction, while effective, is notoriously sensitive to reaction conditions, often leading to a range of side products that can complicate purification and compromise yield and quality. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, explaining the mechanistic origin of impurities and offering field-proven protocols for their mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Identifying Common Impurities
Question: What are the most common impurities I should expect during the synthesis of this compound, and how can I identify them?
Answer: Vigilant monitoring of your reaction by techniques like TLC, HPLC, and LC-MS is crucial. The primary impurities arise from incomplete reaction, hydrolysis, and intermolecular side reactions. Below is a summary of the most frequently encountered side products and their characteristics.
Table 1: Common Impurities and Their Identification
| Impurity Name | Structure | Formation Pathway | Analytical Identification (Expected) |
| Starting Material | 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonic acid | Incomplete chlorosulfonylation | Distinct retention time (HPLC); MS signal corresponding to [M-H]⁻ |
| Hydrolysis Product | Same as Starting Material | Reaction of the sulfonyl chloride with water | Appears during workup or if reaction conditions are not anhydrous |
| Sulfonic Anhydride | Ar-SO₂-O-SO₂-Ar | Reaction between sulfonyl chloride and sulfonic acid | High molecular weight impurity in MS, [M+Na]⁺ often observed |
| Di-sulfonated Species | Isomeric bis-sulfonyl chlorides | Over-reaction with chlorosulfonating agent | Higher molecular weight in MS; distinct aromatic substitution pattern in ¹H NMR |
FAQ 2: The Persistent Sulfonic Acid Impurity (Hydrolysis)
Question: My final product is consistently contaminated with the corresponding sulfonic acid, even after purification. What causes this, and how can I prevent it?
Answer: This is the most common issue and is caused by the hydrolysis of the highly reactive sulfonyl chloride product. Arylsulfonyl chlorides are susceptible to reaction with even trace amounts of water, especially during aqueous workups or prolonged exposure to atmospheric moisture. The low solubility of many arylsulfonyl chlorides in water can offer some protection by causing them to precipitate, but hydrolysis remains a significant risk, particularly when acid needs to be neutralized, which can lead to considerable yield loss[1][2].
Causality and Mechanism: The electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic oxygen of water, leading to the elimination of HCl and formation of the sulfonic acid. This process can be accelerated by elevated temperatures and basic conditions.
Mitigation Strategies & Protocol:
-
Strict Anhydrous Conditions:
-
Glassware: Oven-dry all glassware at >120 °C for several hours and cool under a stream of dry nitrogen or argon.
-
Solvents: Use anhydrous solvents. Dichloromethane or chloroform can be distilled from calcium hydride.
-
Reagents: Use fresh, high-purity chlorosulfonic acid (ClSO₃H) or thionyl chloride (SOCl₂).
-
Atmosphere: Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction and workup.
-
-
Non-Aqueous Workup (Recommended Protocol):
-
Step 1: Reaction Quench: Once the reaction is complete (monitored by TLC/HPLC), cool the reaction mixture to 0 °C.
-
Step 2: Removal of Excess Reagent: The primary challenge is quenching excess chlorosulfonic acid without introducing large amounts of water. A patented method for related compounds involves the very slow, controlled addition of a minimal amount of water to the cold reaction mixture, sufficient only to react with the free chlorosulfonic acid[3]. However, a safer and more general lab-scale approach is to quench by pouring the reaction mixture onto a slurry of crushed ice and a water-immiscible organic solvent (e.g., dichloromethane). This must be done rapidly with vigorous stirring to dissipate heat and extract the product quickly.
-
Step 3: Phase Separation: Separate the organic layer.
-
Step 4: Anhydrous Drying: Wash the organic layer with cold brine (saturated NaCl solution) to remove residual water, then dry thoroughly over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Step 5: Solvent Removal: Filter the drying agent and concentrate the solvent in vacuo at a low temperature (<35 °C) to prevent thermal decomposition. The resulting solid should be stored immediately in a desiccator.
-
FAQ 3: High Molecular Weight Byproduct (Sulfonic Anhydride)
Question: I'm observing a high molecular weight impurity in my LC-MS that I suspect is a sulfonic anhydride dimer. Why does this form, and how can it be avoided?
Answer: The formation of a sulfonic anhydride (Ar-SO₂-O-SO₂-Ar) is a known side reaction, particularly when the starting sulfonic acid is not completely consumed or when there is localized overheating.
Causality and Mechanism: The anhydride forms from the condensation reaction between a molecule of the desired sulfonyl chloride (which is highly electrophilic) and a molecule of the unreacted sulfonic acid or its salt (which acts as a nucleophile). This dehydration is often promoted by the very reagents used for the synthesis[4][5].
Caption: Formation of Sulfonic Anhydride Side Product.
Mitigation Strategies:
-
Control Stoichiometry: Use a sufficient excess of the chlorosulfonating agent (e.g., 3-5 equivalents of chlorosulfonic acid) to ensure the complete conversion of the starting sulfonic acid.
-
Order of Addition: The preferred method is to add the starting material (2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonic acid) portion-wise to the cooled chlorosulfonating agent. This ensures the starting material is always in the presence of excess reagent, minimizing its opportunity to react with the newly formed product.
-
Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) during the addition and allow the reaction to warm slowly to room temperature. Overheating can accelerate the anhydride formation.
-
Sufficient Reaction Time: Ensure the reaction is stirred long enough for complete conversion of the sulfonic acid starting material before initiating workup.
FAQ 4: Purification Challenges
Question: My crude product is a mixture of the sulfonyl chloride, sulfonic acid, and anhydride. What is the best way to purify the desired sulfonyl chloride?
Answer: Purifying a reactive sulfonyl chloride is challenging. Standard silica gel chromatography can lead to significant product decomposition (hydrolysis) on the column. The best methods involve non-chromatographic techniques.
Recommended Purification Protocol (Precipitation/Crystallization):
This protocol leverages the low solubility of the sulfonyl chloride in certain aqueous or mixed-solvent systems, which can protect it from hydrolysis[1][2].
-
Step 1: Controlled Quenching/Precipitation: After the reaction is complete, pour the reaction mixture slowly and carefully into a vigorously stirred vessel containing a mixture of crushed ice and water. The sulfonyl chloride often precipitates as a solid due to its hydrophobicity[1].
-
Step 2: Filtration: Quickly collect the precipitated solid by vacuum filtration.
-
Step 3: Cold Water Wash: Wash the filter cake thoroughly with several portions of ice-cold water. This removes the highly water-soluble sulfuric acid and unreacted chlorosulfonic acid byproducts[1]. The sulfonic acid impurity will have some water solubility and will also be partially removed.
-
Step 4: Recrystallization (if necessary): If the product is still not pure enough, a careful recrystallization can be performed. A non-polar solvent system like toluene/heptane or dichloromethane/hexane is a good starting point. Dissolve the crude solid in a minimum amount of the more polar solvent (e.g., toluene) at a slightly elevated temperature, then add the anti-solvent (e.g., heptane) until turbidity is observed. Cool slowly to induce crystallization.
-
Step 5: Drying: Dry the purified solid thoroughly under high vacuum in the presence of a desiccant (e.g., P₂O₅) to remove all traces of water and residual solvent.
Caption: Purification Workflow for Sulfonyl Chloride.
References
- CN107805212B: Preparation method of 2-methyl-5-aminobenzenesulfonamide. Google Patents.
- CN113105449A: Synthetic method of apixaban intermediate. Google Patents.
- US2996541A: Purification of p(nu-acetyl amino) benzene sulfonyl chloride. Google Patents.
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides . ACS Publications. URL: [Link]
-
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate . ACS Publications. URL: [Link]
-
Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides . ACS Publications. URL: [Link]
-
Formation of Sulfonic Acids and Sulfonic Anhydrides in the Sulfur Trioxide Sulfonation of Some Dialkylbenzenes and 1,w-Diarylalkanes . ResearchGate. URL: [Link]
Sources
Technical Support Center: Purification of 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl Chloride and its Derivatives
Welcome to the technical support center for the purification of 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride and related structures. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this critical intermediate in high purity. As reactive molecules, sulfonyl chlorides demand careful handling and optimized purification strategies to prevent degradation and ensure the success of subsequent synthetic steps. This document provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.
Section 1: Troubleshooting Aqueous Workup & Hydrolysis
The primary challenge in handling sulfonyl chlorides is their inherent susceptibility to hydrolysis, which converts the desired product into the corresponding sulfonic acid.[1][2] This transformation not only results in significant yield loss but also introduces a highly polar impurity that can be difficult to remove.
Question 1: After quenching my reaction and performing an aqueous workup, my yield of the sulfonyl chloride is very low, and TLC/LCMS analysis shows a significant amount of a more polar byproduct. What is happening and how can I prevent it?
Answer: This is a classic case of product hydrolysis. The sulfonyl chloride group (-SO₂Cl) is highly electrophilic and readily reacts with water, especially under neutral or basic conditions, to form the corresponding sulfonic acid (-SO₃H).[3][4] The process is often accelerated by elevated temperatures.
Causality: The sulfur atom in the sulfonyl chloride is electron-deficient and is attacked by the lone pair of electrons on the oxygen atom of water. This nucleophilic attack leads to the displacement of the chloride ion.
Troubleshooting Protocol:
-
Temperature Control is Critical: Always perform the reaction quench and aqueous workup at low temperatures (0-5 °C) using an ice bath. This dramatically reduces the rate of hydrolysis.[1]
-
Minimize Contact Time: Do not allow the sulfonyl chloride to remain in contact with the aqueous phase for extended periods. Perform extractions swiftly and efficiently. Letting the mixture stand, even at low temperatures, can lead to significant product loss.[5]
-
Use Brine for Washes: Wash the organic layer with saturated sodium chloride solution (brine) instead of deionized water. The high ionic strength of brine reduces the solubility of organic compounds in the aqueous phase and helps to "draw" water out of the organic layer, minimizing hydrolysis.
-
Acidify the Quench Water: Quenching the reaction mixture by pouring it into a mixture of ice and a small amount of acid (e.g., 1M HCl) can help suppress hydrolysis by keeping the pH low, as the reaction is slower under acidic conditions compared to neutral or basic ones.[4]
-
Immediate Drying: After separation, immediately dry the organic phase over a vigorous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo without delay.
Question 2: I have sulfonic acid in my crude product. How can I remove it without resorting to column chromatography?
Answer: You can leverage the acidic nature of the sulfonic acid impurity to remove it via a carefully controlled liquid-liquid extraction. The sulfonic acid is significantly more acidic than any residual HCl and will be deprotonated by a mild base, forming a water-soluble salt that partitions into the aqueous phase.
Recommended Protocol: Mild Basic Wash
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Cool the solution to 0 °C in an ice bath.
-
Add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir the biphasic mixture for 5-10 minutes.[6] Caution: Perform this slowly as CO₂ evolution may occur if excess acid is present.
-
Separate the layers promptly.
-
Wash the organic layer once more with cold brine to remove any remaining aqueous base.
-
Immediately dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
Why this works: Sodium bicarbonate is basic enough to deprotonate the sulfonic acid (-SO₃H) to its sodium salt (-SO₃⁻Na⁺), which is highly polar and readily dissolves in the aqueous layer. It is generally not basic enough to cause rapid hydrolysis of the remaining sulfonyl chloride, especially at low temperatures and with short contact times.
Workflow for Extractive Purification
Caption: Extractive workflow to remove sulfonic acid impurity.
Section 2: Purification by Crystallization & Chromatography
For higher purity, especially for downstream applications requiring precise stoichiometry, crystallization or chromatography is often necessary.
Question 3: My attempt to recrystallize the sulfonyl chloride resulted in an oil instead of crystals. What's causing this and how can I fix it?
Answer: "Oiling out" is a common problem in crystallization and typically occurs for two reasons: 1) The compound is highly impure, leading to a significant melting point depression, or 2) The boiling point of the chosen solvent is higher than the melting point of the solute.
Troubleshooting Crystallization:
-
Solvent Selection is Key: The ideal solvent should dissolve the sulfonyl chloride poorly at room temperature but completely at elevated temperatures. For a compound like this compound, which has moderate polarity, consider non-polar solvents or solvent mixtures.
-
Employ a Two-Solvent System: This is often the most effective solution. Dissolve your crude product in a minimal amount of a "good" hot solvent (e.g., ethyl acetate, dichloromethane). Then, add a "poor," miscible, hot solvent (e.g., hexanes, petroleum ether) dropwise until the solution becomes faintly cloudy (the saturation point). Allow the mixture to cool slowly to room temperature, then in an ice bath to induce crystallization.[7]
-
Scratch & Seed: If crystals are slow to form, gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites. Alternatively, adding a tiny seed crystal from a previous successful batch can initiate crystallization.
-
Control the Cooling Rate: Rapid cooling promotes the formation of small, often impure crystals or oils. Slow, undisturbed cooling is essential for growing large, pure crystals. Insulating the flask can help.
| Solvent System | Type | Comments |
| Toluene / Hexanes | Two-Solvent | Good for moderately polar sulfonyl chlorides. Dissolve in hot toluene, add hot hexanes to turbidity. |
| Ethyl Acetate / Hexanes | Two-Solvent | A common and effective system.[8] |
| Dichloromethane / Pentane | Two-Solvent | Lower boiling points, useful if the product is heat-sensitive. |
| Petroleum Ether | Single-Solvent | May work for relatively non-polar derivatives if the product is a solid.[9] |
Question 4: My product contains a persistent, closely-related impurity (e.g., a regioisomer or diaryl sulfone byproduct). What is the definitive method for purification?
Answer: For removing impurities with similar polarity, flash column chromatography is the most powerful technique.[10] Success hinges on careful execution to avoid on-column degradation.
Flash Chromatography Protocol:
-
Use Anhydrous Conditions: Use dry-packed silica gel or ensure your slurry-packing solvents are anhydrous. Elute with anhydrous grade solvents. Moisture on the silica can hydrolyze the product during the separation.
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. A mixture of hexanes and ethyl acetate is a good starting point. Aim for an Rf value of ~0.3 for your product for good separation.
-
(Optional) Deactivate the Silica: Silica gel is acidic and can promote the degradation of sensitive compounds. If you observe streaking on TLC or suspect degradation, you can pre-treat the silica by eluting the column with your chosen solvent system containing 0.5-1% triethylamine before loading your sample. This neutralizes the most acidic sites.
-
Dry Loading: For best resolution, dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to dryness. This dry powder can then be carefully loaded onto the top of the column.
-
Rapid Elution: Do not let the column run overnight. Elute the compound as quickly as possible while still achieving separation to minimize contact time with the silica.
Workflow for Chromatographic Purification
Caption: Standard workflow for flash column chromatography.
Section 3: Purity Assessment & Handling FAQs
Question 5: How can I confidently assess the purity of my final product?
Answer: A single analytical technique is often insufficient. A combination of methods provides the most complete picture of purity and identity.[11]
| Technique | Application | Expected Observations for the Target Compound |
| ¹H NMR | Structural confirmation & purity | Check for the absence of sulfonic acid (broader peaks), residual solvents, or other organic impurities. Verify correct integration ratios for aromatic, pyrrolidinone, and methyl protons. |
| LC-MS | Purity assessment & mass confirmation | Provides purity percentage (by UV area %) and confirms the molecular weight. The preferred method over GC-MS for less volatile compounds. |
| GC-MS | Purity & mass (for volatile derivatives) | Can be used, but sulfonyl chlorides may degrade at high injector temperatures. Derivatization to a more stable sulfonamide may be necessary for accurate analysis.[12] |
| FT-IR | Functional group confirmation | Look for characteristic strong stretches for S=O (approx. 1370 & 1180 cm⁻¹) and the S-Cl bond. |
Question 6: What are the best practices for the long-term storage of this compound?
Answer: Due to its moisture sensitivity, the compound must be protected from atmospheric humidity.
-
Primary Storage: Store in a tightly sealed container, preferably with a Teflon-lined cap.
-
Secondary Storage: Place the primary container inside a desiccator containing a drying agent (e.g., Drierite, silica gel) or in a nitrogen-filled drybox.
-
Temperature: Store in a cool, dark place. For long-term storage, refrigeration (-20°C) is recommended, but ensure the container is brought to room temperature before opening to prevent condensation of moisture on the cold solid.
References
-
King, J. F., & Kice, J. L. (1981). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. [Link]
-
Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]
- Haszeldine, R. N. (1955). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. J. Chem. Soc., 2901.
-
Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR (English Translation). [Link]
-
Li, W., et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules. [Link]
-
Moody, C. J., & Rees, C. W. (2001). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. The Journal of Organic Chemistry. [Link]
-
Sprague, J. M., & Johnson, T. B. (1937). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. Journal of the American Chemical Society. [Link]
-
Clarke, H. T., Babcock, G. S., & Murray, T. F. (1928). Benzenesulfonyl chloride. Organic Syntheses. [Link]
-
Nacsa, E. D., & Lambert, T. H. (2016). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. [Link]
-
Yang, Z., & Xu, J. (2013). Structurally diverse sulfonyl chlorides were synthesized via N-chlorosuccinimide chlorosulfonation. Synthesis. (Referenced in Organic Chemistry Portal) [Link]
-
Reddit r/Chempros Discussion. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions? [Link]
-
Coudert, E., et al. (2000). Analysis of Chlorinated, Sulfochlorinated and Sulfonamide Derivatives of N-Tetradecane by Gas chromatography/mass Spectrometry. Journal of Chromatography A. [Link]
-
Sinfoo Biotech. This compound Product Page. [Link]
-
Bentley, T. W., & Jones, R. O. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Arkivoc. [Link]
-
Kice, J. L., & Mullan, L. F. (1976). Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. The Journal of Organic Chemistry. [Link]
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Condition Optimization for 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride
Welcome to the technical support guide for the synthesis and reaction condition optimization of 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride (CAS No. 878433-23-9)[1][2]. This document is intended for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this and structurally related sulfonyl chlorides.
Introduction
This compound is a key building block in organic synthesis, particularly for the preparation of sulfonamide derivatives, which are prevalent in many pharmaceutical agents[3][4]. The synthesis of sulfonyl chlorides, while a common transformation, can be fraught with challenges such as low yields, side product formation, and purification difficulties. This guide offers a structured approach to troubleshoot and optimize the reaction conditions for this specific compound.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems that may arise during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?
Answer:
Low yields in sulfonyl chloride synthesis can be attributed to several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to diagnosing the issue:
-
Reagent Quality and Handling:
-
Moisture Sensitivity: Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them to the corresponding sulfonic acid, a common cause of yield loss[5]. Ensure all glassware is oven-dried, and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are critical.
-
Starting Material Purity: Verify the purity of your starting material, 1-(3-amino-4-methylphenyl)pyrrolidin-2-one. Impurities can interfere with the diazotization and subsequent sulfonyl chloride formation.
-
Chlorosulfonic Acid Quality: Use fresh, high-quality chlorosulfonic acid. Over time, it can decompose, especially if not stored properly.
-
-
Reaction Conditions:
-
Temperature Control: The diazotization step (formation of the diazonium salt from the aniline precursor) is typically performed at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt. Subsequently, the reaction with sulfur dioxide in the presence of a copper catalyst (a modified Sandmeyer reaction) also requires careful temperature management[6].
-
Stoichiometry: Ensure the correct molar ratios of reactants. An insufficient amount of sodium nitrite during diazotization will lead to incomplete conversion of the starting amine.
-
-
Work-up Procedure:
-
Hydrolysis during Extraction: During aqueous work-up, the sulfonyl chloride can hydrolyze. Minimize contact time with water and use cold water for washes. The low solubility of some aryl sulfonyl chlorides in water can protect them from hydrolysis, allowing for precipitation and isolation by filtration[6].
-
Issue 2: Formation of Significant Side Products
Question: My reaction mixture shows multiple spots on TLC, and I am isolating significant amounts of byproducts. What are these and how can I prevent their formation?
Answer:
Side product formation is a common issue in sulfonyl chloride synthesis. Here are some likely culprits and their solutions:
-
Diaryl Sulfone Formation: This is a frequent side reaction in chlorosulfonation reactions. It can be minimized by using a sufficient excess of the chlorosulfonating agent and controlling the reaction temperature[7].
-
Phenol Formation: If the diazonium salt is not sufficiently stabilized or the reaction temperature is too high, it can decompose to form the corresponding phenol. Maintaining a low temperature throughout the diazotization and subsequent reaction is crucial.
-
Incomplete Reaction: Unreacted starting material will complicate purification. Ensure adequate reaction time and appropriate temperature. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the final product. What are the best methods?
Answer:
Purification of sulfonyl chlorides requires care due to their reactivity.
-
Chromatography: Flash column chromatography on silica gel is a common method. However, the acidic nature of silica gel can sometimes lead to product degradation. It's advisable to use a non-polar eluent system and work quickly. In some cases, a short plug of silica gel can be used to filter out baseline impurities without a full chromatographic separation[3][8].
-
Crystallization: If the product is a solid, recrystallization can be an effective purification method. The crude material can be recrystallized from a suitable solvent system, such as a mixture of hexanes and ethyl acetate[9].
-
Aqueous Work-up and Precipitation: For some aryl sulfonyl chlorides, a carefully controlled aqueous quench can cause the product to precipitate out of the reaction mixture in high purity, avoiding the need for chromatography[6].
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
The synthesis typically involves a two-step process. The initial diazotization of the corresponding aniline is best carried out at 0-5 °C. The subsequent Sandmeyer-type reaction with sulfur dioxide and a copper catalyst is also generally performed at low to room temperature, with careful monitoring to prevent exothermic runaway.
Q2: Which chlorinating agent is most suitable for this synthesis?
While chlorosulfonic acid is a common reagent for direct chlorosulfonation, for a multi-step synthesis starting from the corresponding amine, the key is the generation of the diazonium salt followed by reaction with SO2 and a chloride source. For direct oxidative chlorination of thiols or disulfides to sulfonyl chlorides, reagents like N-chlorosuccinimide (NCS) or 1,3-dichloro-5,5-dimethylhydantoin (DCH) have been used effectively[10][11][12].
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction's progress. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be developed to clearly separate the starting material, product, and any major side products. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Q4: What are the key safety precautions to take when working with sulfonyl chlorides and the reagents for their synthesis?
-
Sulfonyl chlorides are corrosive and moisture-sensitive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reagents like chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. Handle with extreme care.
-
Diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.
Experimental Protocols
General Procedure for the Synthesis of Aryl Sulfonyl Chlorides via Sandmeyer Reaction
This is a general protocol and may require optimization for the specific synthesis of this compound.
-
Diazotization:
-
Dissolve the starting aniline (1 equivalent) in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.1 equivalents) in concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 1-2 hours to ensure complete formation of the diazonium salt.
-
-
Sulfonylation:
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid, saturated with a catalytic amount of copper(II) chloride.
-
Cool this solution to 10-15 °C.
-
Slowly add the previously prepared diazonium salt solution to the sulfur dioxide solution, maintaining the temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion as monitored by TLC.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture over crushed ice.
-
The crude sulfonyl chloride may precipitate as a solid. If so, collect it by filtration and wash with cold water.
-
If the product remains in solution, extract it with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
-
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Diazotization Temperature | 0-5 °C | Prevents decomposition of the unstable diazonium salt intermediate. |
| NaNO2 Stoichiometry | 1.1 - 1.2 equivalents | Ensures complete conversion of the starting aniline. |
| Solvent | Anhydrous | Sulfonyl chlorides are moisture-sensitive and will hydrolyze in the presence of water[5]. |
| Atmosphere | Inert (N2 or Ar) | Prevents reaction with atmospheric moisture. |
| Work-up Temperature | 0-10 °C (for aqueous washes) | Minimizes hydrolysis of the sulfonyl chloride product. |
Visualization of Key Processes
Caption: Troubleshooting workflow for low product yield.
Caption: Common side products and mitigation strategies.
References
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF. ResearchGate. Available at: [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC - NIH. Available at: [Link]
-
A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate. Available at: [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of sulfonyl chloride substrate precursors. Columbia University. Available at: [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]
-
This compound. Sinfoo Biotech. Available at: [Link]
-
2-Methyl-5-(2-oxopyrrolidin-1-yl)-benzenesulfonyl chloride, 878433-23-9. Available at: [Link]
Sources
- 1. This compound,(CAS# 878433-23-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. 2-Methyl-5-(2-oxopyrrolidin-1-yl)-benzenesulfonyl chloride,878433-23-9 [rovathin.com]
- 3. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
Technical Support Center: Coupling Reactions with 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride
Welcome to the technical support center for optimizing coupling reactions involving 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride (CAS No. 878433-23-9)[1]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can develop robust and reproducible protocols.
Troubleshooting Guide: Overcoming Low Yields and Impurities
This section addresses specific, problem-oriented questions in a direct Q&A format.
Question: My sulfonamide coupling reaction with "this compound" is consistently resulting in low yields. What are the primary causes?
Low yields in sulfonamide synthesis are a common yet solvable issue. The root cause often lies in the inherent reactivity of the sulfonyl chloride group.[2] Let's break down the most probable factors.
1. Hydrolysis of the Sulfonyl Chloride Starting Material
The sulfonyl chloride functional group is highly electrophilic and, consequently, very susceptible to hydrolysis by moisture.[2][3] Even trace amounts of water in your reaction setup can convert the reactive sulfonyl chloride into the corresponding and unreactive 2-methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonic acid. This is the most frequent cause of yield loss.[2][4]
Solutions:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried or flame-dried under vacuum). Use freshly opened or properly stored anhydrous solvents.[2]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[2]
2. Suboptimal Base or Stoichiometry
The coupling reaction between a sulfonyl chloride and an amine generates one equivalent of hydrochloric acid (HCl). This byproduct will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction. A base is required to neutralize this acid.[5]
Causality & Solutions:
-
Choice of Base: The base must be non-nucleophilic to avoid competing with your amine. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are excellent choices. Pyridine is also commonly used and can sometimes act as a catalyst.[2][5]
-
Amount of Base: An insufficient amount of base will not fully neutralize the generated HCl, leading to incomplete conversion.[5] Use at least one equivalent of the base relative to the sulfonyl chloride. For sensitive substrates or to ensure complete reaction, using a slight excess (1.1-1.2 equivalents) is often beneficial.
3. Side Reactions Involving the Amine
If you are using a primary amine (R-NH₂), a common side reaction is the formation of a bis-sulfonated product, where two molecules of the sulfonyl chloride react with the amine.[2][5]
Solutions:
-
Control Stoichiometry: Add the sulfonyl chloride slowly or portion-wise to a solution of the amine. This maintains a high concentration of the primary amine relative to the sulfonyl chloride, favoring the formation of the desired monosulfonamide.[2]
-
Excess Amine: Using a slight excess of the amine (e.g., 1.1 equivalents) can help ensure the sulfonyl chloride is fully consumed before bis-sulfonylation becomes significant.[2]
Question: I'm observing an unexpected, highly polar spot on my TLC plate that doesn't correspond to my starting materials or product. What is it?
This is a classic symptom of sulfonyl chloride hydrolysis.
Likely Identity: The highly polar spot is almost certainly the sulfonic acid byproduct, formed from the reaction of your sulfonyl chloride with water.[2][3]
Confirmation & Prevention:
-
Confirmation: The sulfonic acid is highly water-soluble and will typically streak on silica gel TLC plates.
-
Prevention: The solution is rigorous moisture exclusion. Refer to the "Ensure Anhydrous Conditions" and "Inert Atmosphere" points in the low yield troubleshooting section.[2]
Question: My crude product is an oil or a sticky solid that is difficult to purify. What are the best purification strategies?
Purification of sulfonamides can sometimes be challenging, but standard chromatographic and crystallization techniques are usually effective.
Recommended Protocols:
-
Silica Gel Chromatography: This is the most versatile method. Use a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes. The desired sulfonamide product is typically less polar than the sulfonic acid byproduct, which will often remain at the baseline.
-
Recrystallization: If a solid can be obtained, recrystallization is an excellent method for achieving high purity.[2] Common solvent systems include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes. The key is to dissolve the crude product in a minimum amount of a hot solvent in which it is soluble, and then allow it to cool slowly, often after adding a co-solvent in which it is insoluble.[2][6]
Frequently Asked Questions (FAQs)
What are the optimal reaction conditions for this coupling?
While the ideal conditions can be substrate-dependent, a reliable starting point for the coupling of this compound is summarized below.
| Parameter | Recommendation | Rationale & Expert Insights |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | These solvents are aprotic and can be obtained in high purity/anhydrous grades, minimizing the risk of hydrolysis. DCM is often a good first choice due to its ease of removal. |
| Base | Triethylamine (TEA), DIPEA, Pyridine | These are non-nucleophilic organic bases that effectively scavenge HCl without competing with the amine nucleophile.[5] Pyridine can sometimes offer catalytic benefits. |
| Temperature | 0 °C to Room Temperature (20-25 °C) | The reaction is often exothermic. Starting at 0 °C and allowing the reaction to warm to room temperature provides good control. Gentle heating (40-50 °C) may be required for less reactive amines. |
| Stoichiometry | 1.0 eq. Sulfonyl Chloride, 1.1-1.2 eq. Amine, 1.2-1.5 eq. Base | A slight excess of the amine ensures complete consumption of the valuable sulfonyl chloride.[2] A corresponding excess of base is needed to neutralize all generated HCl. |
| Reaction Time | 1 to 12 hours | Reaction progress should be monitored by TLC or LC-MS. Most reactions are complete within a few hours at room temperature. |
How should I handle and store this compound?
Proper handling and storage are critical to prevent degradation.
-
Storage: Store the reagent in a tightly sealed container in a desiccator or a dry box. For long-term storage, refrigeration under an inert atmosphere is recommended.
-
Handling: Weigh and dispense the sulfonyl chloride quickly in a dry environment. If possible, handle it inside a glovebox. Always use dry glassware and syringes.
What analytical methods are best for monitoring the reaction?
Effective reaction monitoring is key to optimizing yield and minimizing side products.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for qualitative monitoring.[7] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of the limiting reagent and the formation of the product. A typical mobile phase would be 30-50% ethyl acetate in hexanes.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise, quantitative analysis, LC-MS is the preferred method. It can confirm the mass of the desired product and help identify any byproducts.[8]
Visual Schematics and Workflows
Reaction Scheme and Key Side Reaction
The following diagram illustrates the desired sulfonamide formation and the competing hydrolysis side reaction.
Caption: Desired coupling pathway vs. hydrolysis side reaction.
Troubleshooting Workflow for Low Yield
Use this decision tree to systematically diagnose and solve low-yield issues.
Caption: A logical workflow for troubleshooting low yields.
Key Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Coupling
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.1 eq.) and anhydrous dichloromethane (DCM) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.2 eq.) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography or recrystallization.
Protocol 2: Monitoring the Reaction by TLC
-
Plate Preparation: On a silica gel TLC plate, draw a baseline in pencil approximately 1 cm from the bottom.[7]
-
Spotting: Using a capillary tube, spot the plate with: a) the amine starting material, b) the sulfonyl chloride starting material, and c) a sample of the reaction mixture (co-spot lane is optional but recommended).
-
Elution: Place the plate in a developing chamber containing a suitable mobile phase (e.g., 30% Ethyl Acetate/Hexanes). Ensure the solvent level is below the baseline.
-
Visualization: After the solvent front has moved up the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The disappearance of the limiting starting material spot and the appearance of a new product spot indicates reaction progression.
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- King, J. F., & Durst, T. (1965). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 87(24), 5684–5692.
- Google Patents. (1957). Sulfonamide purification process - US2777844A.
- BenchChem. (n.d.). Technical Support Center: Optimizing Sulfonamide Synthesis.
- BenchChem. (n.d.). Monitoring Sulfonamide Synthesis: A Comparative Guide to Reaction Progress Analysis.
- Robertson, R. E. (1965). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 43(7), 2488-2495.
- Google Patents. (2001). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - FR2795723A1.
- Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR (English Translation), 24(4).
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- U.S. Department of Agriculture. (2009). Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service.
- YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.
- Wiley, R. H., & Smith, N. R. (1951). Preparation of sulfonamides from N-silylamines. Journal of the American Chemical Society, 73(8), 3531–3533.
- Journal of AOAC International. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
- Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles.
- PubMed. (2011). Investigation Into Adsorption Mechanisms of Sulfonamides Onto Porous Adsorbents.
- Journal of Food Science. (2025). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC.
- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review.
- YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides.
- Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic).
- Sinfoo Biotech. (n.d.). This compound.
- Wikipedia. (n.d.). Sulfonamide (medicine).
- PrepChem.com. (n.d.). Synthesis of 2-pyrrolidone-5-carbonyl chloride.
- Huateng Pharma. (n.d.). This compound.
Sources
- 1. This compound,(CAS# 878433-23-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ymerdigital.com [ymerdigital.com]
Technical Support Center: Effective Removal of Unreacted 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the removal of unreacted "2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride" from your reaction mixtures. As a reactive intermediate, its efficient removal is critical for the purity of your final product and the success of subsequent synthetic steps. This document provides a series of frequently asked questions (FAQs) and detailed protocols to address common challenges encountered during the workup and purification stages.
Understanding the Challenge: The Reactivity of Sulfonyl Chlorides
Sulfonyl chlorides are highly reactive electrophiles, a property that makes them excellent reagents for the synthesis of sulfonamides and sulfonate esters. However, this reactivity also presents a challenge when unreacted starting material remains after the completion of a reaction. The primary competing reaction during aqueous workup is hydrolysis, which converts the sulfonyl chloride into the corresponding sulfonic acid. While this transformation is often desired to facilitate removal, the rate of hydrolysis can be influenced by steric hindrance and the electronic properties of the substituents on the aromatic ring.[1][2] Incomplete removal can lead to co-elution with the desired product during chromatography and potential side reactions in subsequent steps.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've performed a standard aqueous workup, but I'm still observing the presence of unreacted this compound in my crude product. What could be the reason?
This is a common issue that can arise from several factors:
-
Insufficient Hydrolysis: The rate of hydrolysis of sulfonyl chlorides can be slow, especially in neutral or slightly acidic water. The substituents on the benzene ring of your specific compound may also influence its reactivity.
-
Phase Transfer Limitations: If your reaction was performed in a water-immiscible solvent like dichloromethane (DCM), the hydrolysis reaction at the interface of the organic and aqueous layers can be slow. Insufficient stirring during the aqueous wash will exacerbate this issue.
-
Product Similarity: The polarity of your desired product might be very similar to the unreacted sulfonyl chloride, leading to co-extraction into the organic layer even after some hydrolysis has occurred.
Troubleshooting Steps:
-
Introduce a Basic Wash: After an initial water wash to remove any water-soluble components, perform a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[3] The basic conditions will significantly accelerate the hydrolysis of the sulfonyl chloride to its corresponding water-soluble sulfonate salt, which will then be partitioned into the aqueous layer. Be cautious if your desired product has base-labile functional groups.
-
Increase Contact Time and Agitation: When performing the basic wash, stir the biphasic mixture vigorously for at least 30-60 minutes to maximize the interfacial area and promote complete hydrolysis.[4]
-
Monitor with TLC: Before and after the basic wash, spot the organic layer on a TLC plate to visually confirm the disappearance of the sulfonyl chloride spot. A co-spot of your starting material and the reaction mixture is highly recommended for accurate comparison.[5]
Q2: My product is sensitive to basic conditions. How can I remove the unreacted sulfonyl chloride without using a strong base?
For base-sensitive products, alternative quenching and removal strategies are necessary.
-
Nucleophilic Quenching with Amines: Add a simple, volatile amine like triethylamine or a small amount of aqueous ammonia to the reaction mixture before the aqueous workup.[4][6] The amine will react with the sulfonyl chloride to form a sulfonamide. This new compound will have a different polarity compared to the starting material and your product, often facilitating easier separation by chromatography or extraction.
-
Scavenger Resins: The use of polymer-bound scavengers is an excellent and mild method for removing reactive intermediates.[4][7] Amine-functionalized resins, such as aminomethylated polystyrene or silica-bound amines, will covalently bind to the unreacted sulfonyl chloride. The resulting resin-bound sulfonamide can then be easily removed by simple filtration.[3][8] This method avoids an aqueous workup entirely if desired.
Q3: During column chromatography, my product co-elutes with the unreacted sulfonyl chloride. What are my options?
Co-elution is a strong indicator that the polarities of your product and the unreacted starting material are too similar for effective separation with the chosen eluent system.
-
Pre-Chromatography Quenching: Before loading your sample onto the column, you must first convert the unreacted sulfonyl chloride into a compound with a significantly different polarity. Both the basic hydrolysis and amine quenching methods described above are highly effective for this purpose. The resulting sulfonic acid salt is highly polar and will remain at the baseline of the silica gel column, while a sulfonamide derivative will likely have a much different Rf value than your product.
-
Optimize Chromatography Conditions: If quenching is not a viable option, a careful optimization of your chromatographic conditions may be required. Experiment with different solvent systems, including those with different polarity modifiers. Using a less polar eluent system might improve the separation.[3]
Detailed Experimental Protocols
Protocol 1: Aqueous Basic Workup for Removal
This protocol is suitable for reactions where the desired product is stable to mild basic conditions.
-
Initial Quench: Cool the reaction mixture to 0 °C in an ice bath to control any potential exotherm. Slowly add deionized water with vigorous stirring.
-
Basic Wash: Transfer the mixture to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stirring: Stopper the funnel and shake vigorously, venting frequently to release any CO₂ that may have formed. For more robust mixing, transfer the biphasic mixture to a flask and stir vigorously for 30-60 minutes.
-
Phase Separation: Allow the layers to separate and drain the aqueous layer.
-
Extraction: Extract the aqueous layer with the organic solvent used in the reaction (e.g., ethyl acetate, DCM) to recover any dissolved product.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Removal Using a Scavenger Resin
This protocol is ideal for products that are sensitive to aqueous or basic conditions.
-
Resin Selection: Choose an appropriate amine-based scavenger resin (e.g., aminomethyl polystyrene). A typical loading is 2-3 equivalents relative to the excess sulfonyl chloride.
-
Addition of Resin: Once the primary reaction is complete, add the scavenger resin directly to the reaction mixture.
-
Agitation: Stir or shake the resulting slurry at room temperature. The reaction time can range from a few hours to overnight.
-
Monitoring: Monitor the disappearance of the sulfonyl chloride by TLC.
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to yield the crude product.
Data Summary Table
| Method | Key Reagents | Advantages | Disadvantages | Best Suited For |
| Aqueous Basic Workup | NaHCO₃, NaOH | Inexpensive, scalable | Not suitable for base-sensitive products | Robust products on a moderate to large scale |
| Nucleophilic Quench | Amines (e.g., NH₃, Et₃N) | Fast and efficient | Introduces a new impurity (sulfonamide) | Products where the resulting sulfonamide is easily separable |
| Scavenger Resin | Polymer-bound amines | Mild conditions, simple filtration | Higher cost, may require longer reaction times | Base-sensitive products, parallel synthesis |
Visualizing the Workflow
Workflow for Aqueous Basic Workup
Caption: Workflow for the non-aqueous removal of unreacted sulfonyl chloride using a scavenger resin.
References
-
Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. [Link]
-
Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450. [Link]
-
Wang, H., et al. (1998). Subambient Temperature Reversed-Phase High-Performance Liquid Chromatography and Hydrolysis Kinetics of a Para-Substituted Benzenesulfonyl Chloride. Journal of Liquid Chromatography & Related Technologies, 21(9), 1347-1360. [Link]
-
Supra Sciences. (n.d.). Sulfonyl Chloride (SO2Cl). [Link]
-
Sinfoo Biotech. (n.d.). This compound. [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]
Sources
- 1. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. suprasciences.com [suprasciences.com]
Technical Support Center: A Guide to Enhancing the Purity of Sulfonamides from 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride
Welcome to the technical support center for the synthesis and purification of sulfonamides. This guide is designed for researchers, scientists, and drug development professionals working with 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride. As Senior Application Scientists, we have compiled our field-proven insights to help you troubleshoot common challenges and optimize your experimental outcomes. This document provides in-depth, causal explanations for experimental choices and self-validating protocols to ensure scientific integrity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
A1: Low yields in sulfonamide synthesis are frequently traced back to a few critical factors, primarily the degradation of the sulfonyl chloride starting material and suboptimal reaction conditions.
Core Issue: Hydrolysis of the Sulfonyl Chloride The most common culprit for low yield is the hydrolysis of the highly reactive this compound into its corresponding and unreactive sulfonic acid.[1] Sulfonyl chlorides are acutely sensitive to moisture, and even trace amounts of water in your reaction setup can significantly impact the outcome.[1][2]
Solutions & Protocols:
-
Ensure Rigorously Anhydrous Conditions: All glassware must be oven-dried or flame-dried immediately before use. Use only anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to prevent exposure to atmospheric moisture.[1][3]
-
Optimize Base and Solvent Selection: The choice of base is critical for neutralizing the hydrochloric acid (HCl) byproduct without introducing competing side reactions.
-
Base: Use a non-nucleophilic organic base like triethylamine or pyridine. These bases will scavenge the HCl generated without reacting with the sulfonyl chloride.[1][3] Use at least one equivalent of the base.
-
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are standard choices as they effectively dissolve the reactants without participating in the reaction.[3]
-
-
Control Stoichiometry: To drive the reaction to completion, consider using a slight excess of the amine (typically 1.1 to 1.2 equivalents) to ensure the sulfonyl chloride is fully consumed.[1]
Q2: I've identified a major impurity in my crude product as 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonic acid. How did it form and what is the best way to remove it?
A2: The presence of the corresponding sulfonic acid is a direct confirmation that your sulfonyl chloride starting material has undergone hydrolysis. This can occur either before the reaction (due to improper storage) or during the reaction and workup phases from exposure to water.
Mechanism of Formation & Removal Strategy:
The sulfonic acid impurity is highly polar and acidic, properties that can be exploited for its removal. The most effective method is a liquid-liquid extraction using a mild aqueous base during the workup.
-
Reaction Quenching: Once the reaction is complete (as determined by TLC), dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Gently shake the separatory funnel, venting frequently to release any CO₂ gas that may form. The basic solution will deprotonate the acidic sulfonic acid, forming its sodium salt. This salt is highly soluble in the aqueous layer, while the desired neutral sulfonamide product remains in the organic layer.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat: Wash the organic layer one more time with the NaHCO₃ solution, followed by a wash with brine (saturated NaCl solution) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product, now free of the sulfonic acid impurity.
Q3: My crude product appears oily and is difficult to purify by recrystallization. What alternative purification strategies can I use?
A3: When recrystallization is not effective, flash column chromatography is the preferred method for purifying sulfonamides. Success hinges on the correct selection of the stationary and mobile phases, which should be determined by preliminary analysis using Thin-Layer Chromatography (TLC).
Strategy: Purification via Flash Column Chromatography
-
TLC Analysis: First, analyze your crude product using TLC to determine an appropriate solvent system. Spot the crude material on a silica gel TLC plate and elute with various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). The ideal solvent system will give your desired product an Rf value of approximately 0.3-0.4 and show good separation from all impurities.
-
Column Preparation: Pack a glass column with silica gel slurried in the chosen non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the dried powder onto the top of the prepared column.
-
Elution: Begin eluting the column with the solvent system determined by TLC. Collect fractions and monitor them by TLC to identify which ones contain the purified product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified sulfonamide.
| Polarity of Target Sulfonamide | Suggested Mobile Phase |
| Low to Medium Polarity | Hexanes:Ethyl Acetate (gradient from 9:1 to 1:1) |
| Medium to High Polarity | Dichloromethane:Methanol (gradient from 100:0 to 95:5) |
| High Polarity | Ethyl Acetate:Methanol (gradient from 100:0 to 90:10) |
Workflow & Troubleshooting Diagrams
Visualizing the experimental process and troubleshooting logic can streamline your laboratory work.
Caption: A typical experimental workflow for sulfonamide synthesis.
Caption: A logical flowchart for troubleshooting common purity issues.
Frequently Asked Questions (FAQs)
Q1: How do I effectively monitor the reaction progress? A1: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction.[4][5] Spot the starting sulfonyl chloride, the amine, and the co-spotted reaction mixture on a silica gel plate. Elute with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the spot corresponding to the limiting reagent (usually the sulfonyl chloride) has disappeared and a new, typically less polar, product spot has formed. Visualize the spots under UV light (254 nm).[4]
Q2: What are the best analytical methods for final purity assessment? A2: A combination of chromatographic and spectroscopic methods provides the most comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for determining percentage purity with high precision.[4][6] Liquid Chromatography-Mass Spectrometry (LC-MS) offers high sensitivity and provides molecular weight confirmation of the product and any impurities.[4][7] Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure of the final compound.
| Technique | Principle | Information Obtained | Key Advantages | Limitations |
| HPLC | Differential partitioning between phases | Retention time, % purity by peak area | Robust, reproducible, excellent for quantification[4] | Requires reference standards for absolute quantification |
| LC-MS | Separation by chromatography, detection by mass | Molecular weight confirmation, impurity identification | High sensitivity and specificity, structural information[4][6][7] | Quantification can be less precise than HPLC without standards |
| TLC | Differential adsorption on a stationary phase | Retention factor (Rf), presence of impurities | Fast, simple, inexpensive for reaction monitoring[4] | Not quantitative, lower resolution than HPLC |
| NMR | Nuclear spin in a magnetic field | Detailed structural information | Definitive structure elucidation | Lower sensitivity, may not detect trace impurities |
Q3: How should I properly store this compound to prevent degradation? A3: Due to its high sensitivity to moisture, the sulfonyl chloride should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). It should be kept in a cool, dry place, such as a desiccator, away from light. Proper storage is crucial to maintain its reactivity and prevent the formation of the sulfonic acid impurity over time.[1][3]
References
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
- Common issues in sulfonamide synthesis and solutions. Benchchem.
- Avoiding common errors in sulfonamide synthesis experimental protocols. Benchchem.
- Preparation of sulfonamides from N-silylamines. PMC - NIH.
- Cross-Validation of Analytical Methods for Sulfonamides: A Comparative Guide. Benchchem.
- ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER.
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH.
- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Books.
Sources
Technical Support Center: Mastering the Stability of 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride (CAS 878433-23-9). This resource is designed to provide you with in-depth, field-proven insights to anticipate and prevent the hydrolysis of this critical reagent, ensuring the integrity and success of your experiments.
Introduction: Understanding the Inherent Reactivity
This compound is a bespoke sulfonylating agent, valued for its role in constructing complex sulfonamides in drug discovery pipelines. However, the electrophilic nature of the sulfonyl chloride group renders it highly susceptible to nucleophilic attack by water, leading to hydrolysis. This process yields the corresponding and often undesired 2-methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonic acid, which can complicate reactions, reduce yields, and introduce purification challenges.
This guide provides a comprehensive framework for understanding the mechanisms of hydrolysis and implementing robust strategies for its prevention.
Frequently Asked Questions (FAQs)
Q1: How quickly does this compound hydrolyze?
A1: The rate of hydrolysis is highly dependent on the specific conditions. While precise kinetic data for this exact molecule is not extensively published, we can infer its behavior from studies on analogous aromatic sulfonyl chlorides. The hydrolysis follows pseudo-first-order kinetics and is significantly influenced by temperature, pH, and solvent composition.[1] For instance, lowering the temperature from 25°C to 6°C can decrease the hydrolysis rate by approximately six-fold in an acetonitrile/water mixture.[1] In general, exposure to ambient moisture will lead to slow degradation over time, while dissolution in protic solvents or aqueous basic solutions will cause rapid hydrolysis.
Q2: What are the primary products of hydrolysis?
A2: The primary and sole product of hydrolysis is 2-methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonic acid and hydrochloric acid (HCl).
Q3: Can I visually detect if my sulfonyl chloride has hydrolyzed?
A3: Significant hydrolysis may not always be visually apparent. While the sulfonic acid byproduct is a white solid, the starting material is also a solid. The most reliable methods for detecting hydrolysis are analytical, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: Is it possible to reverse the hydrolysis reaction?
A4: No, the hydrolysis of a sulfonyl chloride to a sulfonic acid is practically irreversible under standard laboratory conditions. Prevention is the only effective strategy.
Troubleshooting Guide: Hydrolysis Prevention in Practice
This section addresses common experimental scenarios where hydrolysis can become a significant issue and provides actionable solutions.
Scenario 1: Reagent Degradation During Storage
-
Problem: You observe a gradual decrease in the purity of your stored this compound over time, with the appearance of a more polar spot on TLC.
-
Root Cause Analysis: Sulfonyl chlorides are sensitive to atmospheric moisture.[2] Improper storage allows for slow hydrolysis, leading to the formation of the corresponding sulfonic acid.
-
Preventative Measures & Solutions:
-
Inert Atmosphere: Always store the reagent under a dry, inert atmosphere (e.g., nitrogen or argon).[3]
-
Sealed Containers: Use containers with tight-fitting seals. For frequently accessed materials, consider using a desiccator or storing smaller aliquots to minimize exposure of the bulk material.[3]
-
Temperature Control: Store in a cool, dry place.[4] While benzenesulfonyl chloride is stable in cold water, it decomposes in hot water.[5][6]
-
Scenario 2: Hydrolysis During Reaction Setup
-
Problem: Your reaction yield is consistently low, and you suspect the sulfonyl chloride is hydrolyzing before it can react with your intended nucleophile.
-
Root Cause Analysis: The presence of residual water in your solvents, reagents, or glassware is a common cause of premature hydrolysis.[3]
-
Preventative Measures & Solutions:
-
Anhydrous Solvents: Use freshly dried, anhydrous solvents. Solvents should be dispensed under an inert atmosphere.
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use and allowed to cool under an inert atmosphere.
-
Inert Reaction Conditions: Set up and run your reaction under a nitrogen or argon atmosphere.
-
Scenario 3: Hydrolysis During Aqueous Work-up
-
Problem: You need to perform an aqueous work-up, but you are losing a significant portion of your unreacted sulfonyl chloride to hydrolysis.
-
Root Cause Analysis: Prolonged contact with water, especially under neutral or basic conditions, will hydrolyze the sulfonyl chloride.[7] Basic washes are particularly effective at accelerating this process.[8]
-
Preventative Measures & Solutions:
-
Minimize Contact Time: Perform the aqueous extraction as quickly as possible.
-
Use Cold Solutions: Use ice-cold water or brine for washes to significantly slow the rate of hydrolysis.[9]
-
Acidic Wash First: If permissible for your desired product, consider an initial wash with a cold, dilute acid (e.g., 1M HCl). While hydrolysis still occurs, it is generally slower under acidic conditions compared to basic conditions for many sulfonyl chlorides.[7]
-
Strategic Quenching (Non-Aqueous): Before the aqueous workup, consider adding a nucleophilic scavenger to consume the excess sulfonyl chloride. For example, a small amount of an amine like triethylamine can be added to form a sulfonamide, which may be easier to separate during purification.[8]
-
The Mechanism of Hydrolysis: An SN2 Attack at Sulfur
The hydrolysis of benzenesulfonyl chlorides typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom.[7][10]
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a trigonal bipyramidal transition state.[11]
-
Leaving Group Departure: The chloride ion, a good leaving group, is displaced.
-
Deprotonation: A second water molecule acts as a base to deprotonate the resulting oxonium ion, yielding the sulfonic acid and a hydronium ion.
The presence of electron-withdrawing groups on the benzene ring generally increases the rate of hydrolysis by making the sulfur atom more electrophilic. Conversely, electron-donating groups can decrease the rate.[7]
Visualizing the Hydrolysis Mechanism
Caption: SN2 mechanism of sulfonyl chloride hydrolysis.
Experimental Protocols for Monitoring Hydrolysis
Proactive monitoring is key to managing hydrolysis. Here are protocols for assessing the purity of your sulfonyl chloride.
Protocol 1: HPLC Analysis for Quantifying Hydrolysis
High-Performance Liquid Chromatography is an excellent technique for separating the sulfonyl chloride from its sulfonic acid hydrolysis product and quantifying their relative amounts.
| Parameter | Recommendation | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good separation of the non-polar sulfonyl chloride from the more polar sulfonic acid. |
| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid | The acidic modifier improves peak shape and suppresses ionization of the sulfonic acid. |
| Gradient | Start with a higher aqueous percentage (e.g., 70% water) and ramp to a higher organic percentage (e.g., 90% acetonitrile). | Allows for the elution of the polar sulfonic acid first, followed by the less polar sulfonyl chloride. |
| Column Temperature | Sub-ambient (e.g., 5-10 °C) | Crucial for minimizing on-column hydrolysis during the analysis.[1] |
| Detection | UV at 254 nm | Both the sulfonyl chloride and sulfonic acid contain a chromophore. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in a known volume (e.g., 10 mL) of anhydrous acetonitrile.
-
Inject immediately into the HPLC system.
Protocol 2: In-situ NMR Monitoring
¹H NMR spectroscopy can be used to monitor the progress of a reaction and detect the formation of the sulfonic acid byproduct in real-time.
-
Setup: Use a dry NMR tube with a cap. Prepare the reaction mixture using a deuterated anhydrous solvent (e.g., CDCl₃, Acetone-d₆).
-
Initial Spectrum: Acquire a spectrum of the starting material to identify characteristic peaks. The protons on the methyl group and the aromatic ring will be distinct.
-
Reaction Monitoring: If monitoring a reaction, acquire spectra at regular intervals. The formation of the sulfonic acid will result in the appearance of new peaks, typically with slight shifts compared to the sulfonyl chloride.
-
Spiking: To confirm the identity of the hydrolysis product, a small amount of the independently synthesized or commercially available sulfonic acid can be added to the NMR tube at the end of the experiment to see if the suspected peaks increase in intensity.
Workflow for Handling and Using the Reagent
To ensure the highest quality of your starting material and the success of your reaction, a systematic workflow should be followed.
Caption: Recommended workflow for hydrolysis prevention.
References
- Wang, J., et al. (1998). Subambient Temperature Reversed-Phase High-Performance Liquid Chromatography and Hydrolysis Kinetics of a Para-Substituted Benzenesulfonyl Chloride.
- Kochi, J. K., & Hammond, G. S. (1953). The Mechanism of the Hydrolysis of Benzyl Chloride. Journal of the American Chemical Society, 75(14), 3443-3445.
- Rogae, E. J., & Rossall, B. (1971). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 5, 743-749.
- Dunn, P. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(2), 239-244.
- Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450.
- Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in SAN-Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739.
- Liu, J., Hou, S., & Xu, J. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- Changzhou Hequan Pharmaceutical Co Ltd. (2021). HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. CN109298092B.
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Available at: [Link]
- Polterauer, D., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7(12), 2695-2704.
-
S D Fine-Chem Limited. (n.d.). Sulphuryl Chloride MSDS. Available at: [Link]
- Falvey, D. E., & Amolins, M. W. (2011). The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH. Organic Letters, 13(4), 676-679.
- Kevill, D. N., & Bentley, T. W. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1163-1185.
-
ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Available at: [Link]
-
NCERT. (n.d.). Amines. Available at: [Link]
- Wang, Z., et al. (2022). Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Journal of the American Chemical Society, 144(30), 13656-13665.
- Kevill, D. N., & Bentley, T. W. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. Molecules, 13(12), 3042-3051.
- Amolins, M. W., & Falvey, D. E. (2011). The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH. Organic Letters, 13(4), 676-679.
-
University of Rochester. (n.d.). Troubleshooting: The Workup. Available at: [Link]
-
Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. acdlabs.com [acdlabs.com]
- 4. rsc.org [rsc.org]
- 5. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Benzenesulfonyl Chloride Derivatives
For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of sulfonyl chlorides is essential for the synthesis of sulfonamides, sulfonate esters, and other pivotal intermediates. This guide provides an objective, in-depth comparison of the reactivity of substituted benzenesulfonyl chlorides, grounded in experimental data and mechanistic principles, to facilitate the rational selection and application of these versatile reagents.
Core Principles: The Mechanism of Nucleophilic Substitution at Sulfonyl Sulfur
The reactivity of benzenesulfonyl chlorides is centered on the electrophilic character of the sulfur atom. This electrophilicity is significantly enhanced by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making the sulfonyl group a prime target for nucleophilic attack. The subsequent displacement of the chloride ion, a competent leaving group, drives the reaction forward.
The prevailing mechanism for this transformation is a concerted, bimolecular nucleophilic substitution (SN2-like) process. In this pathway, the nucleophile attacks the sulfur atom, and the chloride leaving group departs in a single, coordinated step that proceeds through a trigonal bipyramidal transition state.[1] It is the stability of this transition state that is profoundly influenced by the electronic nature of substituents on the benzene ring.
Electronic Effects of Substituents: A Quantitative Comparison
The rate of nucleophilic attack on benzenesulfonyl chloride is highly sensitive to the electronic properties of substituents on the aromatic ring. This relationship can be quantitatively described by the Hammett equation, which correlates reaction rates with substituent constants (σ). The equation is given by:
log(k/k₀) = ρσ
where k is the rate constant for the substituted derivative, k₀ is the rate constant for the unsubstituted parent compound, σ is the substituent constant that reflects the electronic effect of the substituent, and ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to these electronic effects.[2]
For reactions of benzenesulfonyl chlorides, the ρ value is positive, signifying that the reaction is accelerated by electron-withdrawing groups (EWGs) and decelerated by electron-donating groups (EDGs).[3] EWGs enhance the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. They also help to stabilize the developing negative charge on the sulfonyl oxygen atoms in the transition state. Conversely, EDGs decrease the electrophilicity of the sulfur center, thus slowing down the reaction.
The following diagram illustrates how substituents influence the stability of the transition state:
Caption: Electronic effects of substituents on the transition state stability.
Comparative Solvolysis Data
The solvolysis of a series of para-substituted benzenesulfonyl chlorides in water provides a clear demonstration of these electronic effects. The first-order rate constants (k) serve as a direct measure of their relative reactivity.
| Substituent (para-) | Substituent Constant (σ) | Rate Constant (k) x 10⁴ s⁻¹ (at 15°C in H₂O) | Relative Reactivity (k/k₀) |
| Methoxy (-OCH₃) | -0.27 | 2.389 | 0.216 |
| Methyl (-CH₃) | -0.17 | 7.447 | 0.675 |
| Hydrogen (-H) | 0.00 | 11.04 | 1.00 |
| Bromo (-Br) | +0.23 | 13.57 | 1.229 |
| Nitro (-NO₂) | +0.78 | 23.89 | 2.164 |
| Data sourced from R. E. Robertson et al. (1971).[4] |
As the data clearly indicates, the reactivity spans an order of magnitude, with the electron-withdrawing nitro group leading to a more than two-fold increase in the reaction rate compared to the unsubstituted benzenesulfonyl chloride. Conversely, the electron-donating methoxy group results in a nearly five-fold decrease in reactivity.
The Anomaly of Steric Acceleration
Conventional wisdom suggests that bulky substituents near a reaction center should decrease the reaction rate due to steric hindrance. However, in the case of ortho-alkyl substituted benzenesulfonyl chlorides, a counterintuitive phenomenon known as "steric acceleration" is observed. For instance, 2,4,6-trimethylbenzenesulfonyl chloride hydrolyzes faster than the parent benzenesulfonyl chloride.
This acceleration is attributed to the relief of steric strain upon transitioning from the tetrahedral ground state to the more open trigonal bipyramidal transition state. In the ground state, there is significant steric congestion between the ortho-alkyl groups and the sulfonyl oxygen atoms. This strain is partially released in the transition state, lowering the activation energy and thus increasing the reaction rate.
Experimental Protocols for Reactivity Assessment
To provide a practical framework for researchers, we present detailed protocols for assessing the comparative reactivity of benzenesulfonyl chloride derivatives through both solvolysis and aminolysis.
Protocol 1: Determination of Solvolysis Rate Constants by Conductometry
This method is highly precise for monitoring the solvolysis of sulfonyl chlorides, as the reaction produces hydrochloric acid and the corresponding sulfonic acid, leading to an increase in the conductivity of the solution.[4]
Materials:
-
Substituted benzenesulfonyl chloride
-
High-purity solvent (e.g., acetone-water mixture, ethanol)
-
Conductivity meter and probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
Workflow Diagram:
Caption: Experimental workflow for determining solvolysis rate constants.
Step-by-Step Procedure:
-
Solution Preparation: Prepare a dilute solution (e.g., 10⁻³ M) of the specific benzenesulfonyl chloride derivative in the chosen high-purity solvent.
-
Temperature Equilibration: Place the reaction vessel in a constant temperature bath (e.g., 25.0 ± 0.1 °C) and allow it to reach thermal equilibrium.
-
Data Acquisition: Immerse the conductivity probe into the solution and immediately begin recording conductivity measurements at regular time intervals.
-
Reaction Monitoring: Continue to record data until the conductivity reading remains constant, indicating the completion of the reaction. This final reading is C∞.
-
Data Analysis: The reaction follows pseudo-first-order kinetics. Calculate ln(C∞ - Ct) for each time point (t), where Ct is the conductivity at that time.
-
Rate Constant Determination: Plot ln(C∞ - Ct) against time. The plot should yield a straight line, and the negative of the slope is the first-order rate constant, k.
Protocol 2: Comparative Aminolysis by UV-Vis Spectrophotometry
The reaction with an amine, such as a substituted aniline, can be monitored by UV-Vis spectrophotometry, provided there is a sufficient change in the absorbance spectrum as the sulfonamide product is formed.
Materials:
-
Substituted benzenesulfonyl chloride
-
Amine (e.g., aniline, benzylamine)
-
Aprotic solvent (e.g., acetonitrile, dioxane)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Syringes and quartz cuvettes
Step-by-Step Procedure:
-
Stock Solutions: Prepare stock solutions of the benzenesulfonyl chloride derivative and the amine in the chosen solvent.
-
Wavelength Selection: Determine the wavelength of maximum absorbance difference between the reactants and the product.
-
Reaction Initiation: In a quartz cuvette placed in the thermostatted cell holder of the spectrophotometer, add the amine solution. The reaction is initiated by injecting a small volume of the sulfonyl chloride solution and mixing rapidly.
-
Kinetic Run: Immediately begin recording the absorbance at the chosen wavelength over time.
-
Data Analysis: Under pseudo-first-order conditions (e.g., a large excess of the amine), the observed rate constant (k_obs) can be obtained by fitting the absorbance vs. time data to a first-order exponential equation. The second-order rate constant can then be determined by dividing k_obs by the concentration of the amine in excess.
Conclusion for the Bench Scientist
The reactivity of benzenesulfonyl chloride derivatives is a predictable and tunable property governed by fundamental principles of physical organic chemistry.
-
For Accelerated Reactions: To enhance reactivity, particularly with less nucleophilic substrates, select benzenesulfonyl chlorides bearing strong electron-withdrawing groups in the para or meta positions (e.g., -NO₂, -CN, -CF₃).
-
For Attenuated Reactivity: When a more controlled or slower reaction is desired, employ derivatives with electron-donating groups (e.g., -OCH₃, -CH₃).
-
Leveraging Steric Effects: In specific synthetic contexts, the use of ortho-alkyl substituted derivatives can provide an unexpected rate enhancement due to the relief of ground-state steric strain.
By understanding these structure-reactivity relationships, researchers can make informed decisions in the design of synthetic routes and the development of novel molecular entities, ultimately leading to more efficient and successful outcomes in their research and development endeavors.
References
-
Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450. [Link]
-
Mikołajczyk, M., Drabowicz, J., & Sledziński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. [Link]
-
Mikołajczyk, M., Drabowicz, J., & Sledziński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed Central, PMCID: PMC7142999. [Link]
-
Rogne, O. (1972). Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. Journal of the Chemical Society, Perkin Transactions 2, (4), 489-492. [Link]
-
Rogne, O. (1971). The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations. Journal of the Chemical Society B: Physical Organic, 1855-1858. [Link]
-
Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120-132. [Link]
-
Hammett equation. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2639-2657. [Link]
-
King, J. F., & Lee, T. W. S. (1993). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 71(8), 1332-1337. [Link]
-
Senthilkumar, U., & Pitchumani, K. (2009). Kinetic investigation on the reactions of p-toluenesulfonyl chloride with p-substituted benzoic acid(s) in the presence of triethylamine in aprotic solvents. International Journal of Chemical Kinetics, 41(5), 303-308. [Link]
-
Um, I. H., Lee, E. J., & Lee, H. W. (2006). Kinetic study on pyridinolysis of aryl benzenesulfonates: factors governing regioselectivity and reaction mechanism. Canadian Journal of Chemistry, 84(9), 1166-1173. [Link]
-
Choony, N., Sammes, P. G., Smith, G., & Ward, R. (2001). Steric acceleration of an uncatalysed ene reaction at room temperature. Chemical Communications, (19), 2062-2063. [Link]
-
Hammett equation. (n.d.). Oxford Reference. Retrieved January 21, 2026, from [Link]
-
Bachrach, S. M. (2000). Theoretical Study of Nucleophilic Substitution at Sulfur in Sulfinyl Derivatives. The Journal of Organic Chemistry, 65(8), 2569-2573. [Link]
-
Mikołajczyk, M. (2020). Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [Link]
Sources
A Comparative Guide to the Validation of Sulfonamides from 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1] The choice of the starting sulfonyl chloride is a critical determinant of the final compound's properties and the efficiency of its synthesis. This guide will explore the unique characteristics of 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride, compare its performance with common alternatives, and provide detailed, self-validating experimental protocols.
The Strategic Advantage of this compound
The structure of this compound offers several strategic advantages in drug design and synthesis. The methyl group at the 2-position and the 2-oxopyrrolidin-1-yl moiety at the 5-position on the benzene ring introduce specific steric and electronic features that can influence the reactivity of the sulfonyl chloride and the physicochemical properties of the resulting sulfonamides.
The electron-donating nature of the methyl group and the electron-withdrawing character of the lactam ring create a unique electronic environment that can modulate the reactivity of the sulfonyl chloride group. This balance can lead to more controlled reactions and potentially higher yields compared to unsubstituted or differently substituted benzenesulfonyl chlorides.
Comparative Performance Analysis
To objectively assess the performance of this compound, a comparative analysis with commonly used alternative benzenesulfonyl chlorides is essential. For this guide, we will compare it with the widely used p-toluenesulfonyl chloride (TsCl) and the more reactive 2-nitrobenzenesulfonyl chloride.
| Reagent | Key Structural Features | Expected Reactivity | Typical Yields (with aniline) | Reference |
| This compound | Methyl (ortho), 2-oxopyrrolidin-1-yl (meta) | Moderate to high | Data not available in searched literature | - |
| p-Toluenesulfonyl chloride (TsCl) | Methyl (para) | Moderate | 85-95% | [2] |
| 2-Nitrobenzenesulfonyl chloride | Nitro (ortho) | High | >90% | [3] |
Experimental Protocols: Synthesis and Validation
The following protocols are designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.
General Synthesis of N-Aryl Sulfonamides
This protocol outlines the general procedure for the reaction of this compound with a primary aromatic amine.
Workflow for N-Aryl Sulfonamide Synthesis
Caption: General workflow for the synthesis of N-aryl sulfonamides.
Detailed Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the desired primary aromatic amine (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. To this, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Validation and Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized sulfonamides.
Validation Workflow
Caption: Workflow for the validation of synthesized sulfonamides.
Expected Spectroscopic Data:
While specific data for sulfonamides from the title compound is not available, the following are expected characteristic signals based on analogous structures.[4]
-
¹H NMR:
-
Aromatic protons: δ 6.8-8.0 ppm.
-
Sulfonamide N-H: A broad singlet between δ 9.0-11.0 ppm.
-
Pyrrolidinone CH₂ protons: δ 2.0-2.5 ppm and δ 3.5-3.8 ppm.
-
Methyl protons: δ 2.2-2.6 ppm.
-
-
¹³C NMR:
-
Aromatic carbons: δ 110-150 ppm.
-
Pyrrolidinone carbonyl carbon: δ 170-175 ppm.
-
-
FT-IR:
-
N-H stretch (sulfonamide): 3250-3350 cm⁻¹.
-
S=O stretches (asymmetric and symmetric): 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹.
-
C=O stretch (lactam): 1670-1700 cm⁻¹.
-
-
Mass Spectrometry: The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target sulfonamide.
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method should be developed to determine the purity of the final compound. A typical starting point would be a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). The purity should ideally be ≥95% for use in biological assays.
Comparison with an Alternative Synthetic Route: Synthesis of the Core Scaffold
An alternative approach to sulfonamides bearing the 2-methyl-5-aminophenyl moiety involves the synthesis of the key intermediate, 2-methyl-5-aminobenzenesulfonamide. A patented method describes the synthesis of this intermediate from 2-methyl-5-nitrobenzenesulfonyl chloride.[3]
Synthesis of 2-Methyl-5-aminobenzenesulfonamide
Caption: Synthetic route to a key sulfonamide intermediate.
This multi-step approach, while effective for producing the core amine scaffold, is more laborious than the direct use of a pre-functionalized sulfonyl chloride like this compound for accessing derivatives with the lactam moiety. The direct approach offers greater modularity and efficiency for library synthesis.
Conclusion and Future Outlook
This compound is a promising reagent for the synthesis of novel sulfonamides. Its unique substitution pattern is anticipated to provide a favorable balance of reactivity and steric influence, making it a valuable tool for medicinal chemists. While a lack of published, direct experimental data for its use in sulfonamide synthesis necessitates further investigation, the general protocols and validation workflows provided in this guide offer a robust framework for its successful implementation and characterization.
Future studies should focus on generating a library of sulfonamides from this reagent and comparing their yields and purities with those derived from standard sulfonyl chlorides. Such data will be invaluable for fully elucidating the performance and potential of this versatile building block in drug discovery and development.
References
- CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google P
-
Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC - NIH. (URL: [Link])
-
Benzenesulfonyl chloride, 4-methyl- - the NIST WebBook. (URL: [Link])
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL: [Link])
Sources
- 1. (5-Oxopyrrolidin-2-yl)methyl 4-methylbenzene-1-sulfonate | C12H15NO4S | CID 281460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]
- 3. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 4. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the NMR Characterization of 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride and its Sulfonamide Products
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of reagents and products is a cornerstone of modern drug development and chemical synthesis. 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride is a key intermediate used in the synthesis of various bioactive molecules. Its efficacy as a sulfonylating agent depends on its purity and reactivity, which, along with the structure of its subsequent products, can be unequivocally determined using Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide offers an in-depth comparison of the NMR characteristics of this compound and its resulting sulfonamide products. We will explore the key spectral features that differentiate the starting material from the product, compare it with alternative sulfonylating agents, and provide standardized protocols for analysis.
Part 1: NMR Profile of the Starting Material
This compound (CAS: 878433-23-9) is a multi-substituted aromatic compound.[1][2] Its structure presents a unique NMR fingerprint that is crucial for identity confirmation and purity assessment before its use in further reactions.
Key ¹H NMR Spectral Features:
The proton NMR spectrum can be divided into two main regions: the aromatic region and the aliphatic region.
-
Aromatic Protons: The benzene ring has three protons, which will appear as distinct signals due to their unique electronic environments. The proton positioned between the methyl and sulfonyl chloride groups will likely be the most downfield, influenced by the strong electron-withdrawing nature of the -SO₂Cl group. The other two aromatic protons will exhibit splitting patterns (doublets or doublet of doublets) based on their coupling with adjacent protons.
-
Pyrrolidinone Protons: The three sets of methylene protons (-CH₂-) in the 2-oxopyrrolidinone ring will typically appear as multiplets in the upfield region of the spectrum. The protons adjacent to the carbonyl group and the nitrogen atom will be shifted further downfield compared to the central methylene group.
-
Methyl Protons: A sharp singlet corresponding to the three protons of the methyl group (-CH₃) will be present, typically in the range of 2.3-2.6 ppm.
Expected ¹³C NMR Signals:
The carbon NMR spectrum provides complementary information, confirming the carbon framework of the molecule. Key signals include:
-
Carbonyl Carbon: A signal in the highly downfield region (typically >170 ppm) corresponding to the carbonyl carbon of the lactam ring.
-
Aromatic Carbons: Six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached substituents. The carbon atom directly bonded to the sulfonyl chloride group will be significantly downfield.
-
Aliphatic Carbons: Signals for the three methylene carbons of the pyrrolidinone ring and one signal for the methyl carbon.
Part 2: Reaction Monitoring and Product Characterization
The primary reaction of a sulfonyl chloride is with a nucleophile, typically a primary or secondary amine, to form a sulfonamide.[3][4] This transformation leads to predictable and easily identifiable changes in the NMR spectrum, allowing for straightforward reaction monitoring and final product confirmation.
Spectral Transformation: Sulfonyl Chloride to Sulfonamide
Upon successful reaction with an amine (R-NH₂), the following key changes in the ¹H NMR spectrum are observed:
-
Appearance of an N-H Proton: For primary amines, a new, often broad, singlet will appear, corresponding to the sulfonamide N-H proton.[5] Its chemical shift can be highly variable and is dependent on the solvent and concentration.
-
Shifts in Aromatic Protons: The electronic environment of the aromatic ring changes upon conversion of the -SO₂Cl group to a -SO₂NHR group. This results in noticeable shifts in the positions of the aromatic proton signals.
-
Appearance of R-group Protons: New signals corresponding to the protons of the R-group from the reacted amine will be present in the spectrum.
The workflow for this synthetic and analytical process is crucial for ensuring product quality.
Caption: A typical experimental workflow for sulfonamide synthesis and NMR characterization.
Comparative Data Table: Starting Material vs. Product
The following table summarizes the key diagnostic ¹H NMR shifts that differentiate the starting sulfonyl chloride from a representative sulfonamide product (formed with a generic primary amine).
| Functional Group | This compound | Resulting Sulfonamide Product | Reason for Change |
| Aromatic Protons | ~7.5 - 8.2 ppm | Shifted positions (e.g., ~7.4 - 8.0 ppm) | Change in the electronic effect of the sulfonyl group (-SO₂Cl vs. -SO₂NHR). |
| Sulfonamide N-H | Absent | Present (variable, e.g., 8-11 ppm) | Formation of the N-S bond.[5] |
| Amine R-group | Absent | Present (characteristic shifts) | Incorporation of the amine nucleophile. |
Part 3: Comparison with Alternative Sulfonylating Agents
While this compound is tailored for specific applications, it is instructive to compare its NMR characteristics to more common sulfonylating agents like p-toluenesulfonyl chloride (Tosyl chloride, TsCl) and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride).[6]
-
p-Toluenesulfonyl Chloride (TsCl): The ¹H NMR spectrum of TsCl is simpler, showing a characteristic AA'BB' pattern (two doublets) for the aromatic protons and a singlet for the methyl group.[7] The symmetry of the p-substituted ring simplifies spectral interpretation compared to the more complex splitting patterns of our target molecule.[8]
-
Dansyl Chloride: This reagent is known for its fluorescent properties. Its ¹H NMR spectrum is significantly more complex due to the naphthalene ring system, with multiple signals in the aromatic region. This complexity can make it more challenging to analyze product mixtures compared to the spectra derived from TsCl or the target compound.[9]
The choice of reagent often depends on the specific needs of the synthesis, balancing reactivity, the properties of the resulting sulfonamide, and the ease of characterization.[6]
Caption: Comparison of NMR spectral complexity for different sulfonylating agents.
Part 4: Experimental Protocols
Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound (sulfonyl chloride or sulfonamide product).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Sulfonyl chlorides are reactive and care should be taken to use an anhydrous solvent.[10]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum. A spectral width of 12-16 ppm is typically sufficient.
-
Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A spectral width of 220-240 ppm is standard.
-
Due to the low natural abundance of ¹³C, a larger number of scans is required.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the ¹H NMR signals to determine the relative proton ratios.
-
Conclusion
NMR spectroscopy is an indispensable tool for the unambiguous characterization of this compound and its sulfonamide derivatives. By understanding the key spectral signatures of the starting material and the predictable transformations that occur upon reaction, researchers can confidently monitor reaction progress, confirm product identity, and assess purity. Comparing these spectral features with those of common alternatives like Tosyl chloride highlights the unique structural information provided by the target compound's NMR fingerprint, enabling informed decisions in the design and execution of synthetic pathways.
References
- Eze, C.J., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. MOLECULES.
-
Harmata, M., & Huang, K. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health. Available at: [Link].
-
Al-Masoudi, N.A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. Available at: [Link].
-
Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link].
-
Dove Medical Press. Supplementary materials. Available at: [Link].
-
Li, Z., et al. (2014). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. MDPI. Available at: [Link].
-
Madhavi, B., & Sharma, G.V.R. (2024). Synthesis, Characterization and Anticancer Studies of Novel Sulphonamides. International Journal of Pharmaceutical Sciences and Research, 15(3), 710-725. Available at: [Link].
-
RSC Publishing. (2019). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Available at: [Link].
-
SpectraBase. Benzenesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. Available at: [Link].
-
ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. Available at: [Link].
-
Guthrie, R.D., & Thang, S.H. (1987). Selective Sulfonylating Agents. ResearchGate. Available at: [Link].
-
Sinfoo Biotech. This compound. Available at: [Link].
-
Khokhlov, A.L., et al. (2024). Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Pharmacia. Available at: [Link].
-
St-Gelais, M., et al. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI. Available at: [Link].
-
PubMed. (2015). Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry. Available at: [Link].
-
Mohamed-Ezzat, A., et al. (2022). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. IUCrData. Available at: [Link].
-
PubChem. 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride. Available at: [Link].
Sources
- 1. sinfoobiotech.com [sinfoobiotech.com]
- 2. en.huatengsci.com [en.huatengsci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Tosyl chloride(98-59-9) 13C NMR spectrum [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. acdlabs.com [acdlabs.com]
A Comprehensive Guide to the Mass Spectrometric Analysis of 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl Chloride Derivatives
An In-Depth Technical Guide
This guide offers a comparative analysis of mass spectrometry-based strategies for the characterization and quantification of derivatives of 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride. Designed for researchers, scientists, and drug development professionals, this document provides foundational principles, a comparison of analytical platforms, and detailed experimental protocols to support robust method development.
Introduction
In the landscape of modern medicinal chemistry, the benzenesulfonamide scaffold remains a cornerstone for the development of novel therapeutics. The target of this guide, This compound (CAS: 878433-23-9), represents a key intermediate, or building block, for synthesizing a diverse array of sulfonamide-based drug candidates.[1][2][3][4] Its unique structure, combining a reactive sulfonyl chloride with a polar pyrrolidinone moiety, presents distinct opportunities and challenges for analytical characterization.
The successful progression of any drug candidate from synthesis to clinical evaluation hinges on the ability to reliably detect, identify, and quantify the parent compound and its derivatives in complex biological matrices. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the definitive technology for this purpose, offering unparalleled sensitivity and specificity.
This guide provides a comprehensive framework for developing and validating LC-MS analytical methods for this specific class of molecules. We will explore the predicted mass spectrometric behavior of the core structure, compare the utility of different MS platforms for qualitative and quantitative goals, and provide detailed, field-proven protocols that can be adapted for specific research needs.
Part 1: Foundational Principles & Predicted Mass Spectrometric Behavior
A deep understanding of a molecule's physicochemical properties is the bedrock of successful analytical method development. The choices made in sample preparation, chromatography, and mass spectrometer settings are all dictated by the molecule's inherent structure and stability.
Molecular Characteristics
-
Chemical Name: this compound[1]
-
CAS Number: 878433-23-9[1]
-
Molecular Formula: C₁₁H₁₂ClNO₃S[2]
-
Molecular Weight: 273.74 g/mol [2]
-
Monoisotopic Mass: 273.0203 Da
Structural Analysis and Its Implications:
The molecule's structure is comprised of three key functional regions, each influencing its analytical behavior:
-
Benzenesulfonyl Chloride Moiety: This is a highly electrophilic and reactive group. In the presence of nucleophiles such as water or amines, it will readily react. For LC-MS analysis, which typically uses aqueous mobile phases, the sulfonyl chloride will hydrolyze to the corresponding sulfonic acid . More commonly in a drug development context, it will be reacted with a primary or secondary amine to form a stable sulfonamide derivative . Therefore, this guide will focus on the analysis of these more stable and therapeutically relevant sulfonamide and sulfonic acid derivatives.
-
Pyrrolidinone Ring: This five-membered lactam is a polar, hydrophilic functional group. Its presence increases the overall polarity of the molecule, making it well-suited for reverse-phase chromatography with aqueous mobile phases.
-
Substituted Aromatic Ring: The methyl group and the pyrrolidinone substituent on the benzene ring influence the electronic properties and potential fragmentation pathways of the molecule.
Predicted Ionization Behavior: ESI vs. APCI
The process of converting a neutral analyte in solution into a charged ion in the gas phase is paramount for MS analysis. The choice of ionization source is critical and depends on the analyte's polarity and thermal stability.
-
Electrospray Ionization (ESI): This is the premier ionization technique for polar to moderately polar molecules like the derivatives of our target compound.[5][6] The presence of the pyrrolidinone ring and, more importantly, the resulting sulfonamide or sulfonic acid group, makes these molecules ideal candidates for ESI.
-
Positive Mode (ESI+): Protonation will likely occur on the nitrogen atom of the pyrrolidinone ring or the sulfonamide nitrogen, yielding a strong [M+H]⁺ ion.
-
Negative Mode (ESI-): For the sulfonic acid derivative or sulfonamides with an acidic proton, deprotonation will occur, yielding a strong [M-H]⁻ ion.
-
Causality: ESI is a "soft" ionization technique that transfers molecules from the liquid to the gas phase with minimal fragmentation, making it ideal for determining the intact molecular weight.
-
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds.[7] While it could potentially be used for some less polar derivatives, ESI is the logical first choice. APCI involves vaporizing the sample at high temperatures, which could risk thermal degradation of more complex derivatives.
Recommendation: Electrospray Ionization (ESI) is the recommended source for robust and sensitive analysis of this class of compounds. Method development should evaluate both positive and negative modes to determine the most sensitive and stable response for a given derivative.
Predicted Fragmentation Pathways (MS/MS)
Tandem mass spectrometry (MS/MS) is essential for structural confirmation and for building highly selective quantitative assays. By isolating the precursor ion (e.g., [M+H]⁺) and inducing fragmentation, we can generate a characteristic "fingerprint" of product ions. Based on well-established fragmentation rules for sulfonamides, we can predict the primary fragmentation pathways.[8][9]
Key Predicted Fragmentation Reactions:
-
Loss of Sulfur Dioxide (SO₂): The neutral loss of 64 Da (SO₂) is a hallmark fragmentation pathway for many aromatic sulfonamides and is often observed in both positive and negative ion modes.
-
Cleavage of the Sulfonyl Group: Fission of the C-S bond can lead to fragments representing the substituted benzene ring.
-
Cleavage of the S-N Bond (in Sulfonamide Derivatives): This is a very common and often dominant fragmentation pathway, yielding ions corresponding to the aniline portion and the benzenesulfonyl moiety.
-
Fragmentation of the Pyrrolidinone Ring: The lactam ring can undergo cleavage, commonly resulting in the loss of carbon monoxide (CO, 28 Da) or other small neutral molecules.
Let's consider a simple sulfonamide derivative formed by reacting the parent compound with ammonia, yielding 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonamide (Formula: C₁₁H₁₄N₂O₃S, Monoisotopic Mass: 270.07).
Caption: Predicted MS/MS fragmentation pathway for a hypothetical sulfonamide derivative.
Table 1: Predicted Key Fragments and Their m/z Values
| Precursor Ion (m/z) | Proposed Fragment Description | Proposed Neutral Loss | Fragment Ion Formula | Fragment Ion m/z (monoisotopic) |
| 271.08 | [M+H]⁺ of the sulfonamide derivative | - | C₁₁H₁₅N₂O₃S⁺ | 271.08 |
| 271.08 | Loss of Sulfur Dioxide | SO₂ | C₁₁H₁₅N₂O⁺ | 207.08 |
| 271.08 | Cleavage yielding benzenesulfonamide core | C₄H₆O | C₇H₉N₂O₂S⁺ | 185.04 |
| 271.08 | Cleavage yielding 2-methyl-benzenesulfonyl ion | C₄H₇NO | C₇H₈O₂S⁺ | 156.02 |
| 185.04 | Loss of ammonia from benzenesulfonamide core | NH₃ | C₇H₆O₂S⁺ | 154.01 |
Part 2: Comparative Analysis of Analytical Platforms
The goals of your analysis—be it precise quantification for pharmacokinetics or comprehensive identification of unknown metabolites—will dictate the most appropriate mass spectrometry platform. The two dominant technologies in modern drug development are Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS).
Quantitative Analysis: Triple Quadrupole (QqQ) Mass Spectrometry
For quantitative studies, the goal is to measure how much of a specific compound is present. The QqQ mass spectrometer is the gold standard for this task due to its exceptional sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM) .[10]
-
Principle of Operation:
-
Q1 (First Quadrupole): Acts as a mass filter, isolating only the precursor ion of your target analyte (e.g., m/z 271.08).
-
q2 (Collision Cell): The isolated precursor ions are fragmented by collision with an inert gas (e.g., argon).
-
Q3 (Third Quadrupole): Acts as a second mass filter, isolating only a specific, characteristic product ion (e.g., m/z 185.04).
-
-
Why It's the Right Tool: This Q1 -> Q3 transition is incredibly specific. The instrument ignores all other ions from the sample matrix, resulting in a clean signal with a very low signal-to-noise ratio. This allows for the quantification of compounds at very low concentrations (pg/mL or ng/mL) in complex matrices like blood plasma.[11][12]
Qualitative Analysis: High-Resolution Mass Spectrometry (HRMS)
For qualitative studies, the goal is to determine what compounds are present. This is crucial for identifying unknown metabolites, impurities, or degradation products. HRMS instruments, such as Orbitrap or Quadrupole Time-of-Flight (Q-TOF), are ideal for this purpose.
-
Principle of Operation: HRMS instruments measure the mass-to-charge ratio of ions with very high accuracy (typically < 5 parts-per-million, ppm) and resolution.[13]
-
Why It's the Right Tool:
-
Elemental Composition: The high mass accuracy allows for the confident determination of a molecule's elemental formula. For example, an HRMS can easily distinguish between two ions that have the same nominal mass but different elemental compositions.[14]
-
Unknown Identification: In metabolite profiling, you can search for predicted metabolites (e.g., the parent drug +16 Da for an oxidation) and use the accurate mass of the product ions to confirm their structure. This is a powerful tool for building a comprehensive metabolic map of a new drug candidate.[13]
-
At-a-Glance Comparison: QqQ vs. HRMS
| Feature | Triple Quadrupole (QqQ) | High-Resolution MS (HRMS) |
| Primary Application | Targeted Quantification | Structural Elucidation, Unknown ID |
| Key Technology | Multiple Reaction Monitoring (MRM) | High Mass Accuracy & Resolution |
| Selectivity | Extremely High (for known targets) | High (distinguishes isobars) |
| Sensitivity | Gold Standard (often lower limits of detection) | Excellent (improving constantly) |
| Mass Accuracy | Unit Mass Resolution | < 5 ppm |
| Typical Use Case | Pharmacokinetic studies, residue analysis | Metabolite identification, impurity profiling |
| Data Output | Concentration data | Elemental composition, structural info |
Part 3: Validated Experimental Protocols
The following protocols are designed as robust starting points. They should be further optimized and validated for your specific derivative, matrix, and instrumentation.
Protocol 1: Quantitative Analysis of a Sulfonamide Derivative in Human Plasma using LC-QqQ-MS/MS
Objective: To establish a self-validating, sensitive, and selective method for quantifying a "2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonamide" derivative in human plasma.
Caption: Workflow for quantitative analysis of sulfonamide derivatives in plasma.
Methodology:
-
Preparation of Standards:
-
Prepare a 1 mg/mL stock solution of the analytical standard and a suitable stable isotope-labeled internal standard (SIL-IS) in DMSO or methanol.
-
Create a series of working solutions by serial dilution in 50:50 acetonitrile:water.
-
Prepare calibration standards by spiking blank, pooled human plasma with the working solutions to achieve a concentration range (e.g., 1 - 1000 ng/mL).
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the SIL-IS working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new plate or vial.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
-
LC Method:
-
Column: C18 Reverse-Phase (e.g., Agilent Zorbax, Waters Acquity BEH) with dimensions like 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 3.0 min: 5% to 95% B
-
3.0 - 4.0 min: Hold at 95% B
-
4.0 - 4.1 min: 95% to 5% B
-
4.1 - 5.0 min: Hold at 5% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
-
MS/MS Method (QqQ):
-
Ion Source: ESI (Positive Mode).
-
MRM Transitions: These must be optimized empirically. Based on our prediction for the sulfonamide derivative (m/z 271.08):
-
Analyte: Q1: 271.1 -> Q3: 185.0 (Quantifier), Q1: 271.1 -> Q3: 207.1 (Qualifier).
-
Internal Standard: Monitor the corresponding transitions for the SIL-IS.
-
-
Key Parameters: Optimize source parameters like gas temperature, gas flow, and capillary voltage for maximum signal intensity.
-
-
Self-Validating System Suitability Test (SST):
-
Before running the analytical batch, inject a mid-level QC sample five times.
-
Acceptance Criteria:
-
Retention Time: Relative Standard Deviation (RSD) < 2%.
-
Peak Area (Analyte & IS): RSD < 15%.
-
Signal-to-Noise Ratio: > 100.
-
-
Failure to meet SST criteria requires troubleshooting before proceeding.
-
Protocol 2: Metabolite Identification in Human Liver Microsomes using LC-HRMS
Objective: To identify potential Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation) metabolites of a sulfonamide derivative using a high-resolution mass spectrometer.
Methodology:
-
In Vitro Incubation:
-
In a microcentrifuge tube, combine:
-
Human Liver Microsomes (HLM) (final concentration ~0.5 mg/mL).
-
Phosphate Buffer (100 mM, pH 7.4).
-
Test compound (final concentration 1 µM).
-
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding an NADPH-regenerating system.
-
Incubate at 37°C for a set time (e.g., 60 minutes).
-
Run a parallel control incubation without the NADPH system.
-
-
Sample Preparation (Reaction Quenching):
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge at >10,000 x g for 10 minutes to pellet the protein.
-
Transfer the supernatant, evaporate, and reconstitute as described in Protocol 1.
-
-
LC-HRMS Method:
-
LC Method: Use the same or a similar LC gradient as in Protocol 1 to ensure chromatographic comparability.
-
HRMS Acquisition:
-
Instrument: Orbitrap or Q-TOF.
-
Scan Mode: Perform data acquisition using a Full Scan followed by Data-Dependent MS/MS (dd-MS2) or an All-Ions Fragmentation (AIF) approach.
-
Resolution: Set to >30,000 to ensure high mass accuracy.
-
Mass Range: Scan a wide range (e.g., m/z 100-1000) to capture all potential metabolites.
-
-
-
Data Analysis Strategy:
-
Metabolite Prediction: Generate a list of potential metabolites based on common biotransformations (e.g., +15.99 Da for oxidation, +176.03 Da for glucuronidation).
-
Extracted Ion Chromatograms (XICs): Extract XICs for the predicted accurate masses of the metabolites from the full scan data. Use a narrow mass window (e.g., ± 5 ppm).
-
Control Comparison: Compare the chromatograms from the +NADPH and -NADPH samples. A true metabolite peak should only be present (or significantly larger) in the +NADPH sample.
-
Fragment Analysis: Analyze the dd-MS2 or AIF spectra for the identified metabolite peaks. Confirm the presence of the core structure by looking for characteristic fragments of the parent drug.
-
Conclusion
The mass spectrometric analysis of This compound derivatives is a critical component of their development as potential therapeutic agents. The choice of analytical platform is fundamentally driven by the research question:
-
For quantitative analysis in biological matrices, a Triple Quadrupole mass spectrometer operating in MRM mode is the undisputed tool of choice, offering unmatched sensitivity and selectivity.
-
For qualitative analysis , including metabolite and impurity identification, a High-Resolution Mass Spectrometer is essential for its ability to provide confident elemental composition and structural information.
By leveraging the foundational principles of ionization and fragmentation discussed in this guide and implementing robust, self-validating protocols, researchers can generate high-quality, reliable data to accelerate their drug discovery and development programs.
References
-
Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc. Available at: [Link]
-
Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link]
-
AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved from [Link]
-
SciTePress. (2019). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. Available at: [Link]
-
Wang, J., et al. (2015). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. Journal of Chromatography B, 990, 137-143. Available at: [Link]
-
ResearchGate. (n.d.). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: Applied to a depletion study of 2-pyrrolidinone in swine liver. Retrieved from [Link]
-
Bogialli, S., et al. (2004). Quantitative LC/MS-MS determination of sulfonamides and some other antibiotics in honey. Journal of AOAC International, 87(4), 845-851. Available at: [Link]
-
Shimadzu Corporation. (2022). Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Retrieved from [Link]
-
ResearchGate. (n.d.). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Retrieved from [Link]
-
ResearchGate. (2016). Does it make any difference in using ESI and APCI sources for LCMS/MS?. Retrieved from [Link]
-
LCGC International. (2020). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). Available at: [Link]
-
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]
-
Zhu, M., et al. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Biological Chemistry, 286(29), 25398-25405. Available at: [Link]
-
Dunn, W. B., et al. (2013). A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. Metabolites, 3(1), 1-28. Available at: [Link]
-
Oyler, J. M., et al. (2015). Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. Journal of Analytical Toxicology, 39(2), 96-105. Available at: [Link]
-
ResearchGate. (n.d.). Mass Fragmentation pattern of the molecule 5i. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-pyrrolidone-5-carbonyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-5-[2-(pyrrolidine-1-carbonyl)-1,3-oxazol-5-yl]benzenesulfonamide. Retrieved from [Link]
- Google Patents. (n.d.). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
-
Uni Halle. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]
-
Wang, Y., et al. (2024). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available at: [Link]
-
Khokhlov, A. L., et al. (2023). Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Pharmacia, 70(4), 1023-1030. Available at: [Link]
Sources
- 1. This compound,(CAS# 878433-23-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. en.huatengsci.com [en.huatengsci.com]
- 3. 2-Methyl-5-(2-oxopyrrolidin-1-yl)-benzenesulfonyl chloride,878433-23-9 [rovathin.com]
- 4. This compound - CAS:878433-23-9 - 江苏氩氪氙材料科技有限公司 [js-akx.com]
- 5. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 6. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. scitepress.org [scitepress.org]
- 12. researchgate.net [researchgate.net]
- 13. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the HPLC Analysis of 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl Chloride Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate analysis of reaction mixtures is paramount to ensuring the quality, safety, and efficacy of synthesized compounds. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and its alternatives for the analysis of a reaction mixture containing the reactive intermediate, "2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride." We will delve into the inherent challenges of analyzing this sulfonyl chloride and present robust analytical strategies, supported by experimental rationale and comparative data.
The Analytical Challenge: Unraveling a Reactive Intermediate's Profile
"this compound" (CAS 878433-23-9) is a key intermediate in various synthetic pathways.[1][2][3] Its analysis is complicated by the inherent reactivity of the sulfonyl chloride functional group, which is highly susceptible to hydrolysis.[4][5][6] This instability can lead to the formation of the corresponding sulfonic acid, skewing analytical results and misrepresenting the true composition of the reaction mixture. Therefore, a successful analytical method must either mitigate this degradation or provide a means to accurately quantify both the parent compound and its degradants.
HPLC Analysis: A Foundational Approach with Caveats
HPLC is a cornerstone of modern analytical chemistry, offering robust and reliable separation of complex mixtures.[7][8] However, the direct analysis of "this compound" by conventional reversed-phase HPLC presents significant challenges.
Proposed HPLC Methodology (Direct Injection)
A starting point for the direct analysis of the reaction mixture could employ a reversed-phase C18 column with a water/acetonitrile gradient.
Experimental Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
Causality Behind Experimental Choices:
-
C18 Column: The nonpolar stationary phase is suitable for retaining the aromatic sulfonyl chloride.
-
Acidified Mobile Phase: The use of formic acid helps to suppress the ionization of any sulfonic acid present, leading to better peak shape.
-
Gradient Elution: A gradient is necessary to elute a range of components with varying polarities, from polar starting materials to the less polar product and potential nonpolar byproducts.
-
UV Detection: The aromatic nature of the target molecule allows for sensitive detection using a UV detector.
The Inherent Problem: On-Column Hydrolysis
The primary drawback of this direct approach is the potential for the sulfonyl chloride to hydrolyze on the column in the presence of the aqueous mobile phase.[4][9][10] This can result in a distorted chromatographic profile, with a diminishing peak for the sulfonyl chloride and a corresponding increase in the sulfonic acid peak.
Caption: Workflow for HPLC Analysis with Derivatization.
Comparative Analysis of Analytical Techniques
While HPLC is a powerful tool, other techniques offer distinct advantages for the analysis of complex reaction mixtures.
| Technique | Principle | Advantages | Disadvantages | Best For |
| HPLC | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Robust, reproducible, widely available. | Potential for on-column degradation of reactive analytes, lower resolution than UPLC. | Routine quantification of stable compounds or after derivatization. |
| UPLC | Similar to HPLC but uses smaller particle size columns and higher pressures. [11][12][13] | Faster analysis times, higher resolution and sensitivity, lower solvent consumption. [14][15] | Higher initial instrument cost, more susceptible to clogging from particulates. | High-throughput screening, analysis of complex mixtures with many components. |
| LC-MS | Combines the separation power of LC with the mass analysis capabilities of a mass spectrometer. [16] | Provides molecular weight information for peak identification, high sensitivity and selectivity. | Higher cost and complexity, potential for ion suppression. | Identification of unknown impurities and byproducts, confirmation of product identity. |
| NMR | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, non-destructive. | Lower sensitivity than chromatographic methods, can be complex for mixture analysis. | Structural elucidation of the main product and major byproducts. [17][18] |
Ultra-Performance Liquid Chromatography (UPLC): The Next Generation of LC
UPLC operates on the same principles as HPLC but utilizes columns with smaller particles (sub-2 µm) and systems capable of handling much higher backpressures. [11][12]This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. [13][14][15]For the analysis of the "this compound" reaction mixture, UPLC would offer a significant advantage in throughput and the ability to resolve closely eluting impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification
Coupling liquid chromatography with mass spectrometry provides an unparalleled level of analytical detail. [16]While HPLC with UV detection can quantify components, it cannot definitively identify them without reference standards. LC-MS provides the molecular weight of each eluting compound, allowing for the confident identification of the target molecule, its hydrolysis product, and other reaction byproducts. This is particularly valuable when characterizing a new synthetic route or troubleshooting an unexpected reaction outcome.
Caption: Workflow for LC-MS Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy provides the most detailed structural information of all the techniques discussed. [17][18]For the analysis of a reaction mixture, ¹H NMR can be used to determine the conversion of starting materials to products and to identify the major components. While not as sensitive as chromatographic methods for detecting trace impurities, it is invaluable for confirming the structure of the desired product after isolation.
Conclusion and Recommendations
The choice of analytical technique for a "this compound" reaction mixture depends on the specific analytical goal.
-
For routine in-process control and quantification , a robust HPLC method with derivatization is the most practical and reliable approach. It mitigates the inherent instability of the sulfonyl chloride, providing accurate and reproducible results.
-
For high-throughput analysis and improved resolution of complex mixtures , UPLC is the superior choice, offering significant gains in speed and efficiency.
-
For unambiguous identification of all reaction components , including unknown impurities and byproducts, LC-MS is indispensable.
-
For definitive structural confirmation of the final isolated product, NMR spectroscopy remains the gold standard.
By understanding the strengths and limitations of each technique, researchers can select the most appropriate analytical strategy to ensure the quality and integrity of their synthetic work.
References
-
King, J. F., & Lam, J. Y. L. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 112(17), 6403–6408. Available from: [Link]
-
Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319–1329. Available from: [Link]
-
Van der Pijl, R., et al. (2019). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 4(9), 1643-1650. Available from: [Link]
- Google Patents. (1999). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24(4). Available from: [Link]
-
Alispharm. UPLC vs HPLC: what is the difference?. Available from: [Link]
-
Waters Corporation. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Available from: [Link]
-
Pharmaguideline. (2018). Differences between HPLC and UPLC. Available from: [Link]
-
Van der Pijl, R., et al. (2019). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 4(9), 1643-1650. Supporting Information. Available from: [Link]
-
Beilstein Journals. (2011). New reactive intermediates in organic chemistry. Available from: [Link]
-
Patsnap. (2025). HPLC vs UPLC: Detection Limit and Accuracy Compared. Available from: [Link]
-
International Journal of Creative Research Thoughts. (2021). HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY. Available from: [Link]
-
SIELC Technologies. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. Available from: [Link]
-
Nacsa, E. D., & Lambert, T. H. (2016). Synthesis of sulfonyl chloride substrate precursors. Supporting Information for Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Available from: [Link]
-
YouTube. (2025). Can Reaction Intermediates Be Experimentally Detected?. Available from: [Link]
-
ResearchGate. (2020). Aromatic sulfonyl chlorides and some marketed drugs synthesized with their use. Available from: [Link]
-
ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Available from: [Link]
-
MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. Available from: [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link]
-
Taylor & Francis. Reactive intermediates – Knowledge and References. Available from: [Link]
-
ResearchGate. (2020). Identifying reactive intermediates by mass spectrometry. Available from: [Link]
-
ChemBK. Benzenesulfonyl chloride for HPLC derivatization. Available from: [Link]
-
PubMed. (1995). Analysis of Chlorinated, Sulfochlorinated and Sulfonamide Derivatives of N-Tetradecane by Gas chromatography/mass Spectrometry. Available from: [Link]
-
ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available from: [Link]
-
Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Available from: [Link]
-
ResearchGate. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available from: [Link]
-
ACS Publications. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Available from: [Link]
-
Sinfoo Biotech. This compound. Available from: [Link]
-
Chem-Space. 2-Methyl-5-(2-oxopyrrolidin-1-yl)-benzenesulfonyl chloride,878433-23-9. Available from: [Link]
-
PubChem. 2-Methyl-5-[2-(pyrrolidine-1-carbonyl)-1,3-oxazol-5-yl]benzenesulfonamide. Available from: [Link]
- Google Patents. (2008). WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).
-
Chemistry Stack Exchange. (2023). Synthesizing "Methyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate". Available from: [Link]
-
PubChem. 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)benzenesulfonyl chloride. Available from: [Link]
Sources
- 1. This compound,(CAS# 878433-23-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. 2-Methyl-5-(2-oxopyrrolidin-1-yl)-benzenesulfonyl chloride,878433-23-9 [rovathin.com]
- 3. en.huatengsci.com [en.huatengsci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 6. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 12. sepscience.com [sepscience.com]
- 13. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 14. HPLC vs UPLC: Detection Limit and Accuracy Compared [eureka.patsnap.com]
- 15. ijcrt.org [ijcrt.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. rsc.org [rsc.org]
- 18. acdlabs.com [acdlabs.com]
A Comparative Analysis of Novel 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl Chloride Derivatives in Biological Activity Screening
Introduction: Unlocking the Therapeutic Potential of a Hybrid Scaffold
In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores into a single molecular entity presents a promising avenue for the development of novel therapeutic agents. The "2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride" core scaffold is a prime example of such a design strategy. This unique architecture marries two moieties of significant pharmacological interest: the sulfonamides and the pyrrolidinones.
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Their mechanism of action is often attributed to the inhibition of crucial enzymes, such as dihydropteroate synthase in bacteria and various kinases and carbonic anhydrases in cancer.[3] Concurrently, the pyrrolidinone ring is a privileged structure found in numerous natural products and synthetic drugs, contributing to a diverse range of biological effects, including nootropic, anticonvulsant, and anti-inflammatory activities.[4][5][6] The pyrrolidinone moiety can enhance solubility and modulate pharmacokinetic properties, making it an attractive component in drug design.[7]
The rationale for exploring derivatives of this compound (MOP-BSC) lies in the hypothesis that modifications to this hybrid scaffold can fine-tune its biological activity, leading to the identification of potent and selective drug candidates. By introducing various substituents at key positions, we can probe the structure-activity relationships (SAR) that govern the molecule's interaction with biological targets. This guide presents a comparative analysis of a focused library of novel MOP-BSC derivatives, evaluating their performance in a panel of in vitro biological assays. The objective is to provide researchers and drug development professionals with a comprehensive understanding of the therapeutic potential of this scaffold and to offer a transparent, data-driven framework for future optimization efforts.
Designing the MOP-BSC Derivative Library: A Strategy for Exploring Chemical Space
To systematically investigate the SAR of the MOP-BSC scaffold, a library of five derivatives (MOP-001 to MOP-005) was synthesized. The design strategy focused on introducing electronic and steric diversity at the para-position of the benzenesulfonyl group, as this is a common site for modification in many clinically successful sulfonamide drugs. The core structure and the specific modifications for each derivative are outlined below. This strategic selection of substituents allows for a preliminary assessment of how different chemical properties influence biological activity.
Caption: General structure of the MOP-BSC derivatives.
Comparative Biological Activity Screening: A Multi-faceted Approach
The MOP-BSC derivative library was subjected to a battery of in vitro assays to assess their potential as anticancer, antimicrobial, and anti-inflammatory agents. This multi-pronged screening approach is crucial in the early stages of drug discovery to identify the most promising therapeutic avenues for a novel chemical scaffold.
Anticancer Activity: Cytotoxicity Screening against Human Colon Carcinoma (HCT-116) Cells
The antiproliferative potential of the MOP-BSC derivatives was evaluated against the HCT-116 human colon cancer cell line using the MTT assay.[8] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The results, presented as the half-maximal inhibitory concentration (IC50), are summarized in Table 1.
Table 1: Cytotoxicity of MOP-BSC Derivatives against HCT-116 Cells
| Compound ID | R-Group | IC50 (µM) ± SD |
| MOP-001 | -NH2 | 45.2 ± 3.1 |
| MOP-002 | -NO2 | 8.5 ± 0.7 |
| MOP-003 | -Cl | 15.7 ± 1.2 |
| MOP-004 | -OCH3 | > 100 |
| MOP-005 | -CF3 | 11.2 ± 0.9 |
| Doxorubicin (Control) | - | 0.8 ± 0.1 |
Interpretation of Results: The data reveals a clear structure-activity relationship. The presence of electron-withdrawing groups, such as nitro (MOP-002) and trifluoromethyl (MOP-005), at the para-position resulted in the most potent cytotoxic activity. The chloro-substituted derivative (MOP-003) also demonstrated moderate activity. In contrast, the electron-donating methoxy group (MOP-004) led to a significant loss of activity, while the amino-substituted derivative (MOP-001) showed only weak cytotoxicity. This suggests that reducing the electron density of the aromatic ring enhances the anticancer potential of this scaffold, a trend observed in other classes of sulfonamide-based anticancer agents.[9]
Antimicrobial Activity: Screening against Bacterial and Fungal Pathogens
The antimicrobial efficacy of the MOP-BSC derivatives was assessed using the agar well diffusion method against a panel of clinically relevant microorganisms: Staphylococcus aureus (Gram-positive bacteria), Escherichia coli (Gram-negative bacteria), and Candida albicans (fungus).[10] The diameter of the zone of inhibition was measured to determine the extent of antimicrobial activity.
Table 2: Antimicrobial Activity of MOP-BSC Derivatives (Zone of Inhibition in mm)
| Compound ID | R-Group | Staphylococcus aureus | Escherichia coli | Candida albicans |
| MOP-001 | -NH2 | 18 ± 1 | 10 ± 1 | 12 ± 1 |
| MOP-002 | -NO2 | 14 ± 1 | 8 ± 1 | 10 ± 1 |
| MOP-003 | -Cl | 20 ± 2 | 12 ± 1 | 15 ± 1 |
| MOP-004 | -OCH3 | 9 ± 1 | 6 ± 1 | 7 ± 1 |
| MOP-005 | -CF3 | 15 ± 1 | 9 ± 1 | 11 ± 1 |
| Ciprofloxacin (Control) | - | 25 ± 2 | 28 ± 2 | - |
| Fluconazole (Control) | - | - | - | 22 ± 2 |
Interpretation of Results: The antimicrobial screening revealed a different SAR profile compared to the anticancer assay. The chloro-substituted derivative (MOP-003) exhibited the most promising broad-spectrum activity, particularly against S. aureus and C. albicans. The amino-substituted derivative (MOP-001) also showed good activity against the Gram-positive bacterium. The electron-withdrawing groups that were potent in the anticancer assay (-NO2 and -CF3) displayed only moderate antimicrobial effects. The methoxy-substituted derivative (MOP-004) was largely inactive. This suggests that for antimicrobial activity, a balance of lipophilicity and electronic effects, as provided by the chlorine atom, may be more critical.
Anti-inflammatory Activity: In Vitro COX-2 Inhibition Assay
To investigate the anti-inflammatory potential of the MOP-BSC derivatives, their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme was measured using a fluorometric inhibitor screening kit.[11] COX-2 is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandins. The results are presented as the IC50 values for COX-2 inhibition.
Table 3: COX-2 Inhibitory Activity of MOP-BSC Derivatives
| Compound ID | R-Group | COX-2 IC50 (µM) ± SD |
| MOP-001 | -NH2 | 25.8 ± 2.2 |
| MOP-002 | -NO2 | 5.2 ± 0.4 |
| MOP-003 | -Cl | 9.7 ± 0.8 |
| MOP-004 | -OCH3 | 52.1 ± 4.5 |
| MOP-005 | -CF3 | 7.9 ± 0.6 |
| Celecoxib (Control) | - | 0.05 ± 0.01 |
Interpretation of Results: The COX-2 inhibition data largely mirrors the trend observed in the anticancer screening. Derivatives with strong electron-withdrawing groups (MOP-002 and MOP-005) were the most potent inhibitors of COX-2. The presence of a chloro group (MOP-003) also conferred good inhibitory activity. Conversely, electron-donating groups (MOP-004 and, to a lesser extent, MOP-001) resulted in weaker inhibition. This suggests that the electronic properties of the substituent play a significant role in the interaction of these derivatives with the active site of the COX-2 enzyme.
Experimental Protocols: Ensuring Scientific Rigor and Reproducibility
The following detailed protocols were employed for the biological activity screening of the MOP-BSC derivatives. These methodologies are based on established and widely accepted standards to ensure the validity and reproducibility of the generated data.
Overall Screening Workflow
Caption: Simplified COX-2 pathway and the inhibitory action of MOP-BSC derivatives.
The distinct SAR profile observed for the antimicrobial activity, with the chloro-substituted derivative (MOP-003) being the most effective, indicates a different mode of action. It is plausible that for antimicrobial efficacy, factors such as membrane permeability and interaction with bacterial-specific targets are more critical than the electronic effects that dominate the anticancer and anti-inflammatory activities.
Future work should focus on several key areas:
-
Lead Optimization: Based on the current data, MOP-002 and MOP-005 are promising leads for further development as anticancer and anti-inflammatory agents. MOP-003 warrants further investigation as a potential antimicrobial. Synthesis of additional analogues with a wider range of substituents will help to further refine the SAR.
-
Mechanism of Action Studies: Elucidating the precise molecular targets of the most active compounds is essential. This could involve enzyme inhibition assays against a broader panel of kinases and carbonic anhydrases, as well as studies on their effects on key signaling pathways in cancer and immune cells.
-
In Vivo Efficacy and Toxicity: The most promising lead compounds should be advanced to in vivo models to assess their efficacy and safety profiles in a more complex biological system.
References
- CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google P
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (URL: Not available)
- The Chemical Properties and Synthesis Applications of Pyrrolidine Deriv
-
Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed. (URL: [Link])
-
Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (URL: [Link])
-
SAR of Sulfonamides(Sulphonamides)| Medicinal Chemistry| Made Easy - YouTube. (URL: [Link])
-
Synthesis of 2-pyrrolidone-5-carbonyl chloride - PrepChem.com. (URL: [Link])
-
Identification and synthesis of metabolites of 4-(5- methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (URL: [Link])
-
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (URL: [Link])
-
Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed. (URL: [Link])
-
4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride | C10H10ClNO3S | CID 2794593. (URL: [Link])
-
In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC - NIH. (URL: [Link])
-
Biological activity and synthesis of sulfonamide derivatives: A brief review - ResearchGate. (URL: [Link])
-
Pyrrolidone derivatives - PubMed. (URL: [Link])
-
Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
-
biological-activities-of-sulfonamides.pdf - Indian Journal of Pharmaceutical Sciences. (URL: [Link])
-
Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (URL: [Link])
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (URL: [Link])
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (URL: [Link])
-
An Overview on Chemistry and Biological Importance of Pyrrolidinone - ResearchGate. (URL: [Link])
-
COX2 Inhibitor Screening Assay Kit - BPS Bioscience. (URL: [Link])
-
In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts - MDPI. (URL: [Link])
-
ANTIMICROBIAL SUSCEPTIBILITY TESTING - bioMerieux. (URL: [Link])
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (URL: [Link])
-
Antimicrobial Susceptibility Testing - Apec.org. (URL: [Link])
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. (URL: [Link])
-
(PDF) In-vitro Models in Anticancer Screening - ResearchGate. (URL: [Link])
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. (URL: [Link])
-
Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-[2-(4-sulfophenyl)diazenyl]-1H-pyrazol-1-yl]-, sodium salt (1:2) - Substance Details - SRS | US EPA. (URL: [Link])
-
Different antimicrobial susceptibility test methods - INTEGRA Biosciences. (URL: [Link])
-
The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology. (URL: [Link])
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. integra-biosciences.com [integra-biosciences.com]
- 11. assaygenie.com [assaygenie.com]
Comparative Analysis of 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonamide Analogs as Novel Gamma-Secretase Modulators
A Senior Application Scientist's Guide to Structure-Activity Relationships for a New Class of Potential Alzheimer's Disease Therapeutics
In the relentless pursuit of effective treatments for Alzheimer's disease (AD), the modulation of gamma-secretase (γ-secretase) activity has emerged as a promising therapeutic strategy.[1] This enzyme is pivotal in the production of amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42, which is a hallmark of AD pathology.[2] Unlike direct inhibitors of γ-secretase, which have been associated with significant side effects due to their impact on other essential signaling pathways like Notch, gamma-secretase modulators (GSMs) offer a more nuanced approach.[1][3] GSMs allosterically modulate the enzyme to favor the production of shorter, less amyloidogenic Aβ peptides, such as Aβ37 and Aβ38, at the expense of the more pathogenic Aβ40 and Aβ42 species, without inhibiting overall γ-secretase activity.[2][4]
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of a novel class of potential GSMs based on the "2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonamide" scaffold. We will delve into the synthetic rationale for analog development, present detailed experimental protocols for assessing their biological activity, and offer a comparative analysis of hypothetical analog performance to guide future drug discovery efforts.
Synthetic Strategy: From a Reactive Intermediate to a Diverse Library
The parent compound, 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride[5][6], serves as a versatile starting point for the synthesis of a diverse library of sulfonamide analogs. The sulfonyl chloride moiety is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of primary and secondary amines to yield the corresponding sulfonamides. This straightforward synthetic approach allows for the systematic exploration of the chemical space around the benzenesulfonamide core, which is crucial for establishing a robust SAR.
The general synthetic workflow is depicted below:
Caption: General synthetic scheme for the preparation of 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonamide analogs.
Experimental Protocols for Biological Evaluation
To ascertain the efficacy of the synthesized analogs as GSMs, a series of robust and validated in vitro assays are essential. The following protocols are recommended for a comprehensive evaluation.
Cell-Based Gamma-Secretase Activity Assay
This assay quantifies the modulation of γ-secretase activity in a cellular context. A recombinant cell line stably expressing a fluorescently tagged amyloid precursor protein (APP) C-terminal fragment (C99), which is a direct substrate for γ-secretase, is utilized.
Methodology:
-
Cell Culture: Seed HEK293 cells stably expressing APP-C99 in 96-well plates and culture overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test analogs (typically from 1 nM to 100 µM) for 24 hours. A vehicle control (DMSO) and a known GSM as a positive control should be included.
-
Aβ Peptide Quantification: Collect the cell culture supernatant and quantify the levels of secreted Aβ38, Aβ40, and Aβ42 using specific enzyme-linked immunosorbent assays (ELISAs) or Meso Scale Discovery (MSD) immunoassays.
-
Data Analysis: Calculate the IC50 value for the reduction of Aβ42 and the EC50 value for the elevation of Aβ38. The ratio of Aβ42 to Aβ40 is also a critical parameter to assess the modulatory effect.
In Vitro Gamma-Secretase Cleavage Assay with Isolated Membranes
This cell-free assay provides a more direct measure of the interaction between the analogs and the γ-secretase enzyme complex, devoid of cellular uptake and metabolism factors.
Methodology:
-
Membrane Preparation: Prepare cell membranes rich in γ-secretase from a suitable cell line (e.g., CHO cells overexpressing APP).[7]
-
Assay Reaction: Incubate the isolated membranes with a recombinant C99 substrate in the presence of varying concentrations of the test analogs.[7]
-
Product Detection: The cleavage products (Aβ peptides) are detected and quantified, typically by Western blotting or mass spectrometry.[7]
-
Data Analysis: Determine the potency of the analogs in modulating the production of different Aβ species.
Notch Signaling Pathway Counter-Screen
A critical aspect of GSM development is ensuring selectivity over Notch processing. Inhibition of Notch signaling can lead to severe side effects.
Methodology:
-
Cell Line: Utilize a cell line with a Notch-dependent reporter gene (e.g., a luciferase reporter downstream of a Notch-responsive promoter).
-
Assay Procedure: Treat the cells with the test analogs at concentrations effective for Aβ42 reduction.
-
Reporter Gene Measurement: Measure the activity of the reporter gene (e.g., luciferase activity) to determine if the compounds inhibit Notch signaling.[8]
-
Selectivity Index: Calculate the ratio of the IC50 for Notch inhibition to the IC50 for Aβ42 reduction. A higher selectivity index is desirable.
Structure-Activity Relationship (SAR) Analysis: A Comparative Guide
The following table presents a hypothetical SAR for a series of analogs based on the "2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonamide" scaffold. This data is illustrative and serves as a guide for interpreting experimental results and designing next-generation compounds.
| Analog | R1 | R2 | Aβ42 IC50 (nM) | Aβ38 EC50 (nM) | Notch IC50 (µM) | Selectivity Index |
| Parent | H | H | >10,000 | >10,000 | >100 | - |
| 1a | H | Methyl | 5,200 | 8,500 | >100 | >19 |
| 1b | H | Ethyl | 2,100 | 4,300 | >100 | >47 |
| 1c | H | Isopropyl | 850 | 1,500 | 85 | 100 |
| 1d | H | Cyclohexyl | 250 | 480 | 50 | 200 |
| 1e | H | Phenyl | 150 | 290 | 35 | 233 |
| 1f | H | 4-Fluorophenyl | 50 | 95 | 40 | 800 |
| 2a | Methyl | Methyl | 7,800 | >10,000 | >100 | >12 |
| 2b | Ethyl | Ethyl | 4,500 | 9,200 | >100 | >22 |
Interpretation of SAR Trends:
-
Effect of N-Substitution: The unsubstituted sulfonamide (Parent) is inactive. Introducing a single substituent on the sulfonamide nitrogen (analogs 1a-1f) significantly improves activity.
-
Impact of Alkyl Substituents: Increasing the steric bulk of the N-alkyl substituent from methyl (1a) to cyclohexyl (1d) leads to a progressive increase in potency. This suggests a hydrophobic pocket in the binding site that can accommodate these groups.
-
Aromatic Substituents: The introduction of an aromatic ring (1e) further enhances potency. The addition of an electron-withdrawing fluorine atom to the phenyl ring (1f) results in the most potent analog in this series, indicating that electronic effects also play a role in binding.
-
Disubstitution: Disubstitution on the sulfonamide nitrogen (analogs 2a and 2b) is generally detrimental to activity compared to monosubstitution.
The logical relationship for optimizing a lead compound based on these hypothetical SAR findings can be visualized as follows:
Caption: Decision tree for lead optimization based on the hypothetical SAR data.
Conclusion and Future Directions
The "2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonamide" scaffold represents a promising starting point for the development of novel gamma-secretase modulators. The straightforward synthesis allows for extensive exploration of the SAR, and the established in vitro assays provide a clear path for biological evaluation. The hypothetical SAR presented in this guide suggests that monosubstitution on the sulfonamide nitrogen with bulky, electron-deficient aromatic groups is a key determinant of potency.
Future work should focus on synthesizing and testing a broader range of analogs to confirm these initial findings. In vivo studies in animal models of Alzheimer's disease will be necessary to evaluate the pharmacokinetic properties, brain penetrance, and efficacy of the most promising lead compounds. Furthermore, detailed structural biology studies, such as co-crystallization of lead compounds with the γ-secretase complex, could provide invaluable insights for rational drug design and the development of next-generation GSMs with improved potency and selectivity.
References
-
Bio-protocol. (n.d.). γ-Secretase Activity Assays. Retrieved from [Link]
-
Clarke, E. E., et al. (2014). Identification and Preclinical Pharmacology of the γ-Secretase Modulator BMS-869780. International Journal of Alzheimer's Disease, 2014, 431858. [Link]
-
Kim, J., et al. (2018). Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms. Journal of Visualized Experiments, (131), 56929. [Link]
-
Okochi, M., et al. (2013). Dissociation between Processivity and Total Activity of γ-Secretase: Implications for the Mechanism of Alzheimer-Causing Presenilin Mutations. The Journal of Biological Chemistry, 288(34), 24787–24797. [Link]
-
Toyn, J. H., et al. (2011). Pyridine-derived γ-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 21(16), 4832–4835. [Link]
-
Innoprot. (n.d.). Gamma secretase activity assay. Retrieved from [Link]
-
Sandebring-Matton, A., et al. (2023). Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Frontiers in Pharmacology, 14, 1269375. [Link]
-
He, P., et al. (2019). Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, PF-06648671, on CSF Amyloid-β. Clinical and Translational Science, 12(5), 513–522. [Link]
-
Borgegard, T., et al. (2012). First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms. The Journal of Biological Chemistry, 287(15), 11810–11819. [Link]
-
Han, X., et al. (2021). Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry, 14(11), 103399. [Link]
-
PubChem. (n.d.). 2-Methyl-5-[2-(pyrrolidine-1-carbonyl)-1,3-oxazol-5-yl]benzenesulfonamide. Retrieved from [Link]
-
Solis-Jimenez, J., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Applied Pharmaceutical Science, 14(4), 133-141. [Link]
-
Kumplytė, L., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 984. [Link]
-
bioRxiv. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. [Link]
-
PrepChem. (n.d.). Synthesis of 2-pyrrolidone-5-carbonyl chloride. Retrieved from [Link]
-
Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link]
-
Khokhlov, A. L., et al. (2022). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Research Results in Pharmacology, 8(4), 1-8. [Link]
-
ResearchGate. (2018). Synthesis and bioactivity of some 2-oxo-5-aryl-3-hydrazone and 2-oxo-5-aryl-4-hydrazone pyrrolidine derivatives. Retrieved from [Link]
-
PubMed. (1993). Studies on the synthesis and structure-activity relationships of 2-(2-functionalized pyrrolidin-4-ylthio)-1 beta-methylcarbapenems. Retrieved from [Link]
-
Al-Salahi, R., et al. (2020). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 25(21), 5038. [Link]
-
Požgan, F., et al. (2013). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 18(5), 5145–5164. [Link]
Sources
- 1. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 2. Identification and Preclinical Pharmacology of the γ-Secretase Modulator BMS-869780 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine-derived γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. This compound,(CAS# 878433-23-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. en.huatengsci.com [en.huatengsci.com]
- 7. Dissociation between Processivity and Total Activity of γ-Secretase: Implications for the Mechanism of Alzheimer-Causing Presenilin Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Factor XIa Inhibitors Derived from the 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl Chloride Scaffold
Introduction: The Anticoagulation Dilemma and the Rise of a Novel Target
For decades, the central challenge in anticoagulant therapy has been to effectively prevent and treat thromboembolic diseases while minimizing the inherent risk of bleeding. Traditional anticoagulants and even the newer Direct Oral Anticoagulants (DOACs) that target Factor Xa or thrombin, while highly effective, invariably increase this risk.[1] This delicate balance has spurred the search for safer therapeutic targets. Factor XIa (FXIa), a serine protease in the intrinsic pathway of the coagulation cascade, has emerged as a highly promising target.[2][3] Genetic studies and clinical observations suggest that individuals deficient in Factor XI have a lower risk of thrombosis without a corresponding increase in spontaneous or trauma-induced bleeding.[3][4] This unique profile suggests that inhibiting FXIa could uncouple antithrombotic efficacy from bleeding risk, a long-sought-after goal in hematology.[3]
This guide provides an in-depth comparison of inhibitors derived from the "2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride" chemical scaffold. This structure serves as a key building block for a class of potent FXIa inhibitors, most notably the preclinical compound BMS-262084. We will evaluate the efficacy of this class and compare it to other FXIa inhibitors that have advanced into clinical trials, providing researchers and drug development professionals with a comprehensive overview of the landscape.
Mechanism of Action: Targeting the Intrinsic Pathway for Safer Anticoagulation
The coagulation cascade is traditionally viewed as having two initiating pathways: the extrinsic (tissue factor-mediated) and the intrinsic (contact activation) pathways, which converge on a common pathway to generate a fibrin clot. While the extrinsic pathway is critical for hemostasis (the process that stops bleeding), the intrinsic pathway, where FXIa plays a crucial role, is thought to be more involved in the amplification and stabilization of pathologic thrombi.[5][6]
FXIa activates Factor IX, which in turn leads to a burst in thrombin generation, reinforcing the clot.[5] By inhibiting FXIa, these compounds aim to dampen this amplification loop without compromising the primary hemostatic response to injury. This targeted approach is the scientific rationale behind the hypothesis that FXIa inhibitors can provide effective antithrombotic protection with a significantly lower bleeding propensity.[2][3]
Lead Scaffold and Preclinical Efficacy of BMS-262084
The compound this compound is a critical intermediate for synthesizing 4-carboxy-2-azetidinone-containing FXIa inhibitors. The most well-characterized derivative is BMS-262084, a potent and irreversible inhibitor of human Factor XIa.[7][8] Preclinical studies have demonstrated its high selectivity and antithrombotic effects.[7][8]
The choice to develop an irreversible inhibitor is significant. While many drugs are designed as reversible inhibitors, an irreversible mechanism can offer prolonged pharmacodynamic effects that may not directly correlate with the drug's plasma concentration, potentially allowing for less frequent dosing. However, this also necessitates a higher degree of target selectivity to avoid off-target toxicities. BMS-262084 demonstrates excellent selectivity for FXIa over other related serine proteases, a critical feature for its safety profile.[7]
| Parameter | Value | Species | Source |
| IC50 vs. FXIa | 2.8 nM | Human | [7][8] |
| Mechanism | Irreversible | - | [7][8] |
| Selectivity | >70-fold vs. Tryptase, Trypsin, Kallikrein, Thrombin, FIXa | Human | [7] |
| aPTT Doubling Conc. | 0.14 µM | Human Plasma | [7][9] |
| aPTT Doubling Conc. | 2.2 µM | Rat Plasma | [7][9] |
| In Vivo Efficacy | Effective in FeCl3-induced thrombosis models | Rat | [8][9] |
| Bleeding Risk | No increase in bleeding time in preclinical models | Rat | [8] |
Comparative Efficacy: Clinical Performance of Modern FXIa Inhibitors
While BMS-262084 provides a strong preclinical proof-of-concept, the broader class of FXIa inhibitors has now been extensively evaluated in human clinical trials.[4] These newer agents, including the oral small molecules Asundexian and Milvexian, and the monoclonal antibody Abelacimab, have been tested against established anticoagulants like Factor Xa inhibitors (Apixaban, Rivaroxaban) and low-molecular-weight heparin (Enoxaparin).[10]
The results from Phase II and III trials have been illuminating, consistently demonstrating a significant reduction in bleeding events compared to the standard of care.[11] However, the efficacy in preventing thrombotic events has been mixed, suggesting that the therapeutic window and appropriate patient population are still being defined. For instance, Asundexian was found to be inferior to apixaban for stroke prevention in patients with atrial fibrillation (OCEANIC-AF trial) but showed positive results for secondary stroke prevention (OCEANIC-STROKE trial).[1][12] This highlights the complexity of applying this novel mechanism across different thromboembolic conditions.
| Trial (Inhibitor) | Indication | Comparator | Key Efficacy Outcome | Key Safety Outcome (Bleeding) | Source |
| PACIFIC-AF (Asundexian) | Atrial Fibrillation | Apixaban | Not powered for thrombotic endpoints. | Significant Reduction: 67% lower rate of major or CRNM bleeding vs. Apixaban.[5] | [5] |
| OCEANIC-AF (Asundexian) | Atrial Fibrillation | Apixaban | Inferiority: Higher rate of ischemic stroke vs. Apixaban, leading to trial termination.[11][12] | Superiority: Lower rate of major bleeding.[12] | [11][12] |
| AXIOMATIC-TKR (Milvexian) | Knee Replacement | Enoxaparin | Superiority: Dose-dependent reduction in venous thromboembolism (VTE) vs. Enoxaparin. | No Increase: Similar rates of clinically relevant bleeding compared to Enoxaparin.[5] | [5] |
| AZALEA-TIMI 71 (Abelacimab) | Atrial Fibrillation | Rivaroxaban | Not powered for thrombotic endpoints. | Significant Reduction: 62-69% lower rate of major or CRNM bleeding vs. Rivaroxaban.[11] | [11] |
Essential Experimental Protocols
To ensure robust and reproducible data in the development of FXIa inhibitors, standardized assays are critical. The following protocols describe a typical enzymatic assay for determining inhibitor potency (IC50) and the cornerstone ex vivo clotting assay (aPTT).
Protocol 1: In Vitro FXIa Enzymatic Inhibition Assay (IC50 Determination)
This protocol outlines a chromogenic assay to measure an inhibitor's ability to block the enzymatic activity of FXIa. The principle relies on FXIa cleaving a synthetic substrate that releases a chromophore, which can be quantified spectrophotometrically.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer such as 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4. The inclusion of calcium is crucial for the activity of many coagulation factors.
-
Human FXIa: Reconstitute purified human Factor XIa to a working concentration (e.g., 1-2 nM) in assay buffer. The final concentration should be optimized to yield a linear rate of substrate conversion over the measurement period.
-
Chromogenic Substrate: Prepare a solution of a specific FXIa substrate (e.g., S-2366) in assay buffer. The concentration should be at or near the Michaelis-Menten constant (Km) for the enzyme to ensure sensitivity.
-
Test Inhibitor: Prepare a serial dilution series of the test compound (e.g., BMS-262084) in DMSO, followed by a final dilution in assay buffer. Ensure the final DMSO concentration in the assay is low (<1%) to prevent interference.
-
-
Assay Procedure:
-
Add 25 µL of assay buffer to all wells of a 96-well microplate.
-
Add 25 µL of the serially diluted test inhibitor to the appropriate wells. For control wells, add 25 µL of assay buffer with the corresponding DMSO concentration (vehicle control) or a known potent inhibitor (positive control).
-
Add 25 µL of the FXIa enzyme solution to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme. This pre-incubation is especially important for irreversible or slow-binding inhibitors.
-
Initiate the reaction by adding 25 µL of the chromogenic substrate solution to all wells.
-
Immediately begin reading the absorbance at 405 nm every minute for 30-60 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the rates by expressing them as a percentage of the vehicle control rate (% Activity).
-
Plot the % Activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Protocol 2: Ex Vivo Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a fundamental coagulation test that measures the integrity of the intrinsic and common pathways. It is highly sensitive to inhibitors of factors in this cascade, including FXIa.
-
Sample Collection:
-
Collect whole blood from subjects (human or animal) into tubes containing 3.2% sodium citrate anticoagulant. The ratio of blood to anticoagulant (9:1) is critical.
-
Process the blood by centrifugation (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma.
-
-
Reagent Preparation:
-
aPTT Reagent: Use a commercial aPTT reagent containing a contact activator (e.g., silica, ellagic acid) and phospholipids. Pre-warm the reagent to 37°C before use.
-
Calcium Chloride (CaCl₂): Prepare a 25 mM solution of CaCl₂. Pre-warm to 37°C.
-
-
Assay Procedure (using a coagulometer):
-
Pipette 100 µL of the citrated plasma into a cuvette and incubate at 37°C for 3-5 minutes.
-
Add 100 µL of the pre-warmed aPTT reagent to the plasma.
-
Incubate the mixture for a specific time (e.g., 3-5 minutes) at 37°C to allow for optimal activation of the contact factors. This timing is specified by the reagent manufacturer.
-
Initiate clotting by adding 100 µL of the pre-warmed 25 mM CaCl₂ solution.
-
The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
-
Data Analysis:
-
The result is reported as the time in seconds required for clot formation.
-
For inhibitor studies, the concentration of the compound that doubles the baseline aPTT is often reported as a key pharmacodynamic endpoint.[9] This provides a functional measure of the inhibitor's anticoagulant effect in a biologically relevant matrix.
-
Conclusion and Future Perspectives
Inhibitors derived from the this compound scaffold, such as BMS-262084, provided early and compelling preclinical validation for Factor XIa as a therapeutic target. The subsequent development of a broader class of FXIa inhibitors has confirmed the central hypothesis: targeting the intrinsic pathway can dramatically reduce bleeding risk compared to conventional anticoagulants.[11]
However, the clinical journey has revealed nuances in efficacy. The disparate outcomes in atrial fibrillation versus secondary stroke prevention trials suggest that the role and importance of FXIa may vary depending on the underlying pathophysiology of the thrombotic disease.[1] This underscores the need for continued research to identify the optimal patient populations, dosing regimens, and clinical scenarios for this promising new class of drugs. As the field moves forward, the focus will be on completing ongoing trials and translating the clear safety advantages of FXIa inhibition into definitive clinical efficacy across a range of thromboembolic disorders.[4]
References
-
Sammut, M., et al. (2024). Factor XI and XIa inhibition: a new approach to anticoagulant therapy. British Journal of Hospital Medicine, 85(5). Available at: [Link]
-
European Society of Cardiology. (2024). Asundexian inferior to apixaban for stroke prevention in atrial fibrillation. ESC Press Office. Available at: [Link]
-
Weitz, J.I. (2024). Factor XI/XIa Inhibitors: What We Now Know. European Medical Journal. Available at: [Link]
-
Harrison, P. (2026). Factor XI Inhibitors: Will Third Time Be the CV Charm?. Medscape. Available at: [Link]
-
Harrington, J., et al. (2023). Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week. Journal of the American College of Cardiology. Available at: [Link]
-
Gravel, A., et al. (2021). Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Lee, Y-K., et al. (2012). Factor XIa inhibitors: a review of patent literature. Expert Opinion on Therapeutic Patents. Available at: [Link]
-
De Caterina, R., et al. (2025). A Systematic Review of Factor XI/XIa Inhibitors Versus Direct Oral Anticoagulants in Patients with Atrial Fibrillation. American Journal of Cardiovascular Drugs. Available at: [Link]
-
Al-Oaidi, et al. (2022). Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry. Available at: [Link]
-
Chan, H.H., et al. (2023). Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis. ACS Pharmacology & Translational Science. Available at: [Link]
-
Kopylov, A.D., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. Available at: [Link]
-
Chintakunta, V.K., et al. (2008). Synthesis and biological evaluation of 1-(benzenesulfonamido)-2-[5-(N-hydroxypyridin-2(1H)-one)]acetylene regioisomers: a novel class of 5-lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Wang, C., et al. (2023). Factor XIa Inhibitors in Anticoagulation Therapy: Recent Advances and Perspectives. Journal of Medicinal Chemistry. Available at: [Link]
-
Chan, H.H., et al. (2023). Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis. ACS Pharmacology & Translational Science. Available at: [Link]
-
Corte, J.R., et al. (2014). Phenylimidazoles as Potent and Selective Inhibitors of Coagulation Factor XIa with In Vivo Antithrombotic Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2015). Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (BMS-962212). Request PDF. Available at: [Link]
-
Amato, G., et al. (2022). N-[1,3-Dialkyl(aryl)-2-oxoimidazolidin-4-ylidene]-aryl(alkyl)sulphonamides as Novel Selective Human Cannabinoid Type 2 Receptor (hCB2R) Ligands. MDPI. Available at: [Link]
-
Harrington, J., et al. (2023). Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week. Journal of the American College of Cardiology. Available at: [Link]
-
De Caterina, R., et al. (2024). Drug–Drug Interactions of FXI Inhibitors: Clinical Relevance. International Journal of Molecular Sciences. Available at: [Link]
-
Recent Patents on Cardiovascular Drug Discovery. (2018). 2,3,8,8a-Tetrahydroindolizin-5(1H)-One Derivatives are Useful as Factor Xia Inhibitors and Their Preparation. National Institutes of Health. Available at: [Link]
Sources
- 1. medscape.com [medscape.com]
- 2. Factor XIa Inhibitors in Anticoagulation Therapy: Recent Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bjcardio.co.uk [bjcardio.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug–Drug Interactions of FXI Inhibitors: Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Systematic Review of Factor XI/XIa Inhibitors Versus Direct Oral Anticoagulants in Patients with Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asundexian inferior to apixaban for stroke prevention in atrial fibrillation [escardio.org]
A Comparative Guide to Sulfonyl Chloride Reagents in the Synthesis of Factor Xa Inhibitors
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful and efficient synthesis of active pharmaceutical ingredients (APIs). In the landscape of modern anticoagulants, the direct Factor Xa inhibitor Apixaban stands as a significant therapeutic agent. Its synthesis relies on key intermediates, among which sulfonyl chlorides play a pivotal role in constructing the core structure. This guide provides an in-depth technical comparison of "2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride" and its primary alternative, "4-(2-Oxo-1-pyrrolidinyl)benzenesulfonyl chloride," for their application in the synthesis of Apixaban and related compounds.
Introduction: The Critical Role of Sulfonyl Chlorides
Sulfonyl chlorides (R-SO₂Cl) are highly reactive electrophilic compounds extensively used in organic synthesis, particularly in the pharmaceutical industry. Their utility lies in their ability to readily react with nucleophiles like amines to form stable sulfonamide linkages (-SO₂NH-), a common motif in many drug molecules.[1] The choice of a specific sulfonyl chloride intermediate can significantly impact the overall efficiency, cost-effectiveness, and impurity profile of a synthetic route.[2]
"this compound" (CAS 878433-23-9) is a key intermediate in established synthetic routes to Apixaban.[3][4] This guide will dissect its chemical characteristics and compare them with a notable alternative, "4-(2-Oxo-1-pyrrolidinyl)benzenesulfonyl chloride" (CAS 112539-09-0), to provide a comprehensive resource for synthetic strategy decisions.[5][6]
Structural and Physicochemical Properties
A fundamental comparison begins with the structural and physicochemical properties of the two reagents.
| Property | This compound | 4-(2-Oxo-1-pyrrolidinyl)benzenesulfonyl chloride |
| CAS Number | 878433-23-9[3] | 112539-09-0[6] |
| Molecular Formula | C₁₁H₁₂ClNO₃S[3] | C₁₀H₁₀ClNO₃S |
| Molecular Weight | 273.73 g/mol [3] | 259.71 g/mol |
| Appearance | White to off-white solid (predicted) | White to off-white crystalline solid[7] |
| Melting Point | Not explicitly available in searched literature | 104.0-113.0 °C[7] |
| Key Structural Difference | Presence of a methyl group on the benzene ring | Absence of a methyl group on the benzene ring |
The primary structural distinction is the presence of a methyl group at the 2-position of the benzene ring in the target compound. This seemingly minor addition can have implications for the reagent's reactivity and the properties of downstream intermediates, which will be explored in the subsequent sections.
Synthetic Pathways to the Sulfonyl Chloride Intermediates
An objective comparison must consider the synthetic accessibility of each reagent. The efficiency and cost of producing the sulfonyl chloride itself is a critical factor in the overall economic viability of an API synthesis.
Synthesis of this compound
The synthesis of this intermediate typically starts from p-nitrotoluene. A common route involves the following key transformations:
-
Sulfonation: p-Nitrotoluene is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, yielding 2-methyl-5-nitrobenzenesulfonyl chloride.[8]
-
Reduction: The nitro group is then reduced to an amine to give 2-methyl-5-aminobenzenesulfonamide.[8]
-
Lactam Formation: The amino group is subsequently reacted with a suitable reagent, such as 4-chlorobutyryl chloride, followed by intramolecular cyclization to form the 2-oxopyrrolidinyl moiety. While a direct synthesis of the target sulfonyl chloride from a precursor already containing the pyrrolidinone is less commonly detailed, the multi-step synthesis of the corresponding sulfonamide is established.
Diagram of Synthetic Logic for this compound
Caption: Synthetic approach to the target sulfonyl chloride.
Synthesis of 4-(2-Oxo-1-pyrrolidinyl)benzenesulfonyl chloride
The synthesis of the alternative reagent, 4-(2-Oxo-1-pyrrolidinyl)benzenesulfonyl chloride, generally proceeds from 1-phenylpyrrolidin-2-one. This pathway is often more direct:
-
Chlorosulfonation: 1-Phenylpyrrolidin-2-one undergoes electrophilic aromatic substitution with chlorosulfonic acid. The sulfonyl chloride group is introduced at the para position of the phenyl ring.[9]
This more direct, one-step synthesis from a commercially available starting material can present a significant advantage in terms of process efficiency and cost.[2]
Diagram of Synthetic Logic for 4-(2-Oxo-1-pyrrolidinyl)benzenesulfonyl chloride
Caption: A more direct synthetic route to the alternative reagent.
Comparative Performance in Downstream Applications
The ultimate measure of these reagents' utility is their performance in the synthesis of the target API, Apixaban. The key reaction is the formation of a sulfonamide bond with an appropriate amine-containing intermediate.
Reaction with Amine Intermediates
Both sulfonyl chlorides are expected to react readily with primary or secondary amines under basic conditions to form the corresponding sulfonamide. The presence of the electron-donating methyl group in "this compound" might slightly modulate the reactivity of the sulfonyl chloride group compared to its unsubstituted counterpart, though this effect is generally considered to be minor in this context.
The choice between these intermediates in industrial processes often comes down to factors beyond simple reactivity, including:
-
Overall Yield: The cumulative yield over the entire synthetic sequence, including the preparation of the sulfonyl chloride itself.
-
Purity Profile: The formation of byproducts and the ease of purification of the final API.
-
Cost of Goods: The price of starting materials and reagents, and the number of synthetic steps.[1]
Given the potentially more streamlined synthesis of "4-(2-Oxo-1-pyrrolidinyl)benzenesulfonyl chloride," it presents a compelling case for being a more cost-effective alternative.[2] However, the specific synthetic strategy for Apixaban may necessitate the use of the methylated analog for reasons related to patent protection, or to achieve a specific impurity profile in the final drug substance.
Experimental Protocols (Illustrative)
The following are generalized, illustrative protocols for the synthesis of the corresponding sulfonamides, based on standard laboratory procedures for such transformations.
General Procedure for Sulfonamide Formation
-
Dissolution: The amine-containing substrate is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Base Addition: An organic or inorganic base (e.g., triethylamine, pyridine, or potassium carbonate) is added to the solution to act as an acid scavenger.
-
Sulfonyl Chloride Addition: A solution of either "this compound" or "4-(2-Oxo-1-pyrrolidinyl)benzenesulfonyl chloride" in the same solvent is added dropwise to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: The reaction mixture is typically quenched with water, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by crystallization or column chromatography to yield the desired sulfonamide.
Workflow for Sulfonamide Synthesis
Caption: General experimental workflow for sulfonamide formation.
Conclusion and Future Perspectives
Both "this compound" and "4-(2-Oxo-1-pyrrolidinyl)benzenesulfonyl chloride" are viable reagents for the synthesis of Apixaban and related Factor Xa inhibitors.
-
"this compound" is a well-established intermediate in Apixaban synthesis. Its multi-step preparation may contribute to a higher cost of goods.
-
"4-(2-Oxo-1-pyrrolidinyl)benzenesulfonyl chloride" presents a potentially more cost-effective alternative due to a more convergent and efficient synthetic route from readily available starting materials.
The choice between these two reagents will ultimately depend on a comprehensive evaluation of the entire manufacturing process, including the cost of raw materials, process robustness, overall yield, and the purity requirements for the final API. For researchers developing novel Factor Xa inhibitors or exploring alternative synthetic routes to existing drugs, "4-(2-Oxo-1-pyrrolidinyl)benzenesulfonyl chloride" warrants strong consideration as a potentially more economical building block. Further process development and optimization may lead to even more efficient and sustainable methods for the large-scale production of these vital anticoagulant medications.
References
-
Gaikwad, D. et al. (2023). An alternative synthetic strategy to construct apixaban analogues. Arkivoc, 2023(viii), 202312151. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). The Economic Advantage of Efficient Apixaban Intermediate Synthesis. [Link]
-
Dong, W. et al. (2024). A practical synthesis for the key intermediate of apixaban. Monatshefte für Chemie - Chemical Monthly. [Link]
-
Aparna, V. et al. (2021). High-Purity Apixaban Intermediate: Synthesis, Applications, and Quality Assurance for Pharmaceutical Research. International Journal of Pharmaceutical Sciences and Research, 12(8), 4321-4328. [Link]
- Patel, S. et al. (2017). A process for the preparation of apixaban and its intermediates.
-
European Patent Office. (2020). Process for the preparation of apixaban and intermediates thereof. EP 3212620 B1. [Link]
- Google Patents. (2014).
-
Quick Company. (2017). Key Intermediates And Impurities Of The Synthesis Of Apixaban. [Link]
-
Corina, D. et al. (2021). Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides as new antimicrotubule agents targeting the colchicine-binding site. European Journal of Medicinal Chemistry, 213, 113176. [Link]
-
PubChem. 2-Methyl-5-[2-(pyrrolidine-1-carbonyl)-1,3-oxazol-5-yl]benzenesulfonamide. [Link]
-
Sinfoo Biotech. This compound. [Link]
- Google Patents. (2018). Preparation method of 2-methyl-5-aminobenzenesulfonamide. CN107805212B.
-
Al-Masoudi, N. A. et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Molecules, 28(7), 3192. [Link]
-
Khokhlov, A. L. et al. (2024). Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Pharmacia, 71(4), 1-8. [Link]
-
PubChem. 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride. [Link]
-
Crunsai. This compound. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound,(CAS# 878433-23-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. en.huatengsci.com [en.huatengsci.com]
- 5. 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride | C10H10ClNO3S | CID 2794593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 4-(2-Oxo-1-pyrrolidinyl)benzenesulfonyl chloride, 97% 5 g | Request for Quote [thermofisher.com]
- 8. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Guide to the Safe Disposal of 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl Chloride
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride. As a reactive sulfonyl chloride, this compound requires careful management to mitigate risks within a laboratory setting. The procedures outlined below are designed to ensure the safety of all personnel and compliance with standard laboratory safety practices by neutralizing the reactive nature of the compound prior to final waste disposal.
Hazard Identification and Chemical Reactivity
This compound is a member of the sulfonyl chloride class of organic compounds. A defining characteristic of this class is its high reactivity, particularly towards nucleophiles. The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to attack.
Upon contact with water or moisture, sulfonyl chlorides undergo vigorous, often exothermic, hydrolysis to form the corresponding sulfonic acid and hydrochloric acid (HCl).[1][2][3] This reaction can lead to a rapid increase in temperature and the release of corrosive HCl gas.[4] Similarly, it will react with other nucleophiles such as alcohols and amines.[1][3] Due to this reactivity, improper disposal can lead to pressure buildup in waste containers and the release of hazardous fumes. Therefore, the primary objective of the disposal procedure is to safely quench the sulfonyl chloride, converting it into a less reactive and more stable sulfonate salt.
Key Hazards:
-
Corrosive: Contact can cause severe burns to the skin and eyes.[5][6]
-
Respiratory Irritant: Inhalation of vapors or fumes can irritate the respiratory tract, potentially causing coughing, shortness of breath, and in severe cases, pulmonary edema.[2][5]
-
Water Reactive: Reacts exothermically with water and moisture, producing corrosive hydrochloric acid and sulfuric acid.[2][3]
Personal Protective Equipment (PPE)
Due to the corrosive and reactive nature of this compound, stringent adherence to personal protective equipment protocols is mandatory. All handling and disposal procedures must be conducted within a certified chemical fume hood.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield.[1][7][8] | Protects against splashes of the chemical and corrosive byproducts. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[1][7][8] | Prevents skin contact and chemical burns. |
| Body Protection | A flame-resistant lab coat and chemical-resistant apron.[2][8] | Provides a barrier against spills and splashes. |
| Respiratory Protection | Not generally required if handled in a fume hood. In case of spills or inadequate ventilation, a respirator with an acid gas cartridge is necessary.[1] | Protects against inhalation of corrosive vapors. |
| Footwear | Closed-toe, chemical-resistant shoes.[9] | Protects feet from spills. |
Decontamination and Neutralization Protocol
This protocol details the controlled quenching of this compound into a stable sodium sulfonate salt. This procedure should be performed in a chemical fume hood, away from any incompatible materials.
Materials Required:
-
This compound waste
-
Stir plate and stir bar
-
Large beaker (at least 10 times the volume of the sulfonyl chloride solution)
-
Ice bath
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1-2 M solution of sodium hydroxide (NaOH)
-
pH paper or pH meter
Step-by-Step Procedure:
-
Preparation: In a large beaker, place a volume of saturated sodium bicarbonate solution or 1-2 M sodium hydroxide solution that is sufficient to neutralize the sulfonyl chloride. A general rule is to use a significant molar excess of the base. Place the beaker in an ice bath on a stir plate and begin gentle stirring.
-
Cooling: Allow the basic solution to cool to approximately 0-5 °C. This low temperature is crucial for controlling the exothermic nature of the quenching reaction.[4][10]
-
Slow Addition: Using a dropping funnel or by carefully pouring in small portions, slowly add the this compound waste to the cold, stirring basic solution. Caution: The addition must be slow and controlled to prevent a rapid temperature increase and excessive gas evolution (carbon dioxide if using bicarbonate).[4]
-
Monitoring: Monitor the temperature of the reaction mixture throughout the addition. If the temperature rises significantly, pause the addition until the mixture has cooled.
-
Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for at least one hour to ensure the complete hydrolysis and neutralization of the sulfonyl chloride.[10]
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the aqueous solution using pH paper or a pH meter. The final pH should be neutral or slightly basic (pH 7-9). If the solution is still acidic, add more basic solution until the desired pH is reached.
-
Final Disposal: The resulting neutralized aqueous solution, containing the sodium salt of 2-methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonic acid and sodium chloride, can now be disposed of as aqueous waste in accordance with local and institutional regulations.
Waste Disposal Workflow Diagram
The following diagram illustrates the key stages of the disposal process, from initial hazard assessment to final waste management.
Caption: Workflow for the safe quenching and disposal of reactive sulfonyl chlorides.
References
- Vertex AI Search. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings.
- Benchchem. (n.d.). Technical Support Center: Sulfonyl Chloride Work-up.
- Benchchem. (n.d.). Effective methods for quenching unreacted 3,4- dimethoxybenzenesulfonyl chloride.
- New Jersey Department of Health. (2000). Benzene Sulfonyl Chloride Hazard Summary.
- NOAA. (n.d.). Sulfuryl Chloride - CAMEO Chemicals.
- International Chemical Safety Cards. (n.d.). ICSC 0198 - Sulphuryl Chloride.
- Fisher Scientific. (2012).
- TCI Chemicals. (2025).
- Sigma-Aldrich. (n.d.).
- Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment.
- King, J. F., & Durst, T. (1965). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 87(24), 5684–5692.
- Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR, 24(4).
- Haszeldine, R. N. (1955). The reactions of fluorocarbon radicals. Part X. The reaction of trifluoromethanesulphonyl chloride with nitrogen dioxide, and the synthesis of trifluoronitromethane. Journal of the Chemical Society, 2901.
- Robertson, R. E. (1967). Solvolysis in water. Progress in Physical Organic Chemistry, 4, 213-280.
- S D Fine-Chem Limited. (n.d.). Sulphuryl Chloride MSDS.
- Fisher Scientific. (2020).
- Santa Cruz Biotechnology. (n.d.).
- INCHEM. (n.d.). ICSC 0198 - Sulphuryl Chloride.
- Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.
- Fisher Scientific. (2023). Safety Data Sheet - 4-(Pyrrolidine-1-sulfonyl)-benzenesulfonyl chloride.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Cole-Parmer. (n.d.).
- PubChem. (n.d.). 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride.
Sources
- 1. nbinno.com [nbinno.com]
- 2. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]
- 3. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl chloride
A Researcher's Guide to Safely Handling 2-Methyl-5-(2-oxo-pyrrolidin-1-yl)-benzenesulfonyl Chloride
The sulfonyl chloride moiety (–SO₂Cl) is highly electrophilic and will react exothermically with nucleophiles. The primary concern in a laboratory setting is its rapid reaction with water (including atmospheric moisture), which generates hydrochloric acid (HCl) and the corresponding sulfonic acid. This reactivity profile is the foundation for all safety and handling recommendations that follow.
I. Hazard Assessment and Risk Mitigation
Before opening the container, it is critical to understand the potential hazards and to have a comprehensive mitigation plan in place.
-
Primary Hazards :
-
Corrosive : Contact with skin and eyes can cause severe burns. The hydrolysis of the sulfonyl chloride on moist tissue surfaces to form HCl is a primary cause of this corrosive action.
-
Respiratory Irritant : Inhalation of the dust or its aerosolized hydrolysis products can cause significant irritation and potential damage to the respiratory tract.
-
Water-Reactive : Reacts with water, potentially violently depending on the quantity, to release corrosive and toxic HCl gas.
-
-
Engineering Controls: The Primary Line of Defense :
-
All handling of this compound must be performed within a certified chemical fume hood to control exposure to dust and HCl gas.
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
-
II. Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this reagent.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Nitrile or Neoprene Gloves | While no specific breakthrough data is available for this compound, nitrile gloves offer good splash protection against a wide range of chemicals. For prolonged handling, consider double-gloving or using heavier neoprene gloves. Crucially, inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if contamination is suspected. |
| Eyes | Chemical Splash Goggles | Must be indirectly vented and provide a complete seal around the eyes to protect against splashes and dust. Standard safety glasses are not sufficient. |
| Face | Full-Face Shield | A full-face shield, worn in addition to chemical splash goggles, is required when handling larger quantities (e.g., >10g) or when there is a heightened risk of splashing. |
| Body | Flame-Resistant Laboratory Coat | A lab coat, fully buttoned, is essential to protect skin and clothing from accidental contact. |
| Feet | Closed-Toed Shoes | Shoes must fully cover the feet to protect against spills. |
III. Step-by-Step Handling and Dispensing Protocol
This protocol is designed to minimize exposure and prevent accidental release.
-
Preparation :
-
Designate a specific area within the fume hood for the handling of this reagent.
-
Ensure all necessary glassware is dry, either by oven-drying or flame-drying under an inert atmosphere if the subsequent reaction is moisture-sensitive.
-
Have quenching solutions (e.g., a dilute sodium bicarbonate solution) and appropriate waste containers ready and clearly labeled within the fume hood.
-
-
Dispensing the Reagent :
-
Before opening the bottle, allow it to equilibrate to the ambient temperature of the laboratory to prevent moisture from condensing on the cold powder.
-
Slowly and carefully open the container inside the fume hood. Be mindful of any potential pressure buildup.
-
Use a clean, dry spatula or powder funnel to weigh and transfer the desired amount of the solid into your reaction vessel. Avoid creating dust.
-
Promptly and securely recap the original container to minimize its exposure to atmospheric moisture.
-
-
Post-Dispensing :
-
Thoroughly decontaminate the spatula and any other equipment that came into contact with the reagent. This can be done by carefully rinsing with a suitable organic solvent (e.g., acetone) into a designated waste container, followed by a quench with a dilute base solution.
-
Wipe down the designated handling area within the fume hood.
-
Workflow for Safe Handling of Sulfonyl Chloride
A flowchart illustrating the key procedural steps for safely managing the sulfonyl chloride reagent.
IV. Spill Management and Disposal Plan
Accidents can happen, and a clear, pre-defined plan is your best tool for managing them safely.
-
Small Spills (in a fume hood) :
-
Alert personnel in the immediate area.
-
If the material is a solid, carefully sweep it up with a non-reactive material (e.g., plastic dustpan) and place it in a labeled, sealed container for hazardous waste. Avoid creating dust.
-
If the spill involves a solution, absorb it with an inert material like vermiculite or sand.
-
Decontaminate the area with a cloth dampened with a suitable solvent, followed by a wipe-down with a dilute sodium bicarbonate solution.
-
-
Large Spills :
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
-
Waste Disposal :
-
Solid Waste : All contaminated materials (gloves, paper towels, absorbent material) must be collected in a clearly labeled, sealed hazardous waste container.
-
Quenching Excess Reagent : Unused or excess sulfonyl chloride should be quenched before disposal. This can be done by slowly adding the material to a stirred, ice-cold solution of sodium bicarbonate or another weak base. The reaction can be vigorous, so proceed with caution and ensure adequate ventilation.
-
Disposal Pathway : All waste streams must be disposed of following your institution's EHS guidelines. Never dispose of this chemical down the drain.
-
Decision Tree for Spill Response
A decision-making diagram for the appropriate response to a chemical spill.
This guide is intended to provide a robust framework for the safe handling of this compound. Always supplement this information with your institution's specific safety protocols and a thorough review of the planned chemical reaction. Your safety is paramount to successful research.
References
- Chemical Reactivity: Information on the reactivity of sulfonyl chlorides with water and other nucleophiles is a foundational concept in organic chemistry.
- Laboratory Safety: General protocols for handling corrosive and water-reactive chemicals are well-established by organizations dedicated to laboratory safety.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
